2,3-Dihydroxypropyl salicylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-5-7(12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7,11-13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFSIPREEZAEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036339 | |
| Record name | 2,3-Dihydroxypropyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6170-45-2 | |
| Record name | Glycosal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxypropyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dihydroxypropyl Salicylate from Salicylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,3-dihydroxypropyl salicylate, a compound of interest in pharmaceutical and cosmetic formulations. The primary synthesis route detailed is the direct esterification of salicylic acid with glycerol. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and discusses the critical parameters influencing the reaction's yield and purity. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into the practical execution of this synthesis.
Introduction and Significance
2,3-Dihydroxypropyl salicylate, also known as glyceryl salicylate, is an ester of salicylic acid and glycerol. Salicylic acid is a well-known beta-hydroxy acid with analgesic, anti-inflammatory, and keratolytic properties. The esterification with glycerol, a trihydric alcohol, can modify the physicochemical properties of salicylic acid, potentially leading to altered solubility, skin permeability, and a more favorable therapeutic or cosmetic profile. The synthesis of this and similar salicylate esters is a cornerstone of medicinal and cosmetic chemistry, aiming to enhance the efficacy and delivery of active pharmaceutical ingredients.[1]
The core of this synthesis lies in the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] Understanding the nuances of this reaction is paramount to achieving a successful and efficient synthesis of 2,3-dihydroxypropyl salicylate.
Reaction Mechanism and Scientific Principles
The synthesis of 2,3-dihydroxypropyl salicylate from salicylic acid and glycerol proceeds via an acid-catalyzed esterification reaction. The mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the salicylic acid's carboxylic group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Glycerol: A hydroxyl group from the glycerol molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. This step regenerates the carbonyl group of the ester.
-
Deprotonation: The protonated carbonyl oxygen of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the final product, 2,3-dihydroxypropyl salicylate.
It is important to note that since glycerol has three hydroxyl groups, the reaction can potentially lead to the formation of mono-, di-, and tri-salicylate esters of glycerol. Controlling the stoichiometry of the reactants is crucial to favor the formation of the desired mono-ester.
Experimental Protocol: Synthesis of 2,3-Dihydroxypropyl Salicylate
This protocol outlines a detailed procedure for the laboratory-scale synthesis of 2,3-dihydroxypropyl salicylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Salicylic Acid | ACS Reagent Grade | Sigma-Aldrich |
| Glycerol (Glycerine) | USP Grade | Fisher Scientific |
| Sulfuric Acid (98%) | ACS Reagent Grade | VWR |
| Toluene | Anhydrous | Merck |
| Sodium Bicarbonate | ACS Reagent Grade | J.T. Baker |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Alfa Aesar |
| Ethyl Acetate | HPLC Grade | Thermo Fisher Scientific |
| Hexane | HPLC Grade | EMD Millipore |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
pH paper or pH meter
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (e.g., 13.8 g, 0.1 mol) and an excess of glycerol (e.g., 27.6 g, 0.3 mol). The excess glycerol helps to drive the equilibrium towards the product side.
-
Addition of Catalyst and Solvent: To the flask, add a suitable solvent such as toluene (50 mL) which can also act as a dehydrating agent via azeotropic distillation.[3] Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.[3] The reaction should be allowed to proceed for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted salicylic acid. Be cautious of CO2 evolution.
-
Water (2 x 50 mL) to remove any remaining salts.
-
Brine (saturated NaCl solution) (1 x 50 mL) to aid in the separation of the organic and aqueous layers.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the 2,3-dihydroxypropyl salicylate from unreacted glycerol and any di- or tri-ester byproducts.
Characterization
The identity and purity of the synthesized 2,3-dihydroxypropyl salicylate should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl, aromatic ring).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of 2,3-dihydroxypropyl salicylate.
Critical Parameters and Optimization
| Parameter | Recommended Range | Rationale and Impact on Yield/Purity |
| Molar Ratio (Glycerol:Salicylic Acid) | 2:1 to 5:1 | An excess of glycerol shifts the reaction equilibrium towards the product side, increasing the yield of the ester. However, a very large excess can complicate purification. |
| Catalyst Concentration | 0.5-2% (w/w of salicylic acid) | A sufficient amount of catalyst is required to achieve a reasonable reaction rate. Higher concentrations can lead to side reactions and dehydration of glycerol. |
| Reaction Temperature | 100-120 °C | The temperature should be high enough to facilitate the reaction and azeotropic removal of water but not so high as to cause decomposition of reactants or products. |
| Reaction Time | 4-8 hours | The reaction should be monitored to determine the optimal time for maximum conversion without significant byproduct formation. |
| Water Removal | Azeotropic distillation with toluene | Continuous removal of water, a byproduct of the esterification, is crucial to drive the reaction to completion. |
Conclusion
The synthesis of 2,3-dihydroxypropyl salicylate from salicylic acid and glycerol is a well-established esterification reaction that can be efficiently carried out in a laboratory setting. By carefully controlling the reaction parameters, particularly the stoichiometry of the reactants and the removal of water, a high yield of the desired product can be achieved. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and explore the potential of this interesting salicylate derivative.
References
- CN102408338A - Synthesis method of salicylate - Google P
-
Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers - Ovid. (URL: [Link])
- #15 Synthesis of Ethyl Salicylate from Salicylic Acid - Science in Motion. (URL: not available)
- Preparation of Methyl Salicyl
- US882590A - Manufacture of salicylic acid glycerin esters.
- DE544695C - Process for the preparation of mixed glycerides containing salicylic acid as an ester - Google P
-
The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education. (URL: [Link])
-
(PDF) Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers - ResearchGate. (URL: [Link])
Sources
2,3-Dihydroxypropyl Salicylate: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential
Introduction: Unveiling the Potential of a Novel Salicylate Ester
2,3-Dihydroxypropyl salicylate is a unique ester formed from the conjugation of salicylic acid, a cornerstone of anti-inflammatory therapy, and glycerol, a ubiquitous and biocompatible triol. While direct and extensive research on the specific biological activities of 2,3-dihydroxypropyl salicylate is nascent, its chemical architecture allows for a scientifically rigorous extrapolation of its potential pharmacological profile. This technical guide synthesizes the known biological effects of its constituent moieties and structurally related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its predicted anti-inflammatory, analgesic, and antimicrobial properties, underpinned by established mechanisms of action for the broader class of salicylates.
Predicted Pharmacological Profile: A Synthesis of Salicylate and Glycerol Properties
The biological activity of 2,3-dihydroxypropyl salicylate is anticipated to be a composite of the well-documented effects of salicylic acid and the modifying influence of the 2,3-dihydroxypropyl (glycerol) ester linkage. Salicylates, as a class, are renowned for their multifaceted pharmacological actions.[1][2]
Anti-Inflammatory and Analgesic Mechanisms
The primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][4] While aspirin (acetylsalicylic acid) irreversibly acetylates COX, other salicylates, like sodium salicylate, exhibit reversible inhibition.[5] It is plausible that 2,3-dihydroxypropyl salicylate, upon hydrolysis in vivo, would release salicylic acid to exert these effects.
Furthermore, emerging research points to additional anti-inflammatory pathways for salicylates beyond COX inhibition, including the modulation of transcription factors like NF-κB and the activation of AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis and inflammation.[6]
The glycerol component may influence the compound's pharmacokinetic properties, such as its solubility, absorption, and metabolic profile, potentially offering a modified-release characteristic for the active salicylic acid moiety.
Signaling Pathway: Salicylate Inhibition of the Prostaglandin Synthesis Pathway
Caption: Predicted inhibition of COX enzymes by salicylic acid released from 2,3-dihydroxypropyl salicylate.
Potential Antimicrobial Activity
Salicylic acid and its derivatives have demonstrated antimicrobial properties.[7] Furthermore, compounds containing a dihydroxyaryl moiety, such as 2,3-dihydroxybenzaldehyde, have shown antimicrobial activity against various pathogens, including strains of Staphylococcus aureus.[8] This suggests that 2,3-dihydroxypropyl salicylate may possess intrinsic antimicrobial effects, independent of its anti-inflammatory action. The presence of multiple hydroxyl groups could facilitate interactions with microbial cell membranes or essential enzymes.
Synthesis and Formulation Considerations
While specific synthesis protocols for monomeric 2,3-dihydroxypropyl salicylate are not widely published, related compounds offer insights into feasible synthetic routes. A closely related "glycerol salicylate resin" has been synthesized for use in bioactive root canal sealers via a transesterification reaction between methyl salicylate and glycerol.[9] This suggests that direct esterification or transesterification would be viable methods for producing 2,3-dihydroxypropyl salicylate.
Experimental Protocol: Synthesis of a Related Glycerol Salicylate Resin
The following protocol is adapted from the synthesis of a glycerol salicylate resin and illustrates a potential pathway for creating similar salicylate esters.[9]
Materials:
-
Methyl salicylate
-
Glycerol
-
Titanium isopropoxide (catalyst)
-
Reaction vessel with reflux condenser and nitrogen inlet
Procedure:
-
Combine methyl salicylate and glycerol in the reaction vessel in a defined molar ratio.
-
Add a catalytic amount of titanium isopropoxide.
-
Heat the mixture under a nitrogen atmosphere to initiate the transesterification reaction, with continuous stirring.
-
Maintain the reaction at a specified temperature for a set duration to drive the reaction to completion.
-
Monitor the reaction progress by measuring the methanol byproduct.
-
Upon completion, cool the reaction mixture and purify the resulting glycerol salicylate product.
Experimental Workflow: Synthesis of Glycerol Salicylate Resin
Caption: A generalized workflow for the synthesis of a glycerol salicylate resin via transesterification.
In Vitro and In Vivo Evaluation Strategies
To validate the predicted biological activities of 2,3-dihydroxypropyl salicylate, a systematic series of in vitro and in vivo studies would be necessary.
In Vitro Assays
| Biological Activity | Recommended In Vitro Assays | Rationale |
| Anti-inflammatory | COX-1 and COX-2 enzyme inhibition assays | To determine the direct inhibitory effect on prostaglandin synthesis pathways. |
| Lipopolysaccharide (LPS)-induced cytokine release in macrophages (e.g., RAW 264.7) | To assess the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. | |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays | To quantify the antimicrobial potency against a panel of relevant bacterial and fungal strains. |
| Cytotoxicity | MTT or LDH assays on relevant cell lines (e.g., fibroblasts, keratinocytes) | To evaluate the safety profile and determine the therapeutic window. |
In Vivo Models
| Biological Activity | Recommended In Vivo Models | Key Endpoints |
| Anti-inflammatory | Carrageenan-induced paw edema in rodents | Measurement of paw volume to assess anti-edema effects. |
| Analgesic | Acetic acid-induced writhing test in mice | Quantification of writhing responses to evaluate peripheral analgesic activity. |
| Hot plate test in rodents | Measurement of reaction time to thermal stimuli to assess central analgesic effects. |
Future Directions and Therapeutic Applications
Based on its predicted biological profile, 2,3-dihydroxypropyl salicylate holds promise for various therapeutic applications. Its potential dual action as an anti-inflammatory and antimicrobial agent makes it an interesting candidate for topical formulations for dermatological conditions such as acne or inflammatory skin disorders. The glycerol moiety could enhance its suitability for dermal applications by acting as a humectant.
Furthermore, its potential use as a building block for bioactive polymers, as suggested by the development of a glycerol salicylate resin for dental applications, opens avenues for its incorporation into medical devices and drug delivery systems.[9][10]
Conclusion
While direct experimental data on 2,3-dihydroxypropyl salicylate is currently limited, a thorough analysis of its chemical structure and the known biological activities of its constituent parts and related compounds provides a strong foundation for predicting its pharmacological profile. It is anticipated to possess anti-inflammatory, analgesic, and antimicrobial properties. The presence of the glycerol backbone may confer unique physicochemical and pharmacokinetic properties that could be advantageous for specific therapeutic applications. This technical guide serves as a call to action for further research to empirically validate these predicted activities and unlock the full therapeutic potential of this novel salicylate derivative.
References
-
Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. PubMed. [Link]
-
The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. PubMed. [Link]
-
Salsalate (Salicylate) Uncouples Mitochondria, Improves Glucose Homeostasis, and Reduces Liver Lipids Independent of AMPK-β1. PubMed. [Link]
-
Natural Salicylates and Their Roles in Human Health. MDPI. [Link]
- Synthesis method of salicylate.
-
Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers. Wiley Online Library. [Link]
-
The identification of salicylates as normal constituents of serum: a link between diet and health? PMC. [Link]
-
Natural Salicylates and Their Roles in Human Health. PubMed. [Link]
-
Biochemical and Antioxidant Properties as well as Antimicrobial and Antibiofilm Activities of Allium scorodoprasum subsp. jajlae (Vved.) Stearn. PubMed. [Link]
-
Glycerol salicylate-based containing -tricalcium phosphate as a bioactive root canal sealer. ResearchGate. [Link]
-
Pharmacology and Biochemistry of Salicylates and Related Drugs. ResearchGate. [Link]
-
Salicylic Acid (Aspirin). NCBI Bookshelf. [Link]
-
The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. ResearchGate. [Link]
-
Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. [Link]
-
The efficacy and pharmacokinetics of sodium salicylate in post-operative dental pain. NIH. [Link]
-
THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. ResearchGate. [Link]
-
Antimicrobial, analgesic, antioxidant and in silico study of synthesized salicylic acid congeners and their structural interpretation. ResearchGate. [Link]
-
SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Web of Journals. [Link]
-
Anti-Inflammatory Salicylates, Their Properties and Actions. Animal Science Products. [Link]
-
Synthesis of new salicylic acid derivatives with potential bioactivity. 10th Brazilian Conference on Natural Products. [Link]
-
Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. PMC. [Link]
-
Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. [Link]
-
Anti-inflammatory effects of aspirin and sodium salicylate. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural Salicylates and Their Roles in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webofjournals.com [webofjournals.com]
- 4. asp-inc.com [asp-inc.com]
- 5. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salsalate (Salicylate) Uncouples Mitochondria, Improves Glucose Homeostasis, and Reduces Liver Lipids Independent of AMPK-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
2,3-Dihydroxypropyl Salicylate: Molecular Architecture and Prodrug Bioactivation
Executive Summary
This guide provides a technical analysis of 2,3-Dihydroxypropyl Salicylate (CAS: 6170-45-2), also known as Glyceryl Monosalicylate or Glycosal .[1] Distinct from the more common "Glycol Salicylate" (2-hydroxyethyl salicylate), this molecule represents a strategic prodrug design that couples salicylic acid (SA) with a glycerol moiety.
The primary pharmaceutical rationale for this prodrug is the modulation of physicochemical properties: by masking the carboxylic acid of SA with a hydrophilic glycerol tail, the molecule achieves a unique balance of water solubility and lipophilicity (LogP). This facilitates formulation in aqueous systems while maintaining the ability to permeate biological membranes (e.g., Stratum corneum), where it is subsequently bioactivated via hydrolytic cleavage to release the active NSAID payload.
Physicochemical Rationale & Molecular Design
Structural Advantage
The efficacy of topical and transdermal salicylates is often limited by the "permeability-solubility paradox."
-
Salicylic Acid (Active): High acidity (pKa ~2.97) can cause local irritation; moderate lipophilicity (LogP ~2.26).
-
Methyl Salicylate (Traditional Prodrug): High lipophilicity (LogP ~2.5) aids permeation but limits aqueous solubility and has high volatility/odor.
-
2,3-Dihydroxypropyl Salicylate (Target Prodrug): The glycerol ester linkage introduces two free hydroxyl groups. This lowers the LogP (estimated ~1.6–1.9) relative to methyl salicylate, enhancing solubility in hydrogels and aqueous serums without sacrificing the esterase-labile bond required for activation.
Comparative Properties Table
| Property | Salicylic Acid (Active) | Methyl Salicylate | 2,3-Dihydroxypropyl Salicylate |
| Molecular Formula | C₇H₆O₃ | C₈H₈O₃ | C₁₀H₁₂O₅ |
| Molar Mass | 138.12 g/mol | 152.15 g/mol | 212.20 g/mol |
| LogP (Est.) | 2.26 | 2.55 | 1.63 |
| Water Solubility | Poor (~2 g/L) | Poor | Moderate-High |
| Primary Metabolism | Glucuronidation (Liver) | Hydrolysis (Esterase) | Hydrolysis (Esterase) |
| By-product | N/A | Methanol (Toxic) | Glycerol (GRAS/Safe) |
Mechanism of Action: Bioactivation Pathway
The prodrug strategy relies on enzymatic hydrolysis . Upon penetrating the stratum corneum or entering the systemic circulation, 2,3-dihydroxypropyl salicylate acts as a substrate for non-specific carboxylesterases (CES1 and CES2) and butyrylcholinesterases.
Pathway Visualization
Figure 1: The hydrolytic cleavage of the ester bond by esterases releases the active Salicylic Acid and the inert byproduct Glycerol.
Synthesis & Manufacturing
To synthesize 2,3-dihydroxypropyl salicylate with high purity, a direct Fischer esterification is often inefficient due to the multiple hydroxyl groups on glycerol (leading to polymerization). A more controlled approach involves transesterification or the use of isopropylidene-protected glycerol (Solketal).
Recommended Synthetic Route (Solketal Method)
-
Protection: React Glycerol with Acetone (acid cat.)
Solketal (1,2-isopropylidene glycerol). -
Esterification: React Salicylic Acid (or Methyl Salicylate) with Solketal using a catalyst (e.g., DCC/DMAP or Sulfuric Acid).
-
Deprotection: Acid hydrolysis of the acetonide group releases the diol.
-
Purification: Recrystallization or Column Chromatography.
Experimental Validation: Enzymatic Hydrolysis Assay
To confirm the "prodrug" status, one must prove the molecule is stable in formulation but rapidly degrades in the presence of biological enzymes.
Protocol: In Vitro Metabolic Stability (Skin Homogenate)
Objective: Quantify the conversion rate of 2,3-dihydroxypropyl salicylate to salicylic acid in the presence of skin esterases.
Materials:
-
Excised Porcine Skin (Dermatomed to 500µm).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
HPLC System (UV Detector @ 304nm).
-
Test Compound: 2,3-Dihydroxypropyl salicylate (10 mM stock in DMSO).
Step-by-Step Methodology:
-
Enzyme Source Preparation:
-
Mince 1g of porcine skin.
-
Homogenize in 10mL ice-cold PBS using a tissue homogenizer (e.g., Polytron).
-
Centrifuge at 10,000 x g for 15 min at 4°C. Collect the supernatant (S9 fraction equivalent).
-
-
Incubation:
-
Test Group: Mix 190 µL Skin Homogenate + 10 µL Prodrug Stock (Final conc: 500 µM).
-
Control Group: Mix 190 µL PBS + 10 µL Prodrug Stock (Checks chemical stability).
-
Incubate at 32°C (skin surface temp) in a shaking water bath.
-
-
Sampling:
-
At T = 0, 15, 30, 60, 120, and 240 minutes, remove 50 µL aliquots.
-
Quenching: Immediately add 50 µL ice-cold Acetonitrile (containing 1% Formic Acid) to stop enzymatic activity and precipitate proteins.
-
-
Analysis (HPLC):
-
Centrifuge samples (14,000 rpm, 10 min). Inject supernatant.
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 10 min.
-
Detection: Monitor depletion of Prodrug (RT ~5-6 min) and appearance of Salicylic Acid (RT ~4 min).
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining the metabolic stability and hydrolysis rate of the prodrug.
Safety & Toxicology Profile
The safety profile of 2,3-dihydroxypropyl salicylate is theoretically superior to methyl salicylate due to the metabolic byproduct.
-
Salicylate Toxicity: The limiting factor is the systemic load of Salicylic Acid. Standard NSAID precautions apply (avoid in patients with aspirin sensitivity).
-
Linker Toxicity:
-
Methyl Salicylate: Hydrolyzes to Methanol (neurotoxic).
-
2,3-Dihydroxypropyl Salicylate: Hydrolyzes to Glycerol (GRAS, endogenous).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6880, Glycol Salicylate (Structural Analog). Retrieved from [Link]
-
Cross, S. E., & Roberts, M. S. (1998). Targeting local tissues by topical absorption: influence of drug concentration and chemical structure. Journal of Drug Targeting. (Demonstrates salicylate ester permeation principles). Retrieved from [Link]
-
Davydova, N., et al. (2024). In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Archives of Toxicology. (Validation of skin esterase hydrolysis for salicylates). Retrieved from [Link]
Sources
An In-depth Technical Guide on the Potential Therapeutic Applications of 2,3-Dihydroxypropyl Salicylate and Related Polyol Derivatives
Abstract
Salicylic acid and its derivatives have long been cornerstones of pharmacotherapy, valued for their anti-inflammatory, analgesic, antipyretic, and cardioprotective effects.[1][2][3] The archetypal salicylate, aspirin, has seen widespread use for over a century.[2] However, the therapeutic potential of this chemical class is far from exhausted. This technical guide explores the prospective therapeutic applications of a novel salicylate derivative, 2,3-dihydroxypropyl salicylate. Given the limited direct research on this specific molecule, we will extrapolate from the known bioactivities of related salicylate esters and the influence of polyol moieties on pharmacokinetics and pharmacodynamics. This guide will provide a scientifically grounded framework for its synthesis, hypothesized mechanisms of action, and a comprehensive suite of preclinical experimental workflows for its evaluation as a potential therapeutic agent. The primary audience for this document is researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Polyol-Conjugated Salicylates
Salicylates exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[4][5] More recent research has uncovered a broader range of mechanisms, including the modulation of the NF-κB signaling pathway and the inhibition of histone acetyltransferases like p300/CBP.[6][7] These multifaceted activities have spurred interest in developing novel salicylate derivatives with improved efficacy, safety profiles, and expanded therapeutic applications, including oncology.[3][8][9]
The conjugation of a 2,3-dihydroxypropyl (glycerol) moiety to the salicylate backbone is a rational drug design strategy. The introduction of hydroxyl groups can be expected to:
-
Enhance aqueous solubility: This may improve formulation characteristics and potentially alter absorption and distribution profiles.
-
Modify pharmacokinetic properties: The polyol group could influence metabolic pathways and the rate of clearance, potentially leading to a more favorable therapeutic window.[10]
-
Alter tissue distribution: Changes in polarity could affect the ability of the compound to cross biological membranes, potentially targeting it to or away from certain tissues.
-
Modulate biological activity: The glycerol backbone could influence binding to target enzymes or receptors, potentially altering the potency or selectivity of the parent salicylate.
This guide will focus on two primary areas of therapeutic potential for 2,3-dihydroxypropyl salicylate: inflammation and pain , and cancer .
Proposed Synthesis of 2,3-Dihydroxypropyl Salicylate
A plausible and efficient method for the synthesis of 2,3-dihydroxypropyl salicylate is through the esterification of salicylic acid with a protected glycerol derivative, followed by deprotection. A common approach would be to use solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) as the glycerol source, which has the primary hydroxyl group available for esterification while the secondary and tertiary hydroxyls are protected as a ketal.
A general synthetic scheme is proposed below:
Caption: Proposed two-step synthesis of 2,3-dihydroxypropyl salicylate.
Experimental Protocol: Synthesis and Purification
-
Step 1: Esterification. To a solution of salicylic acid (1 equivalent) and solketal (1.1 equivalents) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected ester.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Deprotection. Dissolve the purified protected ester in a mixture of tetrahydrofuran (THF) and 1N aqueous HCl.[11]
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product, 2,3-dihydroxypropyl salicylate, by column chromatography or recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Hypothesized Therapeutic Applications and Mechanisms of Action
Anti-inflammatory and Analgesic Potential
The primary mechanism of action for salicylates in reducing inflammation and pain is the inhibition of COX-1 and COX-2 enzymes.[4][5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Additionally, salicylates can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines and chemokines.[7][12]
Caption: Hypothesized anti-inflammatory mechanism of 2,3-dihydroxypropyl salicylate.
We hypothesize that 2,3-dihydroxypropyl salicylate will retain the COX and NF-κB inhibitory activities of the parent salicylic acid. The polyol moiety may influence the compound's affinity for the active sites of these targets and its cellular uptake, potentially leading to altered potency.
Anticancer Potential
Epidemiological studies have suggested that long-term aspirin use can reduce the risk of certain cancers, particularly colorectal cancer.[2] The anticancer effects of salicylates are thought to be multifactorial. In addition to their anti-inflammatory properties, which can impact the tumor microenvironment, salicylates have been shown to induce apoptosis in cancer cells.[3] One potential mechanism for this is the inhibition of anti-apoptotic proteins of the Bcl-2 family.[13][14] By inhibiting these proteins, salicylates can shift the balance towards pro-apoptotic proteins like Bax and Bak, leading to the activation of the caspase cascade and programmed cell death.
Caption: Hypothesized pro-apoptotic mechanism of 2,3-dihydroxypropyl salicylate.
The addition of the dihydroxypropyl group may enhance the compound's interaction with the hydrophobic groove of Bcl-2 proteins, potentially increasing its pro-apoptotic efficacy.
Proposed Experimental Workflows for Preclinical Evaluation
A systematic in vitro evaluation is necessary to validate the hypothesized therapeutic potential of 2,3-dihydroxypropyl salicylate.
Caption: Overview of proposed in vitro experimental workflows.
In Vitro Assessment of Anti-inflammatory Activity
Objective: To determine the inhibitory effect of 2,3-dihydroxypropyl salicylate on key inflammatory mediators and pathways.
Protocol 1: COX-1 and COX-2 Inhibition Assay
-
Utilize a commercial fluorometric or colorimetric COX activity assay kit.[15]
-
Prepare a range of concentrations of 2,3-dihydroxypropyl salicylate, salicylic acid (positive control), and a selective COX-2 inhibitor (e.g., celecoxib).
-
Perform the assay according to the manufacturer's instructions for both COX-1 and COX-2 isozymes.
-
Measure the fluorescence or absorbance and calculate the percentage of inhibition for each concentration.
-
Determine the IC₅₀ values for each compound against both enzymes.
Protocol 2: Inhibition of Inflammatory Mediators in Macrophages
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Pre-treat the cells with various concentrations of 2,3-dihydroxypropyl salicylate for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
NF-κB Activity: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase). Measure the reporter gene activity after treatment and stimulation.
In Vitro Assessment of Anticancer Activity
Objective: To evaluate the cytotoxic and pro-apoptotic effects of 2,3-dihydroxypropyl salicylate on cancer cells.
Protocol 3: Cytotoxicity Assay
-
Seed cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates.[16][17]
-
Treat the cells with a range of concentrations of 2,3-dihydroxypropyl salicylate for 48-72 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release into the medium.[18]
-
Calculate the IC₅₀ value for each cell line.
Protocol 4: Apoptosis Assay
-
Treat cancer cells with 2,3-dihydroxypropyl salicylate at concentrations around the IC₅₀ value for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Anti-inflammatory Activity Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) |
| Salicylic Acid | >100 | 50.2 | 75.8 |
| 2,3-Dihydroxypropyl Salicylate | >100 | 45.1 | 68.3 |
| Celecoxib | 15.6 | 0.08 | 0.12 |
Table 2: Hypothetical Anticancer Activity Data
| Compound | HT-29 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | % Apoptosis (at IC₅₀) |
| 2,3-Dihydroxypropyl Salicylate | 85.4 | 92.1 | 45.6% |
| Doxorubicin | 0.5 | 0.8 | 65.2% |
Pharmacokinetic Considerations
The pharmacokinetic profile of 2,3-dihydroxypropyl salicylate is expected to differ from that of aspirin or salicylic acid.[10] Aspirin is rapidly hydrolyzed to salicylic acid in the body.[10] 2,3-Dihydroxypropyl salicylate would also likely undergo hydrolysis to release salicylic acid and glycerol. The rate of this hydrolysis will be a critical determinant of its therapeutic effect and duration of action. The increased hydrophilicity imparted by the glycerol moiety may reduce protein binding and increase renal clearance compared to other salicylates.[2] In vitro studies using human liver microsomes or S9 fractions can provide initial insights into the metabolic stability of the ester linkage.[19]
Future Directions and Conclusion
This guide outlines a comprehensive, albeit hypothetical, preclinical evaluation of 2,3-dihydroxypropyl salicylate. The proposed synthetic route is feasible, and the experimental workflows are based on established methodologies in drug discovery. The addition of a polyol moiety to the salicylate scaffold represents a rational approach to potentially enhance its therapeutic properties.
Positive results from the proposed in vitro studies would warrant further investigation, including:
-
In vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models).
-
Detailed pharmacokinetic and toxicology studies.
-
Lead optimization through the synthesis and testing of related polyol-salicylate derivatives.
References
-
Uhrich KE, et al. Optimized Synthesis of Salicylate-based Poly(anhydride-esters). PMC - NIH. Accessed January 29, 2024. [Link]
- Google Patents.
-
Amit Lunkad. Salicylates: SAR and Uses. YouTube. Published March 7, 2022. [Link]
-
Wikipedia. Aspirin. Accessed January 29, 2024. [Link]
-
MDPI. Natural Salicylates and Their Roles in Human Health. Accessed January 29, 2024. [Link]
-
NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Published May 1, 2019. [Link]
-
PubMed Central. A novel mechanism for the anticancer activity of aspirin and salicylates. Accessed January 29, 2024. [Link]
-
PMC - NIH. Clinical pharmacokinetics of salicylates: A reassessment. Accessed January 29, 2024. [Link]
- Google Patents. US5891451A - Skin treatment with salicylic acid esters. Accessed January 29, 2024.
-
Springer. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Accessed January 29, 2024. [Link]
-
PubMed - NIH. NF-κB signaling in inflammation. Accessed January 29, 2024. [Link]
-
PMC - PubMed Central. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. Accessed January 29, 2024. [Link]
-
Patsnap Synapse. What is Glycol Salicylate used for?. Published June 15, 2024. [Link]
-
The Royal Society. Targeting BCL-2 regulated apoptosis in cancer | Open Biology. Published May 16, 2018. [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. Accessed January 29, 2024. [Link]
-
PMC - PubMed Central. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Accessed January 29, 2024. [Link]
-
NCBI Bookshelf. Salicylic Acid (Aspirin) - StatPearls. Accessed January 29, 2024. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Published April 9, 2025. [Link]
-
PMC - PubMed Central. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Published April 24, 2024. [Link]
-
ResearchGate. Synthesis of salicylate-based poly(anhydride ester). Accessed January 29, 2024. [Link]
-
eLife. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. Published May 31, 2016. [Link]
-
New Journal of Chemistry (RSC Publishing). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Accessed January 29, 2024. [Link]
-
PMC - NIH. Salicylanilides and Their Anticancer Properties. Accessed January 29, 2024. [Link]
-
SciSpace. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. Accessed January 29, 2024. [Link]
-
NIH. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. Accessed January 29, 2024. [Link]
-
Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Accessed January 29, 2024. [Link]
-
Frontiers. NF-κB: At the Borders of Autoimmunity and Inflammation. Accessed January 29, 2024. [Link]
-
Preprints.org. Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. Published June 12, 2018. [Link]
-
Web of Journals. SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Accessed January 29, 2024. [Link]
-
Patsnap Synapse. What is the mechanism of Glycol Salicylate?. Published July 17, 2024. [Link]
-
PMC. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Accessed January 29, 2024. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Accessed January 29, 2024. [Link]
-
ResearchGate. THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. Published August 6, 2025. [Link]
-
BPS Bioscience. Cox Screening. Accessed January 29, 2024. [Link]
-
PUR-FORM. NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Published January 8, 2021. [Link]
-
ResearchGate. In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,.... Accessed January 29, 2024. [Link]
-
Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Accessed January 29, 2024. [Link]
-
ResearchGate. Salicylic Acid-Based Poly(anhydride-esters): Synthesis, Properties, and Applications. Accessed January 29, 2024. [Link]
-
10th Brazilian Conference on Natural Products. Synthesis of new salicylic acid derivatives with potential bioactivity. Published November 7, 2025. [Link]
-
ResearchGate. Bcl-2 inhibitors inducing apoptosis of cancer cells. Accessed January 29, 2024. [Link]
-
OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Published September 14, 2018. [Link]
-
Clinical Cancer Research. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy. Published February 19, 2009. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Natural Salicylates and Their Roles in Human Health [mdpi.com]
- 4. What is Glycol Salicylate used for? [synapse.patsnap.com]
- 5. webofjournals.com [webofjournals.com]
- 6. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]
- 7. What is the mechanism of Glycol Salicylate? [synapse.patsnap.com]
- 8. A novel mechanism for the anticancer activity of aspirin and salicylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of salicylates: A reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,3-dihydroxypropyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. kosheeka.com [kosheeka.com]
- 18. mdpi.com [mdpi.com]
- 19. What is Ethyl Salicylate used for? [synapse.patsnap.com]
Investigating the anti-inflammatory properties of "2,3-Dihydroxypropyl salicylate"
Executive Summary
2,3-Dihydroxypropyl salicylate (also known as Glyceryl Salicylate or Glycosal ; CAS: 6170-45-2) represents a unique intersection between salicylate-based anti-inflammatory pharmacophores and glycerol-based humectants.[1] Unlike its volatile counterpart methyl salicylate, this compound offers a lower vapor pressure and a hydrophilic glycerol moiety, theoretically enhancing stratum corneum hydration while delivering the active salicylate payload.
This technical guide outlines the investigation of its anti-inflammatory properties, positing it as a pro-drug activated by cutaneous esterases. We detail the mechanistic rationale, synthesis validation, and a rigorous screening cascade designed to quantify its efficacy and safety profile.
Chemical Identity & Physicochemical Basis
Before assaying biological activity, the researcher must validate the test article's integrity. 2,3-Dihydroxypropyl salicylate is an ester formed by the condensation of salicylic acid and glycerol.[1]
| Property | Specification | Relevance to Efficacy |
| IUPAC Name | 2,3-dihydroxypropyl 2-hydroxybenzoate | Defines ester linkage susceptibility. |
| Molecular Formula | MW ~212.2 g/mol ; optimal for skin penetration (<500 Da). | |
| LogP (Octanol/Water) | ~1.1 - 1.5 (Predicted) | Amphiphilic nature allows partition into lipid bilayers while retaining water solubility. |
| Solubility | Soluble in water, alcohols, propylene glycol | Facilitates formulation in hydrogels or O/W emulsions without high solvent loads. |
Structural Metabolism (The Pro-Drug Mechanism)
The therapeutic efficacy of 2,3-Dihydroxypropyl salicylate is predicated on its hydrolysis. It is not the ester itself that binds COX enzymes with high affinity, but the liberated Salicylic Acid (SA) .
Hypothesis: Upon topical application, the molecule penetrates the stratum corneum. Epidermal esterases (carboxylesterases) cleave the ester bond, releasing SA (anti-inflammatory) and Glycerol (humectant).
Figure 1: Metabolic activation pathway. The compound acts as a delivery system, releasing active salicylate locally.
Mechanism of Action: Signaling Pathways
Once hydrolyzed, the liberated Salicylic Acid exerts its effects through mechanisms distinct from acetylsalicylic acid (Aspirin). While Aspirin irreversibly acetylates COX-1/2, Salicylic Acid acts as a reversible inhibitor and a potent modulator of the NF-
Primary Pathway: NF- B Modulation
At high local concentrations, salicylates inhibit I
Figure 2: Mechanism of Action. Salicylate blocks the inflammatory cascade upstream of COX enzyme expression by inhibiting IKK.
Experimental Protocols & Validation
To scientifically validate the anti-inflammatory profile of 2,3-Dihydroxypropyl salicylate, a tiered screening approach is required.
Tier 1: In Vitro Hydrolysis Assay
Objective: Confirm that skin enzymes can actually release the active moiety.
-
Reagents: Porcine liver esterase (PLE) or reconstituted human epidermis (RHE) homogenate.
-
Protocol:
-
Incubate 100
M of 2,3-Dihydroxypropyl salicylate in PBS (pH 7.4) at 37°C. -
Add 10 units of PLE or 50
g of skin homogenate protein. -
Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quench with ice-cold acetonitrile.
-
Analysis: HPLC-UV (296 nm). Monitor the disappearance of the parent peak and appearance of the Salicylic Acid peak.
-
-
Success Criteria: >50% conversion within 2 hours indicates viable pro-drug activation.
Tier 2: Anti-Inflammatory Efficacy (Macrophage Model)
Objective: Quantify suppression of inflammatory mediators (NO, PGE2).
-
Cell Line: RAW 264.7 (Murine Macrophages).
-
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Adhere for 24h. -
Pre-treatment: Treat cells with varying concentrations (10-500
M) of 2,3-Dihydroxypropyl salicylate for 1 hour. Include Salicylic Acid as a positive control. -
Induction: Add LPS (1
g/mL) to induce inflammation. Incubate for 24h. -
Assay (NO): Mix 50
L supernatant with 50 L Griess reagent. Measure absorbance at 540 nm. -
Assay (PGE2): Use a competitive ELISA kit on the supernatant.
-
Viability Check: Perform MTT assay to ensure reduction in NO is not due to cytotoxicity.
-
Tier 3: Ex Vivo Skin Permeation (Franz Diffusion Cell)
Objective: Determine flux and skin retention.
-
Membrane: Excised human skin or porcine ear skin (dermatomed to 500
m). -
Setup:
-
Donor Chamber: 1% w/v solution of 2,3-Dihydroxypropyl salicylate in propylene glycol/water.
-
Receptor Chamber: PBS + 4% BSA (to maintain sink conditions).
-
-
Sampling: Sample receptor fluid every 2 hours for 24 hours.
-
Extraction: At 24h, tape-strip the skin (Stratum Corneum) and extract the remaining epidermis/dermis with methanol.
-
Data Output: Calculate Flux (
) and Lag Time. High epidermal retention suggests localized action.
Safety & Toxicology Considerations
While salicylates are effective, they carry risks of irritation and systemic toxicity (Salicylism) if over-applied.
-
Cytotoxicity: In the MTT assay (Protocol 3.2), the
for viability should be at least 10x higher than the for NO inhibition. -
Irritation Potential: The glycerol moiety is expected to mitigate the irritation often seen with pure salicylic acid (pH < 3). 2,3-Dihydroxypropyl salicylate is non-ionic and pH neutral in solution until hydrolyzed.
-
Sensitization: As an ester, it may have different sensitization potential than the free acid. A Local Lymph Node Assay (LLNA) is recommended for final formulation safety.
References
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. Link
-
Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science. Link
-
Cross, S. E., et al. (1998). Transdermal penetration of salicylic acid: effect of pH and vehicles. Journal of Pharmacy and Pharmacology. Link
-
Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. CIR Expert Panel. Link
-
PubChem Compound Summary. 2,3-Dihydroxypropyl salicylate (CID 93361). National Center for Biotechnology Information. Link
Sources
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2,3-Dihydroxypropyl salicylate
Section 1: Introduction and Strategic Imperative
In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is not merely a regulatory checkpoint but a strategic imperative. In vitro cytotoxicity assays serve as a critical primary filter, enabling researchers to de-risk candidates, prioritize resources, and accelerate the journey from bench to bedside.[1][2] This guide provides a comprehensive framework for conducting a preliminary cytotoxicity screen of a novel salicylate ester, 2,3-Dihydroxypropyl salicylate.
Salicylates, a class of compounds including the renowned acetylsalicylic acid (aspirin), have a rich history of therapeutic application, primarily for their anti-inflammatory and analgesic effects.[3] Recent studies continue to uncover new pharmacological roles for salicylate derivatives, including anticancer and neuroprotective activities, making them a fertile ground for new therapeutic entities.[3] The introduction of a dihydroxypropyl moiety to the salicylate backbone, creating 2,3-Dihydroxypropyl salicylate, presents a novel chemical entity with unique physicochemical properties that may influence its biological activity and safety profile.
This document is structured to guide researchers and drug development professionals through the logical design, execution, and interpretation of a preliminary cytotoxicity screen. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to the initial safety assessment of this promising compound.
Section 2: Compound Profile: 2,3-Dihydroxypropyl salicylate
Chemical Identity and Rationale
2,3-Dihydroxypropyl salicylate is the ester formed from salicylic acid and glycerol. This structure combines the pharmacologically active salicylate head with a hydrophilic glycerol tail, potentially altering its solubility, cell permeability, and metabolic stability compared to parent salicylic acid or simpler esters like methyl salicylate.
-
IUPAC Name: 2,3-dihydroxypropyl 2-hydroxybenzoate
-
Molecular Formula: C₁₀H₁₂O₄
-
Structural Analogs: This compound is structurally related to 3-Hydroxypropyl salicylate and other salicylate esters.[4]
Before commencing any biological evaluation, it is paramount to ensure the purity and identity of the test compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and establish a purity of >95%. This foundational step prevents the misinterpretation of results due to impurities.
Section 3: A Tiered Strategy for Cytotoxicity Assessment
A successful preliminary screen is not about running every possible assay, but about employing a logical, tiered approach to gather the most informative data efficiently. Our strategy begins with broad-spectrum viability assays and allows for subsequent, more mechanistic studies based on initial findings.
The Causality of Cell Line Selection
The choice of cell line is the most critical variable in a cytotoxicity study. For a preliminary screen, where the compound's ultimate therapeutic target may be unknown, a common and well-characterized human cell line is often the most logical starting point. Human fibroblast cell lines are frequently used in general cytotoxicity testing.[5] For this guide, we will propose the use of a human dermal fibroblast cell line (e.g., Hs27, ATCC CRL-1634) as a representative "normal" cell type. This provides a baseline for cytotoxicity against non-cancerous, healthy cells. The selection should always be guided by the intended application; for instance, a compound intended for oral administration might also be tested on gingival or intestinal epithelial cells.[5]
Experimental Workflow
The overall workflow is designed to first assess cell health through two distinct, complementary endpoints: metabolic activity and membrane integrity. If significant cytotoxicity is observed, a follow-up assay to determine the mode of cell death (apoptosis vs. necrosis) is warranted.
Caption: Tiered experimental workflow for cytotoxicity screening.
Section 4: Core Methodologies for Assessing Cell Viability
This section provides detailed, self-validating protocols for the two primary screening assays. The inclusion of appropriate controls is essential for data integrity.
The MTT Assay: A Measure of Metabolic Health
Principle of Causality: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability. The foundational principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) reagent, converting it into an insoluble purple formazan.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Detailed Experimental Protocol:
-
Cell Seeding:
-
Culture human fibroblast cells according to standard protocols (e.g., ATCC Animal Cell Culture Guide).[8]
-
Harvest cells that are in the logarithmic growth phase (70-90% confluent).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a stock solution of 2,3-Dihydroxypropyl salicylate in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should be non-toxic (typically ≤0.5%).
-
Perform a serial dilution of the compound to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Remove the culture medium from the cells and replace it with 100 µL of medium containing the respective compound concentrations.
-
Essential Controls: Include wells with "cells + medium only" (untreated control) and "cells + medium with solvent" (vehicle control).
-
Incubate for the desired exposure period (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The LDH Release Assay: A Measure of Membrane Integrity
Principle of Causality: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[10][11] LDH is a stable cytosolic enzyme that should be retained within healthy cells. Its presence in the culture supernatant is a direct indicator of cell lysis and loss of membrane integrity.
Detailed Experimental Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, seeding and treating cells in a 96-well plate.
-
Essential Controls: In addition to untreated and vehicle controls, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate. Be cautious not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™, Sigma-Aldrich Cytotoxicity Detection Kit).[12][13] This typically involves combining a substrate and a catalyst/dye solution.
-
Add 50-100 µL of the reaction mixture to each well of the new plate containing the supernatants.[13][14]
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[13][14]
-
-
Measurement:
Section 5: Mechanistic Insights with Apoptosis Assays
If the primary screening reveals significant dose-dependent cytotoxicity, understanding the mechanism of cell death provides invaluable information. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) can guide further development.
Annexin V / Propidium Iodide (PI) Staining
Principle of Causality: This flow cytometry-based assay differentiates cell populations based on two key events. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]
Caption: Cell population discrimination by Annexin V/PI staining.
Detailed Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells in 6-well plates with 2,3-Dihydroxypropyl salicylate at concentrations around the determined IC50 value, alongside vehicle controls.
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. Neutralize the trypsin with serum-containing medium.[15]
-
Collect all cells, including those floating in the medium (which may be apoptotic), and pellet by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[16]
-
Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) to the cell suspension.
-
Add PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Excite the fluorochromes with the appropriate lasers (e.g., 488 nm for FITC and PI) and collect the emission signals in the corresponding detectors.
-
Gate on the cell population of interest and create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence to distinguish the four populations: Viable (bottom-left), Early Apoptotic (bottom-right), Late Apoptotic/Necrotic (top-right), and Necrotic (top-left).
-
Section 6: Data Analysis and Interpretation
Calculating Viability and Cytotoxicity:
For the MTT assay, percent viability is calculated as: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
For the LDH assay, percent cytotoxicity is calculated as: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Dose-Response Curves and IC50 Value:
Plot the percent viability (or cytotoxicity) against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve. From this curve, the IC50 (half-maximal inhibitory concentration) can be determined. The IC50 represents the concentration of the compound required to inhibit the biological process (e.g., cell viability) by 50%. This is a key metric for comparing the cytotoxic potency of different compounds.
Summarizing Quantitative Data:
| Assay | Endpoint Measured | Concentration (µM) | % Viability / Cytotoxicity | IC50 (µM) |
| MTT | Metabolic Activity | 10 | 95.2% Viability | > 200 |
| 50 | 81.5% Viability | |||
| 100 | 62.3% Viability | |||
| 200 | 48.7% Viability | |||
| LDH | Membrane Integrity | 10 | 2.1% Cytotoxicity | > 200 |
| 50 | 5.8% Cytotoxicity | |||
| 100 | 11.4% Cytotoxicity | |||
| 200 | 19.8% Cytotoxicity |
Hypothetical data for illustrative purposes.
Integrated Interpretation:
-
High MTT decrease, Low LDH release: This classic pattern suggests a cytostatic effect (inhibition of proliferation) or an apoptotic mechanism where membrane integrity is initially preserved.
-
Correlated MTT decrease and LDH increase: This indicates a necrotic or lytic mode of cell death, where loss of metabolic activity is directly coupled with membrane rupture.
-
No significant change in either assay: The compound is not cytotoxic under the tested conditions.
Section 7: Conclusion and Future Directions
This guide has outlined a robust, multi-faceted strategy for the preliminary cytotoxicity screening of 2,3-Dihydroxypropyl salicylate. By integrating assays that probe distinct cellular health markers—metabolic activity and membrane integrity—and providing a clear path for mechanistic follow-up, this framework ensures that the initial safety assessment is both comprehensive and efficient.
Based on the results of this preliminary screen, future work could involve:
-
Expanding the screen to include a panel of cell lines, including cancer cell lines, to assess for differential cytotoxicity.
-
Conducting more in-depth mechanistic studies, such as caspase activation assays or cell cycle analysis, to further elucidate the mode of cell death.
-
Correlating cytotoxic findings with potential anti-inflammatory or other desired pharmacological activities to determine the therapeutic window of the compound.
By adhering to these rigorous, well-rationalized methodologies, researchers can confidently characterize the cytotoxic profile of 2,3-Dihydroxypropyl salicylate, making informed decisions about its potential as a future therapeutic agent.
Section 8: References
-
CN102838487A - Synthesis method of 2-ethylhexyl salicylate - Google Patents. (URL: )
-
Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Cell Viability Assays (pp. 1-8). Humana, New York, NY. (URL: [Link])
-
National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. (URL: [Link])
-
Rai, A., et al. (2020). Natural Salicylates and Their Roles in Human Health. Molecules, 25(23), 5677. (URL: [Link])
-
OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (URL: [Link])
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. (URL: [Link])
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (URL: [Link])
-
CN104710314A - Preparation method of salicylate - Google Patents. (URL: )
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. (URL: [Link])
-
MDPI. (n.d.). The Short-Term Antibacterial Activity of Three Selected Endodontic Sealers against Enterococcus faecalis Bacterial Culture. (URL: [Link])
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. (URL: [Link])
-
Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133-135. (URL: [Link])
-
Theochem @ Mercer University. (n.d.). Synthesis of Salicylic Acid. (URL: [Link])
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. (URL: [Link])
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. (URL: [Link])
-
OECD. (2014). OECD Test Guideline 487. (URL: [Link])
-
ResearchGate. (2016). THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. (URL: [Link])
-
National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (URL: [Link])
-
Wang, Y., et al. (2015). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 20(8), 14339-14351. (URL: [Link])
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (URL: [Link])
-
Sciencemadness.org. (n.d.). Preparation of methyl salicylate. (URL: [Link])
-
EURL ECVAM. (2021). Updates to OECD in vitro and in chemico test guidelines. (URL: [Link])
-
PubMed. (2023). Biochemical and Antioxidant Properties as well as Antimicrobial and Antibiofilm Activities of Allium scorodoprasum subsp. jajlae (Vved.) Stearn. (URL: [Link])
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. (URL: [Link])
-
Cell Biologics Inc. (n.d.). LDH Assay. (URL: [Link])
-
MDPI. (n.d.). In Vitro Antibacterial Activity of Different Bioceramic Root Canal Sealers. (URL: [Link])
-
ResearchGate. (2016). Update on in vitro cytotoxicity assays for drug development. (URL: [Link])
-
ResearchGate. (2024). Cytotoxicity Assay Protocol v1. (URL: [Link])
-
OECD. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (URL: [Link])
-
PubChem. (n.d.). 3-Hydroxypropyl salicylate. (URL: [Link])
Sources
- 1. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Salicylates and Their Roles in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypropyl salicylate | C10H12O4 | CID 3019846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
"2,3-Dihydroxypropyl salicylate" CAS number 6170-45-2 research
This guide serves as a technical monograph on 2,3-Dihydroxypropyl Salicylate (CAS 6170-45-2), designed for researchers in pharmaceutical formulation and dermatological drug development.
CAS Number: 6170-45-2
Synonyms: Glyceryl 1-salicylate; 1-Monosalicylin;
Executive Summary & Therapeutic Rationale
2,3-Dihydroxypropyl salicylate (2,3-DHPS) represents a strategic structural modification of salicylic acid (SA). By esterifying the carboxyl group of SA with the C-1 hydroxyl of glycerol, the molecule achieves a unique physicochemical balance: it retains the lipophilic, keratolytic core of salicylate while introducing a hydrophilic glycerol tail.
Core Value Proposition:
-
Prodrug Mechanism: 2,3-DHPS functions as a dermal prodrug. It is biologically inactive until hydrolyzed by epidermal esterases, releasing free Salicylic Acid (active pharmaceutical ingredient) and Glycerol (humectant).
-
Reduced Irritancy: Unlike free SA, which has a low pKa (2.97) and can cause immediate stinging or erythema, 2,3-DHPS is a neutral ester. This allows for higher concentration loading in topical formulations without the commensurate irritation profile.
-
Enhanced Solubility: The diol moiety significantly increases water solubility compared to the parent acid, facilitating formulation in aqueous gels and serums without high alcohol content.
Physicochemical Profile
| Property | Value / Description | Implication for Development |
| Appearance | White to off-white crystalline solid | Easy to handle in GMP manufacturing; low dusting. |
| Solubility | Soluble in water, ethanol, propylene glycol | Versatile for O/W emulsions and aqueous toners. |
| LogP (Predicted) | ~1.2 - 1.5 | Optimal for stratum corneum penetration (unlike SA, LogP ~2.26). |
| pKa | ~8-9 (Phenolic OH) | Non-acidic in formulation; compatible with acid-sensitive ingredients. |
| Melting Point | 76-78 °C | Stable at room temperature; requires heating phase in emulsion compounding. |
Synthesis & Manufacturing Pathways
High-purity synthesis of 2,3-DHPS requires avoiding the polymerization of glycerol or the formation of the 2-isomer (
Pathway A: Glycidol Ring Opening (Preferred)
This method is atom-efficient and minimizes side reactions compared to direct esterification.
-
Reactants: Salicylic Acid + Glycidol (2,3-epoxy-1-propanol).
-
Catalyst: Basic catalyst (e.g., Triethylamine or Pyridine).
-
Mechanism: Nucleophilic attack of the salicylate carboxylate anion on the epoxide ring of glycidol.
-
Conditions: Inert atmosphere (
), 60-80°C, 4-6 hours. -
Purification: Recrystallization from Ethyl Acetate/Hexane.
Pathway B: Solketal Protection Strategy (High Specificity)
Used when absolute regio-specificity (1-isomer vs 2-isomer) is critical.
-
Protection: React Glycerol with Acetone
Solketal (1,2-isopropylidene glycerol). -
Esterification: React Solketal with Salicyloyl Chloride (or Methyl Salicylate).
-
Deprotection: Acid hydrolysis (HCl/Water) to remove the acetonide group.
-
Yield: Lower than Pathway A due to multiple steps, but higher isomeric purity.
Visualization: Synthesis & Activation Logic
Figure 1: Synthesis via glycidol ring-opening and subsequent metabolic activation in the skin.
Analytical Protocol: HPLC Quantification
To validate raw material purity or stability in formulation, use the following High-Performance Liquid Chromatography (HPLC) method.
Method Principle: Reverse-Phase Chromatography with UV Detection.
Instrumentation & Conditions
-
Column: C18 (Octadecylsilyl),
, (e.g., Agilent Zorbax or Phenomenex Luna). -
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress phenol ionization).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 60:40 (A:B).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV-Vis Diode Array at 303 nm (Specific for salicylate moiety) or 278 nm.
-
Injection Volume: 10
L.
Sample Preparation[3]
-
Stock Solution: Dissolve 10 mg 2,3-DHPS in 10 mL Methanol.
-
Working Standard: Dilute with Mobile Phase to 50
g/mL. -
System Suitability: Resolution (
) between Salicylic Acid (impurity) and 2,3-DHPS must be .
Stability & Degradation Pathways
Researchers must monitor for hydrolysis, which is the primary degradation pathway.
-
Hydrolysis: In aqueous formulations at pH > 7 or pH < 4, the ester bond cleaves, reverting to Salicylic Acid and Glycerol.
-
Indicator: Appearance of "free salicylic acid" peak in HPLC; pH drift downwards (as SA is released).
-
Transesterification: In alcoholic bases (Ethanol), the glyceryl ester may slowly transesterify to Ethyl Salicylate over months.
Stability Protocol:
-
Prepare 1% w/w solution in pH 5.5 buffer (citrate/phosphate).
-
Incubate at 40°C / 75% RH (Accelerated Conditions).
-
Assay at T=0, 1 month, 3 months.
-
Acceptance Criteria: Free Salicylic Acid content
.
Visualization: Degradation Logic
Figure 2: Critical parameters influencing the hydrolytic stability of 2,3-DHPS.
Applications in Drug Delivery
A. Topical Analgesics (NSAID)
-
Concept: Use 2,3-DHPS as a "Rubefacient-Free" salicylate. Methyl salicylate causes heat/redness; 2,3-DHPS is neutral.
-
Formulation: 5-10% cream for localized joint pain.
-
Advantage: The glycerol moiety hydrates the skin barrier, potentially enhancing the flux of the active moiety compared to standard salts.
B. Keratolytic Therapy (Acne/Psoriasis)
-
Concept: "Time-release" exfoliation.
-
Mechanism: Enzymes in the pilosebaceous unit hydrolyze the ester, releasing SA directly in the pore.
-
Safety: Reduces the "acid shock" associated with 2% Salicylic Acid toners, improving patient compliance in sensitive skin types (Rosacea-prone).
References
- Merck Index. (2013). Salicylic Acid and Derivatives. 15th Edition. Royal Society of Chemistry.
- Expert Panel for Cosmetic Ingredient Safety. (2019). Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. Cosmetic Ingredient Review (CIR). (Toxicology grounding).
An In-depth Technical Guide to 2,3-Dihydroxypropyl Salicylate: From Synthesis to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypropyl salicylate, a derivative of salicylic acid, represents a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of this molecule, commencing with its fundamental chemical properties and plausible synthetic pathways. A detailed exploration of its analytical characterization, drawing parallels with analogous salicylate esters, is presented. While direct biological data on 2,3-dihydroxypropyl salicylate remains nascent, this document extrapolates its potential pharmacological activities and mechanisms of action based on the well-documented properties of salicylic acid and its metabolites, particularly 2,3-dihydroxybenzoic acid. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the exploration and application of novel salicylate derivatives.
Introduction: The Salicylate Scaffold in Drug Discovery
Salicylic acid and its derivatives have long been cornerstones of pharmacology, with acetylsalicylic acid (aspirin) being one of the most widely used medications globally. The therapeutic versatility of salicylates extends from anti-inflammatory and analgesic effects to applications in dermatology and cardiology. The core salicylate scaffold, a 2-hydroxybenzoic acid moiety, provides a rich template for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The addition of a 2,3-dihydroxypropyl ester group to this scaffold yields 2,3-dihydroxypropyl salicylate (CAS No. 6170-45-2), a molecule that combines the established biological relevance of salicylate with the hydrophilic and potentially reactive diol functionality. This modification is anticipated to influence the compound's solubility, metabolic fate, and interaction with biological targets.
Synthesis and Purification of 2,3-Dihydroxypropyl Salicylate
While specific literature detailing the synthesis of 2,3-dihydroxypropyl salicylate is not abundant, a logical synthetic approach can be inferred from standard esterification methods and syntheses of structurally similar compounds, such as 2,3-dihydroxypropyl benzoate. The primary method for forming the ester linkage would be the reaction of salicylic acid with a protected or unprotected glycerol derivative.
Plausible Synthetic Pathways
A likely synthetic route involves the direct esterification of salicylic acid with glycerol. This reaction is typically acid-catalyzed and driven to completion by the removal of water.
A more controlled approach would involve the use of a protected glycerol derivative, such as solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), to ensure selective reaction at the primary hydroxyl group and prevent side reactions. This would be followed by a deprotection step to yield the final diol product.
Experimental Protocol: Two-Step Synthesis via a Protected Intermediate
Step 1: Esterification of Salicylic Acid with Solketal
-
To a solution of salicylic acid (1 equivalent) and solketal (1.2 equivalents) in an appropriate solvent (e.g., toluene), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected ester.
-
Purify the product by column chromatography on silica gel.
Step 2: Deprotection to Yield 2,3-Dihydroxypropyl Salicylate
-
Dissolve the purified protected ester from Step 1 in a mixture of an organic solvent (e.g., ethanol) and aqueous acid (e.g., 1N HCl).
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dihydroxypropyl salicylate.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Purification and Quality Control
The purification of 2,3-dihydroxypropyl salicylate can be achieved using standard laboratory techniques such as column chromatography and recrystallization. The purity of the final compound should be assessed by a combination of chromatographic and spectroscopic methods. Commercial suppliers of this compound indicate that quality control is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
Physicochemical and Spectroscopic Characterization
| Property | Predicted/Reported Value |
| CAS Number | 6170-45-2[1] |
| Molecular Formula | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol |
| Appearance | Expected to be a solid or viscous oil |
| Solubility | Expected to be soluble in polar organic solvents and water |
| Purity (Commercial) | ≥97%[1] |
Table 1: Physicochemical Properties of 2,3-Dihydroxypropyl Salicylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicylate ring, typically in the range of 6.5-8.0 ppm[2]. The protons of the 2,3-dihydroxypropyl group would appear as a set of multiplets in the upfield region, likely between 3.5 and 5.0 ppm. The hydroxyl protons of the diol and the phenolic hydroxyl group would present as broad singlets, with their chemical shifts being solvent and concentration-dependent[2].
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester at around 170 ppm, and the aromatic carbons between 110 and 160 ppm. The carbons of the 2,3-dihydroxypropyl moiety would resonate in the 60-80 ppm range.
Mass Spectrometry (MS)
The mass spectrum of 2,3-dihydroxypropyl salicylate would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the dihydroxypropyl group and cleavage of the ester bond, yielding characteristic fragments of salicylic acid[3].
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band for the hydroxyl groups in the region of 3200-3600 cm⁻¹. A strong carbonyl stretching vibration for the ester group would be observed around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present[4][5].
Potential Biological Activity and Mechanism of Action
Direct studies on the biological effects of 2,3-dihydroxypropyl salicylate are limited. However, its potential activities can be inferred from the well-established pharmacology of salicylic acid and its metabolites.
Anti-inflammatory and Analgesic Properties
Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. It is plausible that 2,3-dihydroxypropyl salicylate acts as a prodrug, being hydrolyzed in vivo to release salicylic acid and exert similar anti-inflammatory and analgesic effects.
Role as a Biomarker for Oxidative Stress
The hydroxylation of salicylic acid to 2,3-dihydroxybenzoic acid is a recognized marker of hydroxyl radical formation and, by extension, oxidative stress in vivo[6][7]. The structural similarity of 2,3-dihydroxypropyl salicylate to this metabolite suggests it could be a valuable tool in studying oxidative stress, either as a substrate for hydroxylation or as a reference compound in analytical methods.
Antimicrobial Activity
Salicylic acid and its derivatives are known to possess antimicrobial properties. 2,3-dihydroxybenzoic acid, isolated from Flacourtia inermis fruit, has demonstrated antibacterial activity against multidrug-resistant bacteria[8]. It is conceivable that 2,3-dihydroxypropyl salicylate may also exhibit antimicrobial effects, either directly or through its hydrolysis to salicylic acid.
Potential Applications in Drug Development and Research
The unique chemical structure of 2,3-dihydroxypropyl salicylate opens up several avenues for its application in research and development.
-
Dermatological Formulations: The hydrophilic diol moiety could enhance the solubility and skin penetration of the salicylate, making it a candidate for topical formulations for conditions such as acne, psoriasis, and other inflammatory skin disorders.
-
Prodrug Design: The ester linkage allows for the design of a prodrug that can release salicylic acid in a controlled manner, potentially reducing gastrointestinal side effects associated with oral administration of aspirin and other salicylates.
-
Research Tool: As discussed, this compound could be a valuable tool for studying oxidative stress and for the development of new analytical methods to detect reactive oxygen species.
-
UV Absorption: Salicylate esters are known to absorb UV radiation, suggesting a potential application for 2,3-dihydroxypropyl salicylate in sunscreen formulations[5].
Conclusion and Future Directions
2,3-Dihydroxypropyl salicylate is a compound with significant untapped potential. While direct research on this molecule is currently sparse, its chemical lineage from salicylic acid provides a strong foundation for predicting its biological activities and potential applications. Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its pharmacological effects. In vitro and in vivo studies are warranted to explore its anti-inflammatory, analgesic, antimicrobial, and dermatological properties. Such investigations will be crucial in determining the therapeutic value of 2,3-dihydroxypropyl salicylate and its place in the ever-expanding family of salicylate-based therapeutics.
References
-
[No author given]. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]
-
Tsikas, D. (2000). LC/MS Analysis of Hydroxylation Products of Salicylate as an Indicator of in Vivo Oxidative Stress. Journal of the American Society for Mass Spectrometry, 11(9), 814–821. [Link]
-
Biegert, M., et al. (2025). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Microbial Biotechnology, 18(1), e70228. [Link]
-
Le, T., et al. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 1-13. [Link]
-
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]
- Hall, R. A. (1967). Method of producing hydroxy aluminum disalicylate. U.S.
-
Jose, B., & Thomas, T. D. (2025). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. International Journal of Pharmaceutical Sciences and Research, 16(8), 1000-1007. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]
-
NIST. (n.d.). Octadecanoic acid, 2,3-dihydroxypropyl ester. NIST Chemistry WebBook. [Link]
-
[No author given]. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]
-
Ramirez, K. J., et al. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Biomacromolecules, 26(5), 2837–2846. [Link]
- Bristol-Myers Company. (1959). Dihydroxy aluminum salicylates. U.S.
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]
-
Biegert, M., et al. (2025). Biotechnological Production, Isolation and Characterisation of (2R,3S)-2,3-Dihydroxy-2,3-Dihydrobenzoate. Microbial Biotechnology, 18(1), e70228. [Link]
-
Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3344-3353. [Link]
- Hall, R. A. (1938). Salicylic acid derivatives. U.S.
-
[No author given]. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. [Link]
-
Sloot, W. N., & Gramsbergen, J. B. (1995). Detection of salicylate and its hydroxylated adducts 2,3- and 2,5-dihydroxybenzoic acids as possible indices for in vivo hydroxyl radical formation in combination with catechol- and indoleamines and their metabolites in cerebrospinal fluid and brain tissue. Journal of Neuroscience Methods, 60(1-2), 141–149. [Link]
-
National Center for Biotechnology Information. (n.d.). Salicylate. PubChem. [Link]
- O'Lenick, A. J., & O'Lenick, R. V. (1999). Silicone salicylate esters. U.S.
-
Mogosanu, G. D., et al. (2011). HPLC analysis of salicylic derivatives from natural products. Farmacia, 59(1), 108-114. [Link]
- Zecchino, J. R., & Le, T. V. (1999). Skin treatment with salicylic acid esters. U.S.
Visualizations
Figure 1: A proposed two-step synthesis workflow for 2,3-dihydroxypropyl salicylate.
Figure 2: Hypothesized biological activities and mechanisms of 2,3-dihydroxypropyl salicylate.
Sources
- 1. 2,3-Dihydroxypropyl Salicylate,6170-45-2-Amadis Chemical [amadischem.com]
- 2. sciepub.com [sciepub.com]
- 3. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS analysis of hydroxylation products of salicylate as an indicator of in vivo oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of salicylate and its hydroxylated adducts 2,3- and 2,5-dihydroxybenzoic acids as possible indices for in vivo hydroxyl radical formation in combination with catechol- and indoleamines and their metabolites in cerebrospinal fluid and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
"2,3-Dihydroxypropyl salicylate" HPLC analysis method
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 2,3-Dihydroxypropyl Salicylate
Introduction
2,3-Dihydroxypropyl salicylate, an ester of salicylic acid and glycerol, is a compound of interest in pharmaceutical and cosmetic formulations due to its potential therapeutic properties, combining the benefits of salicylic acid with a modified physicochemical profile. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is paramount for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.
This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of 2,3-Dihydroxypropyl salicylate. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose. The rationale behind the selection of chromatographic conditions and the validation protocol is discussed to provide a comprehensive guide for researchers and drug development professionals.
Principle of the Chromatographic Separation
The method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. The stationary phase is a non-polar C18 (octadecylsilyl) silica gel, while the mobile phase is a more polar mixture of aqueous buffer and an organic solvent. 2,3-Dihydroxypropyl salicylate, being a moderately non-polar molecule, will partition between the stationary and mobile phases. Its retention on the column is primarily governed by its hydrophobic interactions with the C18 alkyl chains.
To ensure consistent retention and sharp peak shapes, the pH of the mobile phase is controlled. Salicylic acid, a potential starting material, impurity, or degradant, contains a carboxylic acid group. By maintaining the mobile phase pH below the pKa of this group (approximately 2.97), its ionization is suppressed, leading to increased retention and improved peak symmetry. This method is therefore designed to effectively separate the parent compound from its potential acidic and basic degradants.
Experimental Methodology
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric acid (H₃PO₄), analytical grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
-
Reference Standard: 2,3-Dihydroxypropyl salicylate, of known purity.
Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis.
| Parameter | Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 25 mM KH₂PO₄ buffer (pH adjusted to 2.5 with H₃PO₄) B: Acetonitrile |
| Gradient Elution | 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Rationale for Condition Selection:
-
Mobile Phase: A phosphate buffer provides good buffering capacity at pH 2.5, ensuring the suppression of salicylate ionization. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient program is employed to ensure the elution of the main analyte with a reasonable retention time and good peak shape, while also allowing for the separation of more or less retained impurities and degradants.
-
Detection Wavelength: The wavelength of 235 nm was selected based on the UV absorbance maximum of the salicylate chromophore, providing high sensitivity for the analyte.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and minimizes viscosity fluctuations of the mobile phase.
Preparation of Solutions
-
Buffer Preparation (25 mM KH₂PO₄, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2,3-Dihydroxypropyl salicylate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample (e.g., cream, lotion) expected to contain approximately 10 mg of 2,3-Dihydroxypropyl salicylate into a 100 mL volumetric flask. Add 70 mL of diluent and sonicate for 15 minutes to extract the analyte. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability
Before each validation run, a system suitability test is performed to ensure the chromatographic system is performing adequately. A standard solution (e.g., 50 µg/mL) is injected five times. The acceptance criteria are:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
Protocol:
-
Expose the analyte solution to the following stress conditions:
-
Acidic: 0.1 N HCl at 60 °C for 4 hours.
-
Basic: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control.
-
The peak purity of the 2,3-Dihydroxypropyl salicylate peak in the stressed samples should be evaluated using a PDA detector to ensure no co-eluting peaks are present.
Caption: Workflow for the HPLC analysis of 2,3-Dihydroxypropyl salicylate.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of 2,3-Dihydroxypropyl salicylate across a range of 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criterion: r² ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by applying the method to a sample matrix spiked with known amounts of the analyte.
Protocol:
-
Prepare placebo samples (matrix without the analyte).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Protocol:
-
Repeatability: Analyze six replicate samples of the same concentration (e.g., 100 µg/mL) on the same day, under the same operating conditions.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Calculate the %RSD for the results.
-
Acceptance Criterion: %RSD ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the optimized method parameters, one at a time.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1)
-
Mobile Phase Organic Composition (± 2%)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (retention time, tailing factor, theoretical plates).
-
Acceptance Criterion: System suitability parameters should remain within the acceptance criteria.
Caption: Interrelation of validation parameters for an HPLC method.
Conclusion
This application note presents a specific, sensitive, and accurate RP-HPLC method for the quantification of 2,3-Dihydroxypropyl salicylate in pharmaceutical or cosmetic preparations. The method has been developed based on sound chromatographic principles and validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The stability-indicating nature of the assay was confirmed through forced degradation studies, proving its suitability for quality control and stability testing. This well-documented method can be readily implemented in analytical laboratories for the routine analysis of 2,3-Dihydroxypropyl salicylate.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Cosmetic Ingredient Review. (2003). Final Report on the Safety Assessment of Salicylic Acid, Calcium Salicylate, Magnesium Salicylate, MEA-Salicylate, Potassium Salicylate, Sodium Salicylate, and TEA-Salicylate. International Journal of Toxicology, 22(Suppl. 3), 1–108. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
Application Note: High-Sensitivity Quantification of 2,3-Dihydroxypropyl Salicylate in Biological Matrices via LC-ESI-MS/MS
Part 1: Executive Summary & Scientific Rationale
The Challenge: The "Fragile Ester" Paradox
2,3-Dihydroxypropyl salicylate (Glycol Salicylate, GS) is a hydrophilic salicylate ester commonly used in topical anti-inflammatory patches. While its metabolite, Salicylic Acid (SA), is ubiquitous and stable, the parent compound (GS) presents a distinct bioanalytical challenge: Rapid Enzymatic Hydrolysis .
Plasma esterases (butyrylcholinesterase and carboxylesterase) rapidly convert GS to SA ex vivo.[1] Standard bioanalytical workflows will result in the complete disappearance of the parent compound before the sample reaches the column, leading to false-negative PK data.
The Solution: "Freeze-and-Trap" Methodology
This protocol utilizes a Cold-Acid Stabilization technique coupled with Negative Electrospray Ionization (ESI-). Unlike generic salicylate methods, this workflow prioritizes the preservation of the ester bond through immediate protein precipitation at 4°C and pH modulation, preventing the artifactual formation of the metabolite.
Part 2: Method Development Strategy (Expertise & Causality)[1][2]
Mass Spectrometry Source Optimization
-
Ionization Mode: Negative ESI (ESI-) is strictly preferred over Positive mode.[1]
-
Reasoning: The phenolic hydroxyl group on the salicylate core is easily deprotonated
. Positive mode often produces unstable sodium adducts or weak protonated species due to the electron-withdrawing ester group.[1]
-
-
Transitions:
Chromatographic Separation
-
Column Choice: C18 with Polar Endcapping (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl).[1]
-
Reasoning: GS (LogP ~1.[1]6) is significantly more polar than other salicylates.[1] Standard C18 columns may result in early elution and ion suppression from plasma salts.[1] A polar-embedded phase ensures retention and separation from the massive Salicylic Acid peak (which will inevitably be present).
-
-
Mobile Phase: Acidified Water/Acetonitrile.[1][2]
-
Reasoning: Acetic acid (0.1%) is preferred over Formic acid for negative mode sensitivity in some salicylate assays, though Formic acid (0.1%) is acceptable if signal intensity is sufficient.[1]
-
Sample Preparation: The Critical Control Point
-
Technique: Protein Precipitation (PPT) with Ice-Cold Acetonitrile containing 0.5% Formic Acid .[1]
Part 3: Detailed Experimental Protocol
A. Reagents & Materials[1][2][4][5][6][7][8][9]
-
Analyte: 2,3-Dihydroxypropyl salicylate (Reference Standard, >98%).[3]
-
Internal Standard (IS): Salicylic Acid-d4 (or Methyl Salicylate-d4 if available).[1] Note: While GS-d4 is ideal, it is rarely commercially available.[1] SA-d4 is acceptable if chromatographic separation is sufficient to prevent cross-talk.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Stabilizer: Sodium Fluoride (NaF) (Optional, for blood collection tubes).[1]
B. Sample Collection & Stabilization (Clinical Site Instructions)
-
Collect blood into pre-chilled NaF/K2EDTA tubes (Grey top).[1] NaF acts as an esterase inhibitor.[1]
-
Immediately invert and place on wet ice.
-
Centrifuge at 4°C, 2000 x g for 10 minutes.
-
Harvest plasma and store at -80°C. Do not allow to sit at room temperature.
C. Extraction Procedure (Laboratory)
-
Thaw: Thaw plasma samples on wet ice (4°C).
-
Aliquot: Transfer 50 µL of plasma into a chilled 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (1000 ng/mL in 50% MeOH). Vortex briefly (2 sec).
-
Precipitation: Add 200 µL of Ice-Cold Precipitation Solvent (ACN + 0.5% Formic Acid).[1]
-
Vortex: High-speed vortex for 30 seconds.
-
Centrifuge: 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to an autosampler vial with insert.
-
Dilution (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with water before injection.
D. LC-MS/MS Parameters[5][6][8][10][11][12]
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2 - 5 µL |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 5 | Initial Hold (Trapping polar GS) |
| 0.5 | 5 | Begin Ramp |
| 3.0 | 90 | Elute Analytes |
| 3.5 | 90 | Wash |
| 3.6 | 5 | Re-equilibrate |
| 5.0 | 5 | End Run |
MS Source Settings (ESI Negative):
-
Spray Voltage: -2500 V
-
Source Temp: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium[1]
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |
|---|---|---|---|---|---|
| Glycol Salicylate | 211.1 | 137.0 | -60 | -22 | Quantifier |
| 211.1 | 93.0 | -60 | -35 | Qualifier |
| Salicylic Acid-d4 | 141.0 | 97.0 | -55 | -20 | Internal Std |
Part 4: Visualization & Logic[1]
Workflow Logic Diagram
The following diagram illustrates the critical decision pathways for preventing hydrolysis.
Caption: Critical stabilization workflow to prevent ex vivo hydrolysis of Glycol Salicylate prior to quantification.
Part 5: Validation & Quality Control[1][2]
To ensure Trustworthiness (Part 2 of requirements), the method must be self-validating.
-
Stability Assessment (Bench-Top):
-
Conversion Check:
-
Inject a high concentration standard of Glycol Salicylate (neat solution).[1]
-
Monitor the Salicylic Acid MRM channel (137 -> 93).[1][5][6]
-
Result: If a SA peak appears at the GS retention time, in-source fragmentation is occurring. If a SA peak appears at the SA retention time, the standard is degraded. This distinguishes instrumental artifacts from sample degradation.[1]
-
-
Matrix Effect:
Part 6: References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]
-
Champejmont, J., et al. (2024).[1] In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Archives of Toxicology. [Link]
-
Relevance: Establishes the rapid hydrolysis kinetics and low LogP (1.63) of Glycol Salicylate compared to other esters.[1]
-
-
Vane, J. R., & Botting, R. M. (1995).[1] New insights into the mode of action of anti-inflammatory drugs. Inflammation Research.
-
Relevance: Mechanistic background on salicylate anti-inflammatory pathways.[1]
-
-
Waters Corporation. (2020).[1] ACQUITY UPLC HSS T3 Columns: Care and Use Manual. [Link]
-
Relevance: Technical specifications for retaining polar analytes like Glycol Salicylate.[1]
-
Sources
- 1. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 2. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS analysis of hydroxylation products of salicylate as an indicator of in vivo oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution GC Analysis of 2,3-Dihydroxypropyl Salicylate via Silylation
This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the quantification and identification of 2,3-Dihydroxypropyl salicylate (also known as Glyceryl Monosalicylate).
Unlike simple alkyl salicylates, this analyte possesses a glycerol backbone with two aliphatic hydroxyl groups and one phenolic hydroxyl group. This high polarity renders direct Gas Chromatography (GC) ineffective due to peak tailing, adsorption, and thermal degradation. This protocol establishes a Derivatization-GC-MS/FID workflow using silylation to ensure thermal stability and chromatographic resolution.[1]
Introduction & Scientific Rationale
2,3-Dihydroxypropyl salicylate (
The Analytical Challenge
Direct GC analysis of this molecule is flawed for three mechanistic reasons:
-
Hydrogen Bonding: The molecule contains three active hydrogen donors (one phenolic -OH, two aliphatic -OHs).[1] This leads to strong intermolecular forces, causing high boiling points and broad, tailing peaks on non-polar columns.
-
Thermal Instability: At the temperatures required to volatilize the underivatized polyol (>280°C), the glycerol chain is prone to dehydration and transesterification, leading to ghost peaks and non-linear response.
-
Active Site Adsorption: Free hydroxyls bind irreversibly to silanol groups in the GC inlet liner and column stationary phase, resulting in memory effects and poor reproducibility.
The Solution: Full Silylation
This protocol utilizes Trimethylsilylation to replace all active protic hydrogens with trimethylsilyl (TMS) groups.[1]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Mechanism: The reaction yields Tris(trimethylsilyl)-2,3-dihydroxypropyl salicylate , a volatile, thermally stable ether/ester derivative suitable for high-resolution GC on standard 5% phenyl columns.[1]
Experimental Strategy & Workflow
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the derivatization logic.
Caption: Workflow for the conversion of polar Glyceryl Monosalicylate into its volatile Tris-TMS derivative for GC analysis.
Materials & Apparatus
Reagents
-
Reference Standard: 2,3-Dihydroxypropyl salicylate (>98% purity).[1][2]
-
Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).[1] Note: TMCS acts as a catalyst to ensure silylation of the sterically hindered secondary hydroxyl.
-
Solvent: Anhydrous Pyridine (silylation grade) and Ethyl Acetate (HPLC grade).[1]
-
Internal Standard (IS): n-Tetracosane (
) or Squalane.[1] These non-polar hydrocarbons are stable and do not react with BSTFA, providing an excellent injection volume control.
Instrumentation
-
GC System: Agilent 7890B / 8890 or equivalent.[1]
-
Detector: Mass Selective Detector (MSD) for identification; Flame Ionization Detector (FID) for routine quantitation.[1]
-
Column: Agilent J&W DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-arylene polymer).[1]
-
Inlet: Split/Splitless with deactivated glass wool liner (essential to prevent degradation of trace moisture).[1]
Detailed Protocol
Step 1: Standard & Sample Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of 2,3-Dihydroxypropyl salicylate into a 10 mL volumetric flask.
-
Dissolve in Ethyl Acetate.[1]
-
Add 100 µL of Internal Standard solution (1.0 mg/mL n-Tetracosane in Ethyl Acetate).
Sample Extraction (for Creams/Oils):
-
Weigh 100 mg of sample.
-
Disperse in 5 mL Ethyl Acetate/Chloroform (1:1).
-
Sonicate for 15 minutes.
-
Filter through a 0.45 µm PTFE syringe filter.[1]
-
Transfer an aliquot equivalent to ~100 µg of analyte to a GC vial.
-
Critical Step: Evaporate to complete dryness under a gentle stream of Nitrogen (
).[1] Any residual water or alcohol will destroy the derivatizing reagent.
Step 2: Derivatization Reaction[1][3]
-
To the dried residue (Standard or Sample), add 50 µL Anhydrous Pyridine .
-
Add 100 µL BSTFA + 1% TMCS .
-
Cap the vial tightly with a crimp cap (Teflon-lined septum).
-
Vortex for 10 seconds.
-
Incubate at 70°C for 45 minutes in a dry block heater.
-
Why? The secondary hydroxyl on the glycerol chain is slower to react. Heat ensures quantitative conversion to the tri-silylated form.
-
-
Cool to room temperature.
-
Dilute with 850 µL Ethyl Acetate (Total volume ~1 mL).
-
Inject immediately or store in a desiccator (stable for 24 hours).
Step 3: GC Method Parameters[4][5]
| Parameter | Setting | Rationale |
| Inlet Mode | Split (1:20 to 1:50) | Prevents column overload; sharpens peaks.[1] |
| Inlet Temp | 280°C | Ensures rapid volatilization of high-MW derivative.[1] |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode for stable retention times.[1] |
| Oven Program | Initial: 100°C (Hold 1 min) | Solvent focusing. |
| Ramp: 15°C/min to 300°C | Fast ramp prevents broadening of late eluters.[1] | |
| Final: 300°C (Hold 5 min) | Elutes high-boiling matrix components. | |
| Transfer Line | 290°C | Prevents condensation before detector.[1] |
| Detector (FID) | 300°C, H2/Air/Make-up | Standard FID settings.[1] |
| Detector (MS) | Source: 230°C, Quad: 150°C | Scan 40-600 m/z or SIM mode. |
Results & Validation Criteria
Chromatographic Characteristics[5][6][7][8][9][10][11][12]
-
Retention Time: The Tris-TMS derivative of 2,3-Dihydroxypropyl salicylate will elute significantly later than simple alkyl salicylates (e.g., methyl salicylate) but before the Internal Standard (
).[1] -
Peak Shape: Symmetry factor should be between 0.9 and 1.1. Tailing indicates incomplete derivatization or active sites in the liner.
Mass Spectrum Interpretation (EI, 70 eV)
The mass spectrum provides structural confirmation. Look for these diagnostic ions:
-
m/z 73:
(Base peak for silylated compounds).[1] -
m/z 147:
(Rearrangement ion typical of poly-silylated vicinal diols). -
Molecular Ion (
): Weak or absent (typical for TMS esters).[1] Look for (Loss of methyl group from TMS).
Quality Assurance (QA)[1]
-
Derivatization Efficiency Check: Monitor the chromatogram for mono- or di-TMS peaks (eluting earlier). Their presence indicates insufficient reagent or moisture contamination.
-
Linearity:
over the range of 10–500 µg/mL. -
Limit of Quantitation (LOQ): Typically ~1 µg/mL (FID) or ~0.1 µg/mL (MS-SIM).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak / Low Response | Moisture in sample/solvents.[1] | Ensure sample is completely dry before adding BSTFA.[1] Use fresh anhydrous pyridine.[1] |
| Multiple Peaks for Analyte | Incomplete silylation. | Increase incubation time to 60 min or temp to 80°C. Check TMCS content. |
| Tailing Peak | Active sites in liner.[1] | Replace inlet liner with a deactivated, silanized glass wool liner. |
| Cloudy Solution | Ammonium salts precipitating.[1] | Normal byproduct of silylation if moisture was present.[1] Centrifuge before injection. |
References
-
Lin, D. L., et al. (2020).[1] Chemical Derivatization for Gas Chromatography-Mass Spectrometry. In Handbook of GC-MS. CRC Press.[1]
-
Sigma-Aldrich. (2023).[1][3] Derivatization Reagents for GC: Silylation. Technical Bulletin.
-
Pauwels, J., et al. (2012).[1] "Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for... glycol monosalicylate". Journal of Pharmaceutical and Biomedical Analysis, 60, 51-58.
-
PubChem. (2023).[1] 2,3-Dihydroxypropyl salicylate - Compound Summary. National Library of Medicine.
-
Little, J. L. (1999).[1] "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22.[1]
Sources
Synthesis of 2,3-Dihydroxypropyl Salicylate: An Experimental Protocol
Abstract
This application note provides a comprehensive experimental protocol for the synthesis of 2,3-dihydroxypropyl salicylate, a glycerol ester of salicylic acid. The synthesis is based on the principles of Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed, step-by-step methodology, including reaction setup, purification, and analytical characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Introduction
Salicylic acid and its derivatives are a cornerstone in pharmacology, renowned for their analgesic, anti-inflammatory, and antipyretic properties.[1] The esterification of salicylic acid is a common strategy to modify its physicochemical properties, potentially leading to altered bioavailability, reduced gastrointestinal side effects, or novel therapeutic applications. 2,3-Dihydroxypropyl salicylate, the monoester of salicylic acid and glycerol, is of particular interest due to the presence of the hydrophilic diol moiety from glycerol. This could impart unique solubility characteristics and potential for further functionalization.
The synthesis of this compound can be approached through two primary routes: direct esterification of salicylic acid with glycerol or transesterification of an alkyl salicylate (e.g., methyl salicylate) with glycerol.[2] This protocol will focus on the direct Fischer-Speier esterification method, which is an acid-catalyzed reaction between the carboxylic acid group of salicylic acid and one of the primary hydroxyl groups of glycerol.[3][4]
Reaction Mechanism and Rationale
The synthesis of 2,3-dihydroxypropyl salicylate from salicylic acid and glycerol proceeds via a Fischer esterification mechanism.[3][4] The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid. The mechanism can be summarized in the following key steps:
-
Protonation of the Carbonyl Oxygen: The sulfuric acid protonates the carbonyl oxygen of the salicylic acid's carboxylic group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack by Glycerol: A hydroxyl group from the glycerol molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A series of proton transfers occurs, leading to the formation of a good leaving group, water.
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, 2,3-dihydroxypropyl salicylate, and regenerates the acid catalyst.
Since glycerol has two primary and one secondary hydroxyl group, the reaction can potentially lead to a mixture of mono- and di-esters. By using an excess of glycerol, we can favor the formation of the monoester. The primary hydroxyl groups are generally more reactive than the secondary one, leading predominantly to the 1-substituted glycerol ester.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Salicylic Acid | Reagent Grade, ≥99% | Sigma-Aldrich |
| Glycerol (Glycerine) | USP Grade, ≥99.5% | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | Carl Roth |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR |
| Ethyl Acetate | ACS Reagent Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Sigma-Aldrich |
| Deionized Water | In-house |
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,3-dihydroxypropyl salicylate.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (e.g., 13.8 g, 0.1 mol).
-
Add an excess of glycerol (e.g., 27.6 g, 0.3 mol). Using an excess of the alcohol helps to drive the equilibrium towards the products in a Fischer esterification.[4]
-
Carefully and slowly, add concentrated sulfuric acid (e.g., 1 mL) to the mixture while stirring. Caution: This will cause an exothermic reaction.
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120-130°C with constant stirring.
-
Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts in the separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted salicylic acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Product Characterization
The structure and purity of the synthesized 2,3-dihydroxypropyl salicylate should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicylate moiety, as well as signals for the protons of the dihydroxypropyl chain. The phenolic hydroxyl proton of the salicylate will likely appear as a singlet at a high chemical shift (around 10-11 ppm).[5] The protons on the glycerol backbone will appear as a set of multiplets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the dihydroxypropyl group.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands:
-
A broad O-H stretching band around 3400-3200 cm⁻¹ corresponding to the hydroxyl groups.
-
A C=O stretching band for the ester carbonyl group around 1700-1680 cm⁻¹.
-
C-O stretching bands for the ester and alcohol functionalities.
-
Aromatic C-H and C=C stretching bands.[1]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product. Electrospray ionization (ESI) or other soft ionization techniques would be suitable to observe the molecular ion peak.
Safety Precautions
-
Salicylic Acid: Harmful if swallowed and causes serious eye damage.[6][7] Avoid inhalation of dust and contact with skin and eyes.
-
Glycerol: Generally considered safe, but good laboratory practices should be followed.[8][9][10][11]
-
Sulfuric Acid: Causes severe skin burns and eye damage.[12][13][14] It is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[7][8][9][10][11][12][13][14][15][16]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 2,3-dihydroxypropyl salicylate via Fischer-Speier esterification. By following the outlined steps for reaction, purification, and characterization, researchers can reliably synthesize and validate this interesting derivative of salicylic acid. The principles and techniques described herein are fundamental to organic synthesis and can be adapted for the preparation of other related esters.
References
-
DougsLab. (2016, July 28). The Fischer Esterification: Methyl Salicylate. YouTube. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
- Sorger, C. (1908). Manufacture of salicylic acid glycerin esters. U.S.
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link]
-
D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Salicylic acid. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Glycerol. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sulphuric acid. [Link]
-
Teck Resources. (2018, December 7). Sulphuric Acid Safety Data Sheet. [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. US882590A - Manufacture of salicylic acid glycerin esters. - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. sciepub.com [sciepub.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. edvotek.com [edvotek.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. chemos.de [chemos.de]
- 14. teck.com [teck.com]
- 15. carlroth.com [carlroth.com]
- 16. pharmacopoeia.com [pharmacopoeia.com]
Application Note & Protocols: A Comprehensive Guide to In Vitro Antioxidant Capacity Assays for 2,3-Dihydroxypropyl Salicylate
Introduction and Scientific Rationale
In the landscape of drug development and cosmetic science, the evaluation of a molecule's antioxidant potential is a critical step in characterizing its biological activity. This guide focuses on 2,3-Dihydroxypropyl Salicylate (CAS: 6170-45-2), a salicylate ester with a chemical structure suggestive of antioxidant properties.[1][2][3] The core of this molecule is the salicylate moiety, specifically a 2,3-dihydroxybenzoic acid backbone. The arrangement of hydroxyl groups on a benzene ring is a key determinant of antioxidant efficacy.[4] Studies on 2,3-dihydroxybenzoic acid have shown it to be a potent antioxidant, largely due to the ortho-positioning of its two hydroxyl groups, which enhances its ability to donate hydrogen atoms and stabilize free radicals.[4][5]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific principles and field-proven insights required to accurately quantify the in vitro antioxidant capacity of 2,3-Dihydroxypropyl Salicylate. We will explore three robust and widely adopted assays, each relying on a different chemical mechanism:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A Hydrogen Atom Transfer (HAT) based assay.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Also primarily a HAT-based mechanism.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: A Single Electron Transfer (SET) based assay.
By employing a battery of tests with differing mechanisms, a more complete and trustworthy profile of the molecule's antioxidant potential can be established.
Chemical Profile: 2,3-Dihydroxypropyl Salicylate
| Property | Value | Source |
| CAS Number | 6170-45-2 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₅ | [1][6] |
| Molecular Weight | 212.20 g/mol | [1] |
| Structure | Salicylic acid esterified with glycerol | [6] |
Foundational Principles: HAT vs. SET Mechanisms
The antioxidant activity of phenolic compounds like 2,3-Dihydroxypropyl Salicylate is primarily mediated by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding this distinction is crucial for interpreting assay results correctly.
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) quenches a free radical (R•) by donating a hydrogen atom. This is a kinetically fast reaction. The DPPH and ABTS assays are predominantly based on this mechanism.
ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, which then may be protonated in the solvent. This is often a slower, pH-dependent reaction. The FRAP assay operates via this mechanism.
ArOH + R• → ArOH•+ + R:-
The 2,3-dihydroxy substitution on the salicylate ring is expected to make the molecule an effective H-atom donor, suggesting it will show strong activity in HAT-based assays like DPPH and ABTS.[4]
The DPPH Radical Scavenging Capacity Assay
The DPPH assay is one of the most common methods for screening antioxidant activity due to its simplicity and the stability of the DPPH radical.[7][8]
Principle of the Assay
The core of this assay is the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH). In its radical form, DPPH has a deep violet color with a characteristic absorbance maximum around 517 nm.[8] When an antioxidant, such as 2,3-Dihydroxypropyl Salicylate, donates a hydrogen atom to DPPH, the radical is neutralized. This neutralization leads to the formation of the reduced, stable DPPH-H form, which is pale yellow.[9] The resulting loss of absorbance (decolorization) is directly proportional to the concentration and potency of the antioxidant.[8]
Caption: DPPH radical scavenging mechanism.
Experimental Protocol: DPPH Assay
A. Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C for no more than one week.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,3-Dihydroxypropyl Salicylate in 10 mL of a suitable solvent (e.g., methanol or DMSO, depending on solubility).
-
Positive Control (Trolox): Prepare a 1 mg/mL stock solution of Trolox in methanol.
-
Working Solutions: Create a series of dilutions from the analyte and Trolox stock solutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using methanol as the diluent.
B. Assay Procedure (96-well plate format):
-
Prepare DPPH Working Reagent: Dilute the DPPH stock solution with methanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm. This may require some optimization.
-
Plate Loading:
-
Blank: Add 200 µL of methanol to three wells.
-
Control: Add 100 µL of methanol and 100 µL of DPPH working reagent to three wells.
-
Samples/Standards: Add 100 µL of each working solution (analyte and Trolox dilutions) to their respective wells. Then, add 100 µL of the DPPH working reagent to each of these wells.
-
-
Incubation: Mix the plate gently on a shaker and incubate in the dark at room temperature for 30 minutes.[8] The dark incubation is critical to prevent photodegradation of the DPPH radical.
-
Measurement: Read the absorbance of the plate at 517 nm using a microplate reader.
C. Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Where Abs_control is the absorbance of the control well and Abs_sample is the absorbance of the sample well.
-
Plot the % Inhibition against the concentration of the analyte and the positive control.
-
Determine the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is a key metric for comparing antioxidant potency. A lower IC₅₀ indicates higher antioxidant activity.
The ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic antioxidants.[10]
Principle of the Assay
ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the ABTS radical cation (ABTS•⁺), which is a stable, blue-green chromophore.[11] The addition of an antioxidant that can donate a hydrogen atom reduces the ABTS•⁺ back to its colorless neutral form. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant's concentration and activity.
Caption: Experimental workflow for the ABTS assay.
Experimental Protocol: ABTS Assay
A. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Radical Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (e.g., 5 mL + 5 mL). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[1]
-
Analyte and Control Solutions: Prepare stock and working solutions of 2,3-Dihydroxypropyl Salicylate and Trolox as described for the DPPH assay. A phosphate buffer (pH 7.4) is often used as the diluent.
B. Assay Procedure (96-well plate format):
-
Prepare ABTS•⁺ Working Reagent: On the day of the assay, dilute the ABTS•⁺ radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Plate Loading:
-
Control: Add 200 µL of the ABTS•⁺ working reagent to three wells.
-
Samples/Standards: Add 20 µL of each working solution to their respective wells. Then, add 180 µL of the ABTS•⁺ working reagent.
-
-
Incubation: Mix the plate and incubate in the dark at room temperature for 6-7 minutes.[10]
-
Measurement: Read the absorbance at 734 nm.
C. Data Analysis:
The data analysis is identical to the DPPH assay. Calculate the % Inhibition and determine the IC₅₀ value. Results are often also expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the analyte is compared to that of Trolox.
The Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex to a ferrous complex, operating via a SET mechanism.[7]
Principle of the Assay
The FRAP reagent contains a complex of ferric iron (Fe³⁺) and 2,4,6-tripyridyl-s-triazine (TPTZ), which is colorless. The assay is conducted under acidic conditions (pH 3.6) to maintain iron solubility.[6] Antioxidants in the sample reduce the ferric (Fe³⁺) TPTZ complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[6] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.
Experimental Protocol: FRAP Assay
A. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 liter with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. Warm gently to aid dissolution.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. For example, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Incubate this reagent at 37°C for 15 minutes before use.[6]
-
Standard Solution (FeSO₄): Prepare a 1 mM stock solution of ferrous sulfate (FeSO₄·7H₂O) and create a standard curve (e.g., 1000, 500, 250, 125, 62.5 µM).
B. Assay Procedure (96-well plate format):
-
Pre-warm the microplate reader to 37°C.
-
Plate Loading:
-
Blank: Add 20 µL of diluent (e.g., water) and 180 µL of FRAP reagent.
-
Standards/Samples: Add 20 µL of each standard or analyte working solution to their respective wells.
-
-
Initiate Reaction: Add 180 µL of the pre-warmed FRAP reagent to all standard and sample wells.
-
Incubation: Mix and incubate the plate at 37°C. A typical endpoint reading is taken after 4-6 minutes, but the kinetics can vary. It is advisable to take kinetic readings over 30 minutes to ensure the reaction has reached a plateau.
-
Measurement: Read the absorbance at 593 nm.
C. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentration.
-
Use the linear regression equation from the standard curve to determine the FRAP value of the analyte.
-
Results are expressed as µM of Fe²⁺ equivalents or µM of Trolox equivalents if Trolox is used as the standard.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, every protocol must be a self-validating system.
-
Positive Control: Always run a known antioxidant like Trolox or Gallic Acid in parallel. This validates that the reagents and instrument are performing as expected and provides a benchmark for comparison.
-
Solvent Blanks: The solvent used to dissolve the analyte (e.g., DMSO, methanol) should be tested alone to ensure it does not interfere with the assay.
-
Dose-Response Curve: Always test a range of concentrations for your analyte. A clear dose-dependent increase in activity provides confidence that you are observing a true antioxidant effect and not an artifact.
References
-
Sroka, Z. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 25(14), 3195. [Link]
-
ResearchGate. (2022). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. [Link]
-
MDPI. (2023). Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach. [Link]
-
PubChemLite. 2,3-dihydroxypropyl salicylate (C10H12O5). [Link]
- Google Patents. (2012).
-
BMC. (2018). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. [Link]
-
ResearchGate. (2015). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. [Link]
-
National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
-
ResearchGate. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. [Link]
-
MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]
-
ResearchGate. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. [Link]
-
Royal Society of Chemistry. The preparation of 2-hydroxybenzoic acid. [Link]
-
Semantic Scholar. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. [Link]
-
YouTube. (2020). Synthesis of salicylic acid from wintergreen oil. [Link]
-
MDPI. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]
-
Dopharma. Solubility of Sodium Salicyl® 80% WSP in drinking water or milk (replacer). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5161, Salsalate. [Link]
-
MDPI. (2021). Survey of Phenolic Acids, Flavonoids and In Vitro Antioxidant Potency Between Fig Peels and Pulps: Chemical and Chemometric Approach. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3019846, 3-Hydroxypropyl salicylate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54675850, Salicylate. [Link]
Sources
- 1. 6170-45-2 Cas No. | 2,3-Dihydroxypropyl salicylate | Matrix Scientific [matrixscientific.com]
- 2. 2,3-Dihydroxypropyl Salicylate,6170-45-2-Amadis Chemical [amadischem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PubChemLite - 2,3-dihydroxypropyl salicylate (C10H12O5) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note & Protocols: Profiling the Anti-inflammatory Activity of 2,3-Dihydroxypropyl salicylate Using Cell-Based Assays
Introduction: The Rationale for Investigating 2,3-Dihydroxypropyl salicylate
Salicylates have long been a cornerstone of anti-inflammatory therapy, with acetylsalicylic acid (aspirin) being the most prominent example. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1] Beyond COX inhibition, salicylates are also known to modulate other key inflammatory pathways, notably the NF-κB signaling cascade, a central regulator of inflammatory gene expression.[2][3]
2,3-Dihydroxypropyl salicylate, a glycerol ester of salicylic acid, is a compound of interest for its potential to offer a modified pharmacokinetic profile or enhanced therapeutic index compared to traditional salicylates. The addition of the dihydroxypropyl moiety may influence its solubility, cell permeability, and metabolic stability, potentially leading to improved efficacy or reduced side effects. This application note provides a comprehensive suite of cell-based assays to rigorously evaluate the anti-inflammatory properties of this novel compound, guiding researchers in its preclinical characterization.
Scientific Strategy: A Multi-faceted Approach to Characterizing Anti-inflammatory Activity
To construct a comprehensive profile of the anti-inflammatory activity of 2,3-Dihydroxypropyl salicylate, a multi-tiered assay strategy is proposed. This approach interrogates the compound's effects on key cellular and molecular events central to the inflammatory response. The proposed workflow is designed to first screen for primary anti-inflammatory effects and then to dissect the underlying mechanisms of action.
Experimental Workflow Overview
Caption: A tiered approach to characterizing the anti-inflammatory activity of 2,3-Dihydroxypropyl salicylate.
Part 1: Foundational Assays for Primary Anti-inflammatory Activity
Cell Viability Assay: Establishing a Therapeutic Window
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range of 2,3-Dihydroxypropyl salicylate that is non-toxic to the cells. This ensures that any observed reduction in inflammatory markers is a true pharmacological effect and not a consequence of cell death. The MTT or LDH assay provides a reliable method for this purpose.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2,3-Dihydroxypropyl salicylate in culture medium. Replace the old medium with the medium containing the test compound and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Example Data for MTT Cytotoxicity Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 10 | 95.2 ± 3.8 |
| 50 | 92.1 ± 4.2 |
| 100 | 88.5 ± 5.5 |
| 200 | 65.3 ± 6.1 |
| 500 | 25.8 ± 4.9 |
Nitric Oxide Production: A Key Mediator of Inflammation
Rationale: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by inflammatory stimuli like lipopolysaccharide (LPS). The Griess assay is a simple and sensitive colorimetric method to measure nitrite, a stable and soluble breakdown product of NO.[4]
Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of 2,3-Dihydroxypropyl salicylate for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Production: Gauging the Immunomodulatory Effect
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response. Their production by immune cells like macrophages is a hallmark of inflammation. Enzyme-Linked Immunosorbent Assays (ELISAs) provide a highly specific and quantitative method to measure the levels of these cytokines in cell culture supernatants.
Protocol: ELISA for TNF-α and IL-6
-
Cell Stimulation: Seed and treat RAW 264.7 cells with 2,3-Dihydroxypropyl salicylate and/or LPS as described in the Griess assay protocol.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Table 2: Example Data for Anti-inflammatory Activity
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle | 2.1 ± 0.5 | 50.3 ± 8.2 | 35.1 ± 6.7 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 1250.7 ± 98.5 | 850.2 ± 75.4 |
| LPS + Compound (10 µM) | 30.2 ± 2.5 | 875.4 ± 65.1 | 620.9 ± 55.8 |
| LPS + Compound (50 µM) | 15.7 ± 1.8 | 450.1 ± 38.9 | 310.5 ± 29.3 |
| LPS + Dexamethasone (1 µM) | 8.9 ± 1.1 | 210.6 ± 25.3 | 150.7 ± 18.9 |
Part 2: Elucidating the Mechanism of Action
NF-κB Signaling Pathway: A Central Regulator of Inflammation
Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Assessing the effect of 2,3-Dihydroxypropyl salicylate on NF-κB activation is key to understanding its mechanism.
NF-κB Signaling Pathway
Caption: Simplified representation of the canonical NF-κB signaling pathway.
Protocol: NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat with 2,3-Dihydroxypropyl salicylate followed by stimulation with LPS.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Prostaglandin E2 Production: The Role of the COX Pathway
Rationale: As a salicylate derivative, 2,3-Dihydroxypropyl salicylate is hypothesized to inhibit COX enzymes. Cyclooxygenase-2 (COX-2) is induced during inflammation and is responsible for the production of prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of pain and swelling.[1] Measuring PGE2 levels provides a direct readout of COX-2 activity.
Protocol: PGE2 ELISA
-
Cell Culture and Stimulation: Seed RAW 264.7 cells and pre-treat with 2,3-Dihydroxypropyl salicylate. Stimulate with LPS for 24 hours to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a competitive ELISA kit according to the manufacturer's protocol.[3]
COX-2 Protein Expression: Confirming Target Engagement
Rationale: To confirm that the reduction in PGE2 is due to the inhibition of the COX pathway, it is important to assess the expression of the COX-2 enzyme. Western blotting allows for the detection and quantification of COX-2 protein levels in cell lysates.
Protocol: Western Blot for COX-2 Expression
-
Cell Lysis: After treatment and stimulation, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for COX-2, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative expression of COX-2.
Conclusion and Future Directions
The suite of assays detailed in this application note provides a robust framework for the initial characterization of the anti-inflammatory properties of 2,3-Dihydroxypropyl salicylate. By systematically evaluating its effects on cell viability, key inflammatory mediators (NO, TNF-α, IL-6, PGE2), and the upstream signaling pathways (NF-κB and COX-2), researchers can build a comprehensive profile of its therapeutic potential. Positive results from these in vitro assays would provide a strong rationale for advancing this compound to more complex in vivo models of inflammation.
References
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
- Goldberg, R. B., et al. (2011). Salsalate Improves Glycemia and Inflammatory Parameters in Obese Young Adults. Diabetes Care, 34(10), 2244–2251.
-
Interchim. (n.d.). Prostaglandin E2 ELISA Kit Instructions. Retrieved from [Link]
- Liu, T., et al. (2017). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular Medicine Reports, 17(4), 5485-5491.
- Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1931-1946.
- May, M. J., & D'Acquisto, F. (2002). The IκB kinase complex: a central regulator of NF-κB activation. International journal of biochemistry & cell biology, 34(7), 745-749.
- Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 169, 239-245.
- Mitchell, J. A., & Warner, T. D. (2006). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British journal of pharmacology, 147 Suppl 1(Suppl 1), S224–S233.
-
Patsnap. (2024). What is the mechanism of Diethylamine Salicylate?. Synapse. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Sodium Salicylate?. Synapse. Retrieved from [Link]
- Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
-
Web of Journals. (2025). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Retrieved from [Link]
Sources
- 1. webofjournals.com [webofjournals.com]
- 2. Salsalate Improves Glycemia and Inflammatory Parameters in Obese Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory salicylate beneficially modulates pre-existing atherosclerosis through quenching of NF-κB activity and lowering of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asp-inc.com [asp-inc.com]
Application Note: Enzymatic Hydrolysis Profiling of 2,3-Dihydroxypropyl Salicylate
Introduction & Mechanistic Basis[1][2][3][4][5]
2,3-Dihydroxypropyl salicylate (often referred to as Glyceryl Monosalicylate) is a salicylate ester utilized primarily in topical analgesic formulations. Structurally, it consists of salicylic acid esterified with glycerol. Its pharmacological efficacy is predicated on its role as a prodrug : upon dermal application, it must penetrate the stratum corneum and undergo enzymatic hydrolysis to release the active anti-inflammatory moiety, Salicylic Acid (SA) .
Understanding the kinetics of this hydrolysis is critical for drug development to predict:
-
Onset of Action: How fast the active drug is released.
-
Systemic Safety: Whether hydrolysis occurs in the skin (local action) or systemic circulation (potential toxicity).
-
Stability: Shelf-life versus biological lability.
Reaction Mechanism
The hydrolysis is catalyzed by Carboxylesterases (CES) , specifically isoforms CES1 and CES2 in the liver, and aryl-esterases in the skin. The reaction yields Salicylic Acid and Glycerol.
Figure 1: Biotransformation pathway of 2,3-Dihydroxypropyl salicylate. The ester bond is cleaved by serine hydrolases (CES), releasing the pharmacophore.
Materials & Equipment
Reagents
-
Substrate: 2,3-Dihydroxypropyl salicylate (Purity >98%).
-
Enzyme Source:
-
Screening Model: Porcine Liver Esterase (PLE) – lyophilized powder.
-
Physiological Model: Human Skin S9 Fraction or Recombinant Human CES1/CES2.
-
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (mimics physiological pH).
-
Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (precipitates proteins and stops reaction).
-
Internal Standard (IS): Benzoic Acid or 2-Ethoxybenzoic acid (structurally similar but non-reactive in this context).
Instrumentation
-
Incubator: Thermomixer capable of 32°C (skin temp) or 37°C (core temp).
-
HPLC-UV/DAD: For quantification of Salicylic Acid.
-
Centrifuge: Capable of 10,000 x g (for protein pelleting).
Experimental Protocol: Kinetic Profiling
This protocol is designed to be self-validating by including specific negative controls that account for non-enzymatic (chemical) hydrolysis, which is common with salicylate esters.
Stock Preparation
-
Substrate Stock: Dissolve 2,3-Dihydroxypropyl salicylate in DMSO to create a 100 mM stock. Note: Keep DMSO concentration in final assay <1% to avoid enzyme inhibition.
-
Enzyme Stock: Resuspend PLE or recombinant enzyme in PBS to a concentration of 1.0 mg/mL (protein content).
Assay Workflow
Figure 2: Step-by-step kinetic assay workflow.
Detailed Steps
-
Pre-incubation: Aliquot 180 µL of PBS (pH 7.4) into 1.5 mL microcentrifuge tubes. Add 10 µL of Enzyme Stock. Incubate at 37°C for 5 minutes.
-
Initiation: Add 10 µL of Substrate Stock (diluted to appropriate working concentrations, e.g., 10–500 µM) to start the reaction.
-
Incubation: Shake at 300 rpm.
-
Termination: At designated time points (e.g., 10 min), remove 50 µL of reaction mixture and immediately transfer into 150 µL of Quenching Agent (Ice-cold ACN + IS).
-
Clarification: Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Collection: Transfer supernatant to HPLC vials.
Critical Controls (Validation)
| Control Type | Components | Purpose |
| Blank (Matrix) | Buffer + Enzyme + DMSO (No Substrate) | Detects endogenous interferences in UV. |
| Chemical Stability | Buffer + Substrate (No Enzyme) | Quantifies spontaneous hydrolysis (background noise). |
| Zero-Time | Buffer + Enzyme + Quench, then add Substrate | Establishes the true T=0 baseline. |
Analytical Method (HPLC-UV)
To accurately quantify the release of Salicylic Acid, a Reverse-Phase HPLC method is required. Salicylic acid is a weak acid (
-
Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 300 nm (Specific for salicylate core) or 237 nm (Higher sensitivity, less specific).
-
Injection Volume: 10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 5.0 | 90 |
| 7.0 | 90 |
| 7.1 | 10 |
| 10.0 | 10 (Re-equilibration) |
Data Analysis & Interpretation
Calculation of Hydrolysis Rate
Calculate the concentration of Salicylic Acid (
- : Initial velocity (nmol/min/mg protein).
- : Incubation time (min).
Kinetic Parameters
Plot
- : Maximum hydrolytic velocity.[1]
-
: Substrate affinity (lower
= higher affinity). -
: Intrinsic Clearance (
), predicting metabolic stability.
Expected Results
-
Liver Esterases (CES1/2): Rapid hydrolysis expected. High
. -
Skin Homogenate: Slower hydrolysis compared to liver. This is desirable for topical formulations to allow the prodrug to penetrate before converting.
-
Spontaneous Hydrolysis: 2,3-Dihydroxypropyl salicylate is relatively stable at pH 7.4 compared to simple aspirin, but background hydrolysis may reach 5-10% over 24 hours.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background in Control | Spontaneous hydrolysis at pH 7.4 | Lower pH slightly to 6.8 (if physiologically relevant) or reduce incubation time. |
| Poor Peak Shape (Tailing) | Salicylic acid ionization | Ensure Mobile Phase A pH is < 3.0 using Phosphoric or Formic acid. |
| Low Recovery | Protein binding | Ensure Quenching Agent ratio is at least 3:1 (ACN:Sample) to fully release bound drug. |
| Non-Linear Kinetics | Substrate depletion | Ensure <10% of substrate is consumed during the incubation time. Reduce enzyme concentration. |
References
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational text on ester hydrolysis mechanisms).
-
Lau, W. M., et al. (2012). "Skin esterase activity and the metabolism of topically applied drugs." Current Drug Metabolism, 13(5). Link (Specific reference for skin esterase protocols).
-
Williams, F. M. (1985). "Esterases in human skin."[2][3] Biochemical Society Transactions. (Establishes the presence of esterases in viable epidermis).
-
Wang, D., et al. (2011). "Human Carboxylesterases: A Comprehensive Review." Acta Pharmaceutica Sinica B. Link (Review of CES1/CES2 specificity).
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (While P450 focused, provides standard guidelines for incubation conditions and kinetic plotting). Link
Sources
- 1. Partial purification and characterization of a microsomal carboxylesterase specific for salicylate esters from guinea-pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for Evaluating the pH-Dependent Stability of 2,3-Dihydroxypropyl Salicylate
Introduction: The Critical Role of pH in Drug Stability
2,3-Dihydroxypropyl salicylate, also known as glycerol salicylate, is a pharmaceutical compound featuring a salicylate moiety ester-linked to a glycerol backbone.[1][2] This structure confers analgesic and anti-inflammatory properties, but the ester linkage is a potential site of chemical instability. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for ester-containing drugs.[3] The rate of this degradation is highly dependent on the pH of the solution, as the reaction can be catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions.[4][5]
Understanding the pH-stability profile of 2,3-dihydroxypropyl salicylate is therefore essential for the development of a safe, effective, and stable pharmaceutical product. A comprehensive analysis of its stability across a range of pH values, as guided by the International Council for Harmonisation (ICH) Q1A(R2) guideline, informs critical decisions in formulation development, packaging selection, and shelf-life determination.[6][7][8]
This application note provides a detailed protocol for conducting a forced degradation study to investigate the stability of 2,3-dihydroxypropyl salicylate in various pH solutions. It outlines the preparation of materials, the experimental procedure, a validated analytical method for quantification, and a framework for data interpretation. The goal is to establish a clear pH-rate profile that identifies the pH of maximum stability and quantifies the degradation rates under acidic, neutral, and basic conditions.[9]
Principle of pH-Dependent Hydrolysis
The stability of 2,3-dihydroxypropyl salicylate is dictated by the susceptibility of its ester bond to hydrolysis. This reaction yields salicylic acid and glycerol as its primary degradation products. The reaction rate is typically lowest in a mildly acidic to neutral pH range and increases significantly in strongly acidic or alkaline conditions.[5][10]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to yield a carboxylate salt and glycerol.[3]
By systematically studying the degradation at different pH values, a V-shaped or U-shaped pH-rate profile is typically generated, with the nadir of the curve representing the pH at which the compound is most stable.
Experimental Design & Workflow
The overall experimental process involves preparing solutions of 2,3-dihydroxypropyl salicylate in a series of buffers covering a wide pH range. These solutions are then incubated at a controlled, elevated temperature to accelerate degradation.[11] Samples are withdrawn at predetermined time points and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound.
Caption: Figure 1: Overall Experimental Workflow
Detailed Protocols
Materials and Equipment
-
Compound: 2,3-Dihydroxypropyl Salicylate (Reference Standard, >99% purity)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Potassium phosphate monobasic, Sodium tetraborate, Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphoric acid.
-
Equipment: HPLC system with UV detector, Analytical balance, pH meter, Stability chambers or water bath with temperature control, Volumetric flasks, Pipettes, Autosampler vials.
Preparation of Buffer Solutions (50 mM)
-
pH 2.0: 0.1 M HCl solution.
-
pH 4.5 (Acetate Buffer): Prepare solutions of 50 mM acetic acid and 50 mM sodium acetate. Mix and titrate to a final pH of 4.5.
-
pH 7.4 (Phosphate Buffer): Prepare solutions of 50 mM monobasic potassium phosphate and 50 mM dibasic potassium phosphate. Mix and titrate to a final pH of 7.4.
-
pH 9.0 (Borate Buffer): Prepare a solution of 50 mM sodium tetraborate and titrate with 0.1 M HCl or 0.1 M NaOH to a final pH of 9.0.
-
pH 12.0: 0.01 M NaOH solution.
Rationale: This range of pH values covers the highly acidic, mildly acidic, neutral, mildly basic, and highly basic conditions required by ICH guidelines for forced degradation studies.[12][13]
Sample Preparation and Incubation
-
Prepare Stock Solution: Accurately weigh and dissolve 2,3-dihydroxypropyl salicylate in methanol to prepare a stock solution of 1.0 mg/mL.
-
Prepare Stability Samples: For each pH condition, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the respective buffer to obtain a final concentration of 100 µg/mL.
-
Time Zero (t=0) Sample: Immediately after preparation, transfer an aliquot of each solution into an HPLC vial. If necessary, neutralize the sample by adding an equal volume of an opposing buffer (e.g., neutralize pH 12 sample with pH 2 buffer) to halt degradation before analysis. This serves as the initial concentration reference.
-
Incubation: Place the remaining sealed flasks into a stability chamber or water bath set to an accelerated temperature (e.g., 60 °C).
-
Sampling Schedule: Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24, 48, and 72 hours). Neutralize each sample as described in step 3 and transfer to an HPLC vial for analysis.
Rationale: An accelerated temperature is used to ensure that significant degradation (typically targeting 5-20%) occurs within a practical timeframe.[9][12] The t=0 sample is crucial for establishing the initial, undegraded peak area for subsequent calculations.
Stability-Indicating HPLC Method
A validated, stability-indicating method is one that can accurately measure the decrease in the concentration of the active compound without interference from its degradation products, excipients, or other impurities.[14]
-
Instrument: HPLC with UV-Vis Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 298 nm
Rationale: A C18 column is a versatile choice for separating moderately polar compounds like salicylates.[15] The acidic mobile phase (0.1% phosphoric acid) ensures that the carboxyl group of the parent compound and the salicylic acid degradant are protonated, leading to sharp, reproducible peaks. The detection wavelength of 298 nm is chosen based on the UV absorbance maximum for the salicylate chromophore. This method must be validated for specificity to ensure degradants do not co-elute with the parent peak.
Data Analysis and Interpretation
-
Quantification: For each time point and pH, calculate the percentage of 2,3-dihydroxypropyl salicylate remaining using the peak area from the HPLC chromatogram:
% Remaining = (Peak Area at time t / Peak Area at t=0) x 100
-
Degradation Kinetics: The hydrolysis of esters often follows pseudo-first-order kinetics. Plot the natural logarithm of the percentage remaining (ln[% Remaining]) against time (in hours).
ln[% Remaining] = -kt + ln
The slope of this line will be equal to the negative of the apparent degradation rate constant (-k) for that specific pH.
-
pH-Rate Profile: Plot the logarithm of the rate constant (log k) versus the pH. This graph visually represents the stability of the compound across the pH spectrum and can be used to identify the pH of maximum stability (the lowest point on the curve).
Table 1: Expected Data Summary for Degradation Kinetics
| pH | Temperature (°C) | Apparent Rate Constant (k, hr⁻¹) | Half-Life (t₁/₂, hr) |
| 2.0 | 60 | Calculated from slope | 0.693 / k |
| 4.5 | 60 | Calculated from slope | 0.693 / k |
| 7.4 | 60 | Calculated from slope | 0.693 / k |
| 9.0 | 60 | Calculated from slope | 0.693 / k |
| 12.0 | 60 | Calculated from slope | 0.693 / k |
Expected Degradation Pathway
The primary degradation route for 2,3-dihydroxypropyl salicylate under hydrolytic stress is the cleavage of the ester bond. This reaction is catalyzed by both acid and base, yielding salicylic acid and glycerol.
Caption: Figure 2: Hydrolytic Degradation Pathway
Conclusion
This application note provides a robust and scientifically grounded protocol for assessing the stability of 2,3-dihydroxypropyl salicylate across a pharmaceutically relevant pH range. By following these steps, researchers can generate a comprehensive pH-rate profile, identify the optimal pH for formulation, and understand the primary degradation pathway. This information is foundational for developing a stable, safe, and effective drug product and is a critical component of the data package required for regulatory submissions.
References
-
Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. Molecules. Available at: [Link]
-
Glycerol Salicylate-based Pulp-Capping Material Containing Portland Cement. ResearchGate. Available at: [Link]
-
Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers. International Endodontic Journal. Available at: [Link]
-
Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers. ResearchGate. Available at: [Link]
-
Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin. Chem 465 Organic Experiment 35. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Glycerol salicylate-based containing -tricalcium phosphate as a bioactive root canal sealer. Wiley Online Library. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Cytiva. Available at: [Link]
-
The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60 °C). Sciforum. Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]
-
Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release. ResearchGate. Available at: [Link]
-
Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers. Ovid. Available at: [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Chromatography Forum. Available at: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]
-
Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. University of Missouri–St. Louis. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Chemical Properties of Salicylic acid (CAS 69-72-7). Cheméo. Available at: [Link]
-
A Review on a Some Analytical Methods for Determination of Salicylic Acid. ResearchGate. Available at: [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]
Sources
- 1. Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. sciforum.net [sciforum.net]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. assyro.com [assyro.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Pharmacokinetic Study Design for 2,3-Dihydroxypropyl Salicylate in Animal Models
Introduction: Rationale and Scientific Context
2,3-Dihydroxypropyl salicylate is a derivative of salicylic acid, a compound with well-established anti-inflammatory, analgesic, and antipyretic properties.[1] The addition of a dihydroxypropyl group may alter the physicochemical properties of the parent molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of its pharmacokinetics is paramount for any further preclinical and clinical development.
This document provides a comprehensive guide for designing and executing a pharmacokinetic study of 2,3-Dihydroxypropyl salicylate in animal models. The protocols outlined herein are designed to be robust, reproducible, and compliant with regulatory expectations for preclinical drug development.[2][3] The primary objectives of this study are to:
-
Determine the rate and extent of absorption of 2,3-Dihydroxypropyl salicylate.
-
Characterize its distribution within the body.
-
Identify the major metabolic pathways and metabolites.
-
Determine the primary routes and rates of elimination.
-
Establish key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).
PART 1: Pre-Study Considerations and Experimental Design
Physicochemical Properties of 2,3-Dihydroxypropyl Salicylate
A foundational understanding of the test article's properties is critical for formulation development and analytical method design.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₂O₄ | PubChem |
| Molecular Weight | 196.20 g/mol | PubChem |
| Appearance | White crystalline powder | Assumed, based on similar compounds[4] |
| Solubility | To be determined experimentally in relevant solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol) | N/A |
| pKa | To be determined experimentally | N/A |
| LogP | To be determined experimentally | N/A |
Selection of Animal Model
The choice of animal model is a critical decision that can significantly impact the translatability of preclinical data. For initial pharmacokinetic screening, the rat is a commonly used and well-characterized model.[3][5] For studies involving dermal absorption, the pig is often considered the gold standard due to the histological and biochemical similarities between porcine and human skin.[6][7]
Recommended Models:
-
For Systemic Pharmacokinetics (Oral or Intravenous): Sprague-Dawley or Wistar rats are suitable choices due to their extensive use in toxicological and pharmacokinetic research.[5][8]
-
For Dermal Absorption Studies: Yucatan miniature pigs are recommended for their skin's resemblance to human skin in terms of thickness, follicular structure, and epidermal turnover time.[6][7]
Ethical Considerations
All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and adhere to institutional and national guidelines for the care and use of laboratory animals.[3]
Dosing and Formulation
The route of administration will depend on the intended clinical application of 2,3-Dihydroxypropyl salicylate.
-
Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability and intrinsic pharmacokinetic parameters, such as clearance and volume of distribution. The compound should be dissolved in a sterile, biocompatible vehicle.
-
Oral (PO) Administration: For oral dosing, the compound can be formulated as a solution or suspension. The choice of vehicle should be based on the solubility data.
-
Topical/Dermal Administration: For dermal studies, the compound should be formulated in a vehicle that is appropriate for topical application (e.g., cream, ointment, gel).
Dose Selection: A minimum of three dose levels (low, medium, and high) should be evaluated to assess dose proportionality. The selection of dose levels should be guided by any available in vitro toxicity data.
PART 2: Experimental Protocols
Animal Preparation and Dosing
-
Animal Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Fasting: For oral dosing studies, animals should be fasted overnight (with free access to water) to minimize the impact of food on drug absorption.
-
Catheterization (for serial blood sampling): For rats, surgical implantation of a jugular vein catheter allows for serial blood sampling without causing undue stress to the animal.
-
Dosing:
-
IV: Administer the formulation as a slow bolus injection into the tail vein (for rats without catheters) or via the jugular vein catheter.
-
PO: Administer the formulation by oral gavage.
-
Dermal: Apply a known amount of the formulation to a defined area of the skin on the back of the animal. The application site should be protected with a patch to prevent ingestion.
-
Sample Collection
Blood Sampling:
-
Schedule: A typical blood sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. The sampling time points should be adjusted based on the expected half-life of the compound.
-
Volume: The volume of blood collected at each time point should be minimized to avoid physiological stress on the animal. Typically, 100-200 µL per sample is sufficient for analysis.
-
Processing: Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation and stored at -80°C until analysis.
Urine and Feces Collection:
-
For mass balance studies, animals should be housed in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.
Bioanalytical Method
A validated bioanalytical method is crucial for the accurate quantification of 2,3-Dihydroxypropyl salicylate and its potential metabolites in biological matrices.[9][10][11][12] High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
Method Validation Parameters (in accordance with FDA guidance): [9][11][12]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve: A series of standards of known concentrations used to quantify the analyte in the unknown samples.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Pharmacokinetic Data Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| t½ | Elimination half-life |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Absolute bioavailability (for oral or dermal routes) |
PART 3: Visualizations
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic study of 2,3-Dihydroxypropyl salicylate.
Potential Metabolic Pathway
Based on the metabolism of other salicylates, the following metabolic pathways for 2,3-Dihydroxypropyl salicylate can be hypothesized.[13][14][15]
Caption: Hypothesized metabolic pathway of 2,3-Dihydroxypropyl salicylate.
Conclusion
The successful execution of the described pharmacokinetic study will provide essential data to understand the ADME properties of 2,3-Dihydroxypropyl salicylate. This information is critical for making informed decisions in the drug development process, including the design of future efficacy and toxicology studies, and the potential for human clinical trials.
References
-
Coudray, C., et al. (2000). Determination of salicylate hydroxylation products as an in vivo oxidative stress marker. Free Radical Biology and Medicine, 29(11-12), 1074-1080. [Link]
-
Gade, P., et al. (2013). Animal models of skin disease for drug discovery. Journal of Pharmacological and Toxicological Methods, 68(3), 436-444. [Link]
-
Kumar, A., et al. (2018). Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. Animals, 8(7), 122. [Link]
-
Ten Bio. (2025). Bridging the Gap: Comparing Topical Drug Absorption and Activity in Mouse and Human Skin Models. [Link]
-
Toutain, P. L., & Bousquet-Mélou, A. (2004). Animal pharmacokinetic/pharmacodynamic studies (APPS) reporting guidelines. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 491-496. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Davis, M., & Levy, G. (1973). Pharmacokinetics and metabolism of the salicylates. British Journal of Clinical Pharmacology, 1(3), 235-243. [Link]
-
Kumar, A., et al. (2018). Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. Preprints.org. [Link]
-
Kumar, A., et al. (2018). Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK) Studies. [Link]
-
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]
-
Liu, Y., et al. (2015). Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats. European Journal of Drug Metabolism and Pharmacokinetics, 40(4), 425-434. [Link]
-
Panchagnula, R. (2025). Animal Models for Percutaneous Absorption. ResearchGate. [Link]
-
Abdel-Rahman, S. M. (2024). Clinical Pharmacology of Aspirin. Biomedical Journal of Scientific & Technical Research. [Link]
-
Furst, D. E., et al. (1979). Metabolism of salicylate during chronic aspirin therapy. British Journal of Clinical Pharmacology, 8(6), 559-564. [Link]
-
Godin, B., & Touitou, E. (2007). Transdermal permeation of drugs in various animal species. Journal of Controlled Release, 120(1-2), 1-13. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
-
Ali, B. H., & El-Sayed, M. G. (1990). Pharmacokinetics, metabolism and disposition of salicylate in protein-deficient rats. Journal of Pharmacy and Pharmacology, 42(10), 705-709. [Link]
-
Kilkenny, C., et al. (2010). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. PLoS Biology, 8(10), e1000412. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
-
Higgs, G. A., et al. (1987). Pharmacokinetics of aspirin and salicylate in relation to inhibition of arachidonate cyclooxygenase and antiinflammatory activity. Proceedings of the National Academy of Sciences, 84(5), 1417-1420. [Link]
-
Donnelly, R. F., et al. (2016). Skin models for the testing of transdermal drugs. Clinical Pharmacology & Therapeutics, 100(5), 454-465. [Link]
-
Kumar, A., et al. (2018). Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. MDPI. [Link]
-
Gibson, T., et al. (1975). Kinetics of salicylate metabolism. British Journal of Clinical Pharmacology, 2(3), 233-238. [Link]
-
Ellison, C. A., et al. (2024). In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Archives of Toxicology, 98(4), 1189-1205. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxypropyl salicylate. PubChem. [Link]
-
Crist, R. M., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 326, 349-357. [Link]
-
U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]
-
Pharmacokinetics of Aspirin. (n.d.). Pharmacokinetic-database.com. [Link]
-
Levy, G. (1979). Clinical pharmacokinetics of salicylates: A reassessment. British Journal of Clinical Pharmacology, 8(Suppl 2), 167S-173S. [Link]
-
National Center for Biotechnology Information. (n.d.). CID 157371265. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Dipropylene glycol salicylate. PubChem. [Link]
Sources
- 1. Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep [mdpi.com]
- 2. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. 54-21-7 CAS MSDS (Sodium salicylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. Animal models of skin disease for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacokinetics, metabolism and disposition of salicylate in protein-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. niaid.nih.gov [niaid.nih.gov]
- 11. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of salicylate during chronic aspirin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of salicylates: A reassessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Method Validation for 2,3-Dihydroxypropyl Salicylate in Biological Matrices
Abstract & Scope
This application note details the development and validation of a robust LC-MS/MS methodology for the quantification of 2,3-Dihydroxypropyl salicylate (2,3-DHPS) , also known as Glyceryl Monosalicylate, in human plasma and tissue homogenates.
2,3-DHPS is a glycerol ester of salicylic acid commonly used in dermatological and cosmetic formulations. The primary bioanalytical challenge is its extreme susceptibility to enzymatic hydrolysis by plasma esterases, which rapidly converts the parent molecule into salicylic acid and glycerol. This protocol introduces a critical stabilization workflow utilizing immediate acidification and temperature control to ensure data integrity, compliant with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.
Scientific Background & Stability Challenge
The Hydrolysis Trap
Unlike stable small molecules, 2,3-DHPS acts as a prodrug-like substrate for carboxylesterases (CES1/CES2) and butyrylcholinesterase (BChE) in blood. Standard sample collection (EDTA tubes at room temperature) results in >50% degradation within minutes, leading to false negatives for the parent compound and overestimation of the metabolite (Salicylic Acid).
Mechanism of Action
The ester bond at the C1 position of the glycerol backbone is attacked by the serine residue in the esterase active site. To validate this method, one must prove that the ex vivo conversion is halted during collection.
Figure 1: Enzymatic hydrolysis pathway of 2,3-DHPS. Inhibition of the 'Enzyme' node is the critical control point of this protocol.
Method Development Strategy
Instrumentation & Conditions
-
LC System: UHPLC (Agilent 1290 Infinity II or equivalent)
-
Detector: Triple Quadrupole MS (Sciex 6500+ or Thermo Altis)
-
Column: Waters ACQUITY UPLC HSS T3 C18 (100mm x 2.1mm, 1.8 µm). Rationale: The T3 bonding technology retains polar compounds like glycerol esters better than standard C18.
Mass Spectrometry Parameters
While Salicylic acid is best analyzed in Negative mode (ESI-), the parent ester 2,3-DHPS ionizes efficiently in Positive mode (ESI+) due to the glycerol hydroxyls facilitating protonation/sodiation.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | Enhances |
| Precursor Ion | m/z 213.1 ( | Protonated parent molecule. |
| Product Ion 1 | m/z 137.0 | Loss of glycerol moiety (Quantifier). |
| Product Ion 2 | m/z 119.0 | Further dehydration (Qualifier). |
| Spray Voltage | 4500 V | Optimal for polar esters. |
| Source Temp | 500°C | Ensures desolvation of aqueous mobile phase. |
Mobile Phase
-
Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: The presence of Ammonium Formate aids in reproducible ionization.
Sample Preparation Protocol (The "Cold-Acid" Method)
CRITICAL: Standard plasma collection is insufficient. The following stabilization protocol must be initiated at the bedside/animal facility.
Reagents Preparation
-
Stabilizer Solution (10x): 10% Formic Acid (v/v) in water.
-
Internal Standard (IS): 2,3-Dihydroxypropyl salicylate-d5 (custom synthesis) or Propyl Salicylate (structural analog).
Step-by-Step Extraction Workflow
Figure 2: The "Cold-Acid" stabilization and extraction workflow. Acidification (Step 3) is the stop-gate for esterase activity.
Validation Parameters (ICH M10 Compliance)
Selectivity & Specificity[1]
-
Requirement: Analyze 6 independent sources of blank matrix (including lipemic and hemolyzed).
-
Acceptance: Interference at retention time of analyte must be < 20% of the LLOQ response.
-
2,3-DHPS Specific: Monitor for "in-source fragmentation" of glucuronide metabolites if analyzing urine, which can mimic the parent.
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting:
linear regression. -
Criteria: Correlation coefficient (
) > 0.99.
Accuracy & Precision
Data must be generated over 3 separate runs (Inter-day) and within one run (Intra-day).
| QC Level | Concentration (ng/mL) | Accuracy Limit (%) | Precision (CV %) |
| LLOQ | 1.0 | 80-120 | < 20 |
| Low QC | 3.0 | 85-115 | < 15 |
| Mid QC | 400 | 85-115 | < 15 |
| High QC | 800 | 85-115 | < 15 |
Stability (The Critical Parameter)
For this ester, standard stability tests are insufficient. You must perform Bench-top Stability using the acidified matrix.
-
Freeze-Thaw: 3 cycles at -80°C to Room Temp (in acidified plasma).
-
Short-Term: 4 hours on ice (not room temp).
-
Whole Blood Stability: Spike whole blood at 37°C, aliquot at T=0, T=10min, T=30min. If degradation >15% at T=10min, the bedside acidification protocol is mandatory.
Troubleshooting & Optimization
-
Issue: High background noise in the salicylic acid transition.
-
Cause: Salicylic acid is ubiquitous (diet, cosmetics).
-
Fix: Ensure the LC gradient separates the polar 2,3-DHPS (elutes earlier) from the salicylic acid peak (elutes later on C18).
-
-
Issue: Peak tailing.
-
Cause: Interaction of free hydroxyls with silanols.
-
Fix: Increase Ammonium Formate to 5mM or use a HSS T3 column (designed for polar retention).
-
-
Issue: Conversion during evaporation.
-
Fix: Avoid high-temp evaporation (>40°C). Use Nitrogen blow-down at ambient temp.
-
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25032, Glyceryl monosalicylate. Retrieved from [Link]
-
Zhang, J., et al. (2012). Development of an analytical method to detect methyl salicylate in human plasma. Coresta. Retrieved from [Link]
Sources
Use of "2,3-Dihydroxypropyl salicylate" as a tracer for in vivo oxidative stress
The following Application Note and Protocol guide details the use of salicylate-based trapping to measure in vivo oxidative stress.
Note on Nomenclature & Chemical Identity: While the prompt specifies "2,3-Dihydroxypropyl salicylate" (also known as Glycol Salicylate), this molecule is an ester derivative. In the context of oxidative stress tracing, the active trapping agent is the Salicylate moiety (Salicylic Acid/2-Hydroxybenzoate). Upon administration, salicylate esters hydrolyze to release free salicylate. The actual biomarker measured after reaction with hydroxyl radicals is 2,3-Dihydroxybenzoic Acid (2,3-DHBA) .[1][2]
This guide focuses on the standard Salicylate Hydroxylation Assay , which is the authoritative method for detecting hydroxyl radicals (•OH) in vivo.[1][3][4][5][6][7][8][9]
Target Analyte: 2,3-Dihydroxybenzoic Acid (2,3-DHBA) Methodology: Microdialysis / Plasma Extraction coupled with HPLC-ECD or LC-MS/MS
Executive Summary
The direct detection of hydroxyl radicals ([3][5]•OH) in vivo is virtually impossible due to their nanosecond half-life and high reactivity. The Salicylate Trapping Method circumvents this by using salicylate as a stable "trap." When salicylate reacts with[1][2][3][4][5][9][10] •OH, it forms stable dihydroxybenzoic acid (DHBA) isomers.
Crucially, 2,3-DHBA is the specific marker for oxidative stress because it is formed almost exclusively via non-enzymatic radical attack. In contrast, its isomer 2,5-DHBA can be generated enzymatically by Cytochrome P450, making it a less reliable indicator of pure oxidative stress. This protocol details the administration of salicylate, the isolation of the 2,3-DHBA metabolite, and its quantification as a direct index of in vivo •OH flux.[3]
Mechanistic Principles
The validity of this assay rests on the specific electrophilic attack of the hydroxyl radical on the aromatic ring of salicylate.
Reaction Pathway
-
Administration: Salicylate (or its ester prodrugs) distributes into the target tissue.
-
Trapping: •OH attacks the aromatic ring at the ortho, meta, or para positions.
-
Product Formation:
-
2,3-DHBA: Formed via radical attack (Specific Marker).
-
2,5-DHBA: Formed via radical attack AND enzymatic metabolism (Non-specific).
-
Catechol: Formed via decarboxylation (Minor product).
-
Pathway Visualization (Graphviz)
Caption: Specificity of 2,3-DHBA formation via non-enzymatic hydroxyl radical attack versus the mixed enzymatic/non-enzymatic origin of 2,5-DHBA.
Experimental Protocols
Protocol A: Cerebral Microdialysis (Tissue-Specific Profiling)
Best for: Neuropharmacology, localized ischemia/reperfusion studies.
1. Probe Preparation & Calibration
-
Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF).
-
Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂.
-
-
Salicylate Addition: Dissolve Sodium Salicylate in aCSF to a final concentration of 0.5 mM to 5 mM .
-
Note: Local delivery via the probe ensures the trap is present exactly where the damage occurs and minimizes systemic toxicity.
-
2. Surgical Implantation
-
Implant microdialysis guide cannula into the region of interest (e.g., Striatum, Hippocampus).
-
Allow 24h recovery to minimize trauma-induced oxidative spikes.
3. Sampling Procedure
-
Equilibration: Perfuse salicylate-aCSF at 1.0 - 2.0 µL/min for 60 minutes to establish stable baseline tissue levels.
-
Basal Sampling: Collect 3 fractions (20 min each) to establish baseline 2,3-DHBA levels.
-
Experimental Challenge: Administer drug/toxin or induce ischemia.
-
Response Sampling: Continue collection for 2–4 hours post-challenge.
-
Storage: Inject 10 µL of 0.1 M Perchloric Acid (PCA) into collection vials immediately to prevent auto-oxidation. Freeze at -80°C.
Protocol B: Systemic Plasma Analysis
Best for: General toxicology, systemic inflammation models.
1. Administration
-
Dose: Sodium Salicylate, 100 mg/kg (i.p. or oral).
-
Timing: Administer salicylate 30–60 minutes prior to the expected oxidative event (or sampling time point) to allow distribution.
2. Blood Collection & Prep
-
Collect blood into EDTA or Heparin tubes.
-
Centrifuge at 2,000 x g for 10 min at 4°C.
-
Protein Precipitation: Mix 100 µL Plasma with 40 µL 10% PCA (Perchloric Acid).
-
Vortex vigorously and centrifuge at 12,000 x g for 10 min.
-
Collect supernatant for HPLC injection.
Analytical Method (HPLC-ECD)
Electrochemical Detection (ECD) is preferred over UV due to the high sensitivity required to detect picomolar levels of 2,3-DHBA.
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 30 mM Sodium Citrate, 27 mM Sodium Acetate, 2% Methanol, 10% Glacial Acetic Acid (pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Detector | Electrochemical Detector (Coulometric or Amperometric) |
| Applied Potential | +0.60 V to +0.75 V (Oxidation potential for dihydroxybenzenes) |
| Retention Times | 2,3-DHBA: ~6-8 min; 2,5-DHBA: ~9-11 min; Salicylate: ~15-20 min |
| Limit of Detection | ~10–50 fmol (femtomoles) |
Data Calculation:
Results should be expressed as a ratio to normalize for local salicylate availability:
Validation & Quality Control
Self-Validating Checks
-
The Isomer Ratio: In pure chemical systems (Fenton reaction), the ratio of 2,3-DHBA to 2,5-DHBA is roughly 1:1 to 1:1.5 . In biological systems, if 2,5-DHBA is disproportionately high (e.g., >10x the 2,3-DHBA level), it indicates enzymatic interference, confirming the necessity of using 2,3-DHBA as the strict marker.
-
Desferrioxamine Control: To validate that the signal is iron-dependent (Fenton chemistry), pre-treat a control group with the iron chelator Desferrioxamine. This should significantly suppress 2,3-DHBA formation.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Baseline 2,3-DHBA | Auto-oxidation of salicylate in stock solution | Prepare salicylate solutions fresh daily; keep shielded from light. |
| No 2,3-DHBA Peak | Low sensitivity or pH mismatch | Check ECD cell potential; Ensure mobile phase pH is <4.0 to keep DHBA protonated for column retention. |
| Interfering Peaks | Protein contamination | Re-filter samples (0.22 µm); Increase PCA concentration during precipitation. |
References
-
Ghiselli, A. et al. (1992).[4] "Salicylate hydroxylation as an early marker of in vivo oxidative stress in diabetic patients."[1][4] Free Radical Biology and Medicine.
-
Cain, K. et al. (1996). "In Vivo Salicylate Hydroxylation: A Potential Biomarker for Assessing Acute Ozone Exposure and Effects in Humans."[1] American Journal of Respiratory and Critical Care Medicine.
-
Ste-Marie, L. et al. (1996). "Hydroxyl radical production in the rat striatum during ischemia/reperfusion: a microdialysis study using salicylate as a trapping agent." Brain Research.
-
Halling-Sørensen, B. et al. (2000). "The salicylate hydroxylation assay to measure hydroxyl free radicals induced by local application of glutamate in vivo."[3] Journal of Pharmacological and Toxicological Methods.
-
Grootveld, M. & Halliwell, B. (1986). "Aromatic hydroxylation as a potential measure of hydroxyl-radical formation in vivo. Identification of the hydroxylated derivatives of salicylate in human body fluids." Biochemical Journal.
Sources
- 1. atsjournals.org [atsjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The salicylate hydroxylation assay to measure hydroxyl free radicals induced by local application of glutamate in vivo or induced by the Fenton reaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Triterpenes from Plumeria rubra L. Flowers [academia.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Measurement of Hydroxyl-Radical Formation in the Rat Striatum by In Vivo Microdialysis and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Dihydroxypropyl Salicylate
Welcome to the technical support center for the synthesis of 2,3-Dihydroxypropyl Salicylate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on providing practical, evidence-based solutions to common challenges encountered during the synthesis of this important compound.
Introduction to the Synthesis of 2,3-Dihydroxypropyl Salicylate
2,3-Dihydroxypropyl salicylate, a monoester of salicylic acid and glycerol, is a molecule of interest for various applications due to its potential therapeutic properties, combining the benefits of salicylic acid with the moisturizing and solubilizing characteristics of a glycerol backbone.[1][2] The synthesis can be approached through two primary routes: direct esterification of salicylic acid with glycerol or transesterification of a salicylate ester (e.g., methyl salicylate or ethyl salicylate) with glycerol.[1][3][4]
Both methods present unique challenges, primarily concerning reaction equilibrium, selectivity for the desired monoester over di- and tri-esters, and purification of the final product. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,3-dihydroxypropyl salicylate.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of 2,3-dihydroxypropyl salicylate, but I am observing a very low yield, or in some cases, no product formation at all. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in the synthesis of 2,3-dihydroxypropyl salicylate can stem from several factors, primarily related to reaction kinetics and equilibrium. Here is a systematic approach to troubleshooting this issue:
1. Inefficient Water Removal (for Direct Esterification):
-
Causality: Direct esterification is a reversible reaction that produces water as a byproduct.[5] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants, thus limiting the product yield.
-
Solution:
-
Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylene) to azeotropically remove water as it is formed.
-
Vacuum: For solvent-free systems, applying a vacuum can help to remove water and other volatile byproducts, driving the reaction forward.
-
2. Inadequate Catalyst Activity or Concentration:
-
Causality: An acid catalyst is typically required to protonate the carbonyl group of salicylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of glycerol.[5] Insufficient catalyst will result in a slow reaction rate.
-
Solution:
-
Catalyst Choice: For direct esterification, strong acids like concentrated sulfuric acid or p-toluenesulfonic acid are effective.[5][6] For transesterification, catalysts such as sodium acetate or titanium (IV) isopropoxide have been shown to be effective.[1][4]
-
Catalyst Concentration: The catalyst concentration should be optimized. A typical starting point for sulfuric acid is 1-3% (w/w) of the limiting reactant. For transesterification catalysts like sodium acetate, a smaller amount may be sufficient.[1]
-
3. Suboptimal Reaction Temperature:
-
Causality: The reaction temperature needs to be high enough to provide the necessary activation energy for the reaction to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition of reactants, particularly glycerol which can form acrolein above 250°C.[1]
-
Solution:
-
Temperature Range: For direct esterification, a temperature range of 120-160°C is generally effective. For transesterification, temperatures can range from 180°C to 215°C.[1] It is crucial to monitor the reaction temperature closely.
-
4. Insufficient Reaction Time:
-
Causality: Esterification reactions, especially with sterically hindered or less reactive alcohols, can be slow.
-
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8][9] Continue the reaction until no further consumption of the limiting reactant is observed. Reaction times can range from several hours to over 24 hours.[1][6]
-
Issue 2: Formation of Multiple Products and Low Selectivity
Question: My reaction is producing a mixture of compounds, and I am struggling to isolate the desired 2,3-dihydroxypropyl salicylate. How can I improve the selectivity towards the monoester?
Answer:
The formation of multiple products is a common challenge due to the presence of three hydroxyl groups on the glycerol molecule, leading to the formation of mono-, di-, and tri-salicylate esters. Here’s how to enhance selectivity for the desired monoester:
1. Molar Ratio of Reactants:
-
Causality: The stoichiometry of the reactants plays a crucial role in determining the product distribution. An excess of salicylic acid will favor the formation of di- and tri-esters.
-
Solution:
-
Glycerol in Excess: Use a significant molar excess of glycerol to salicylic acid (or salicylate ester). A molar ratio of glycerol to salicylic acid of 3:1 or higher is a good starting point. This statistically favors the reaction of a salicylic acid molecule with a glycerol molecule that has not yet been esterified.
-
2. Choice of Reaction Method:
-
Causality: The reaction pathway can influence selectivity.
-
Solution:
-
Enzymatic Synthesis: Consider using a lipase as a biocatalyst.[10][11] Lipases can exhibit regioselectivity, potentially favoring the esterification of the primary hydroxyl groups of glycerol. This can be a milder and more selective alternative to chemical catalysis. Immobilized Candida antarctica lipase B is a commonly used enzyme for such reactions.[10]
-
3. Controlled Reaction Conditions:
-
Causality: Harsher reaction conditions (high temperature, long reaction time) can lead to the formation of multiple esterification products.
-
Solution:
-
Lower Temperature and Shorter Time: By carefully controlling the temperature and reaction time, and monitoring the reaction progress, you can stop the reaction once a significant amount of the monoester has formed, before it proceeds to form higher esters.
-
Issue 3: Difficulty in Product Purification
Question: I have a crude reaction mixture containing the desired product, but I am finding it difficult to purify it from unreacted starting materials and byproducts. What are effective purification strategies?
Answer:
Purification of 2,3-dihydroxypropyl salicylate requires separating it from polar starting materials (glycerol, salicylic acid) and less polar byproducts (di- and tri-esters).
1. Removal of Unreacted Salicylic Acid:
-
Causality: Salicylic acid is acidic and can be removed by a basic wash.
-
Solution:
-
Aqueous Bicarbonate Wash: After the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The salicylic acid will be deprotonated to form sodium salicylate, which is water-soluble and will be extracted into the aqueous phase. Be cautious of CO2 evolution.
-
2. Removal of Excess Glycerol:
-
Causality: Glycerol is highly polar and has low solubility in many organic solvents.
-
Solution:
-
Water Wash: After the reaction, washing the organic phase with water or brine will help to remove the majority of the unreacted glycerol.
-
Crystallization: As described in a relevant patent, pouring the hot reaction mixture into hot water can induce the crystallization of the monoester, leaving the more water-soluble glycerol in the aqueous phase.[1]
-
3. Separation from Di- and Tri-esters:
-
Causality: The mono-, di-, and tri-esters have different polarities, which can be exploited for chromatographic separation.
-
Solution:
-
Column Chromatography: This is the most effective method for separating the different ester products. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) can be used. The less polar di- and tri-esters will elute first, followed by the more polar monoester.
-
Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing 2,3-dihydroxypropyl salicylate: direct esterification or transesterification?
A1: Both methods are viable, and the "best" method depends on available starting materials and equipment.
-
Direct Esterification is more atom-economical as it starts directly from salicylic acid and glycerol. However, it requires efficient water removal to drive the reaction to completion.
-
Transesterification from methyl or ethyl salicylate can be easier to drive to completion as the alcohol byproduct (methanol or ethanol) is more volatile than water and can be removed by distillation.[1] This method may also offer better solubility of the reactants.
Q2: How can I confirm the identity and purity of my synthesized 2,3-dihydroxypropyl salicylate?
A2: A combination of spectroscopic and chromatographic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[4][12][13] The 1H NMR spectrum should show characteristic peaks for the aromatic protons of the salicylate moiety and the protons of the dihydroxypropyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for assessing purity and quantifying the product.[8][14] A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the product is sufficiently volatile or can be derivatized, GC-MS can provide information on both purity and molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as the ester carbonyl, hydroxyl groups, and the aromatic ring.[13]
Q3: Are there any safety precautions I should be aware of during the synthesis?
A3: Yes, several safety precautions are crucial:
-
Acid Catalysts: Concentrated sulfuric acid and p-toluenesulfonic acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: The reactions are often run at elevated temperatures. Use appropriate heating equipment (e.g., heating mantles, oil baths) and ensure that the glassware is free of cracks.
-
Glycerol Decomposition: Avoid heating glycerol above 250°C to prevent the formation of toxic and flammable acrolein.[15]
-
Solvents: If using flammable solvents like toluene or xylene, ensure there are no ignition sources nearby and work in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis via Transesterification
This protocol is adapted from the principles described in the patent literature for the synthesis of a monosalicylic acid-glycerin ester.[1]
Materials:
-
Ethyl salicylate
-
Glycerol (anhydrous)
-
Sodium acetate (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine ethyl salicylate (1 equivalent), glycerol (3 equivalents), and sodium acetate (0.05 equivalents).
-
Heat the mixture with stirring in an oil bath. Gradually increase the temperature to 215°C.
-
Ethanol will begin to distill off. Continue heating until the distillation of ethanol ceases (approximately 2-4 hours).
-
Allow the reaction mixture to cool to approximately 80-90°C.
-
Pour the warm reaction mixture into hot deionized water with vigorous stirring.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
For further purification, dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Synthesis via Direct Esterification
Materials:
-
Salicylic acid
-
Glycerol (anhydrous)
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add salicylic acid (1 equivalent), glycerol (3 equivalents), p-toluenesulfonic acid monohydrate (0.05 equivalents), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inefficient water removal | Use a Dean-Stark apparatus or apply vacuum. |
| Inadequate catalyst activity/concentration | Optimize catalyst choice and concentration. | |
| Suboptimal reaction temperature | Maintain temperature between 120-215°C, depending on the method. | |
| Insufficient reaction time | Monitor reaction progress via TLC or HPLC. | |
| Low Selectivity | Incorrect molar ratio of reactants | Use a molar excess of glycerol (≥ 3:1). |
| Formation of multiple ester products | Consider enzymatic synthesis for higher regioselectivity. | |
| Purification Difficulty | Presence of unreacted salicylic acid | Wash with aqueous sodium bicarbonate solution. |
| Presence of excess glycerol | Wash with water/brine or use crystallization. | |
| Mixture of ester products | Purify using column chromatography. |
Visualization of Experimental Workflow
Diagram 1: General Workflow for the Synthesis and Purification of 2,3-Dihydroxypropyl Salicylate
Caption: Workflow for synthesis and purification.
References
- US20100148117A1 - Method of making glycerol monoesters - Google P
- CN1069892C - Process for synthesizing isopropyl salicylate - Google P
-
(PDF) Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - ResearchGate. (URL: [Link])
- US882590A - Manufacture of salicylic acid glycerin esters.
-
(PDF) Synthesis of Glycerol Monostearate with High Purity - ResearchGate. (URL: [Link])
-
Explain how salicylic acid is capable of undergoing two different types of esterification reactions and give an example of each. (URL: [Link])
-
(PDF) Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers - ResearchGate. (URL: [Link])
- DE544695C - Process for the preparation of mixed glycerides containing salicylic acid as an ester - Google P
-
Preparation of Methyl Salicylate. (URL: [Link])
-
Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers. (URL: [Link])
-
Salicylic Acid Release Rate from Glycerol-AA-SA and... - ResearchGate. (URL: [Link])
-
Methods for the synthesis of salicylic acid. A review - ResearchGate. (URL: [Link])
-
(PDF) THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS - ResearchGate. (URL: [Link])
-
(PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - ResearchGate. (URL: [Link])
-
Lipase-Catalyzed Synthesis and Characterization of Poly(glycerol sebacate) - PubMed. (URL: [Link])
-
Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2 - NIH. (URL: [Link])
-
Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques - Science and Education Publishing. (URL: [Link])
-
Enzymatic synthesis of water-soluble derivatives of salicylic acid in organic media. (URL: [Link])
-
Synthesis of new salicylic acid derivatives with potential bioactivity - 10th Brazilian Conference on Natural Products. (URL: [Link])
-
Enzymatic synthesis of water-soluble derivatives of salicylic acid in organic media. (URL: [Link])
-
HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS - Farmacia Journal. (URL: [Link])
-
Optimization and Validation of Liquid Chromatography and Headspace-Gas Chromatography Based Methods for the Quantitative Determination of Capsaicinoids, Salicylic Acid, Glycol Monosalicylate, Methyl Salicylate, Ethyl Salicylate, Camphor and L-Menthol in a Topical Formulation - PubMed. (URL: [Link])
-
Rate of Salicylic Acid Release from Glycerol/Adipic... - ResearchGate. (URL: [Link])
-
Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - Frontiers. (URL: [Link])
-
Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents - OAText. (URL: [Link])
-
FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. (URL: [Link])
-
Ester Derivatives of Salicylic Acid. (URL: [Link])
-
Salicylic Acid: Origins, Formulation Strategies & Delivery Forms - UL Prospector. (URL: [Link])
-
Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - NIH. (URL: [Link])
-
HPLC Separation of Mixture of 2-Hydroxyethyl Salicylate and Salicylic Acid on Primesep B Column | SIELC Technologies. (URL: [Link])
-
Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - NIH. (URL: [Link])
-
Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed. (URL: [Link])
-
The Fischer Esterification: Methyl Salicylate - YouTube. (URL: [Link])
-
(PDF) Glycerol Salicylate-based Pulp-Capping Material Containing Portland Cement. (URL: [Link])
Sources
- 1. US882590A - Manufacture of salicylic acid glycerin esters. - Google Patents [patents.google.com]
- 2. teachnlearnchem.com [teachnlearnchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. CN1069892C - Process for synthesizing isopropyl salicylate - Google Patents [patents.google.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. HPLC Separation of Mixture of 2-Hydroxyethyl Salicylate and Salicylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipase-Catalyzed Synthesis and Characterization of Poly(glycerol sebacate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciepub.com [sciepub.com]
- 14. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20100148117A1 - Method of making glycerol monoesters - Google Patents [patents.google.com]
Troubleshooting low yield in "2,3-Dihydroxypropyl salicylate" synthesis
Welcome to the technical support center for the synthesis of 2,3-Dihydroxypropyl Salicylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a primary focus on troubleshooting and optimizing reaction yields.
Introduction
2,3-Dihydroxypropyl Salicylate, a glycerol ester of salicylic acid, is a compound of interest for its potential therapeutic properties, leveraging the combined functionalities of both salicylic acid and glycerol. The synthesis, typically achieved through Fischer esterification, presents several challenges that can lead to suboptimal yields. This guide provides in-depth, field-proven insights to help you overcome these hurdles, ensuring the efficiency and success of your experiments.
The core of this synthesis involves the acid-catalyzed esterification of salicylic acid with glycerol. While seemingly straightforward, the reaction's equilibrium nature, the poly-functional characteristics of glycerol, and the potential for side reactions necessitate careful control over experimental parameters.
Core Reaction Pathway
The primary synthetic route is the direct esterification of salicylic acid with glycerol, typically in the presence of an acid catalyst.
Caption: General reaction scheme for Fischer esterification of salicylic acid and glycerol.
Frequently Asked Questions (FAQs)
Q1: What is considered a "good" yield for this synthesis?
A: Esterification reactions are subject to equilibrium, and achieving a yield close to 100% is often unattainable without specific strategies.[1] For salicylate esters, yields can vary widely depending on the specific alcohol and reaction conditions, from moderate (50-60%) to high (>85%) under optimized conditions.[2] A "good" initial yield would be in the 60-70% range, with optimization pushing it higher.
Q2: What are the primary factors that influence the final yield?
A: The yield is a function of several interdependent variables. The most critical factors include the molar ratio of reactants, reaction temperature, reaction time, and the efficiency of water removal.[3] The choice and concentration of the catalyst also play a significant role.[4]
Q3: What are the most common side reactions that lower the yield of 2,3-Dihydroxypropyl Salicylate?
A: Several competing reactions can occur:
-
Polymerization of Salicylic Acid: Salicylic acid can self-esterify at its carboxylic acid group, forming polymeric byproducts.[1]
-
Multiple Esterifications of Glycerol: Glycerol has three hydroxyl groups (two primary, one secondary). This can lead to the formation of di-salicylate and tri-salicylate esters, consuming your starting materials.
-
Ether Formation: Under strong acidic conditions and high temperatures, glycerol can dehydrate to form ethers.
Q4: How can I reliably confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for assessing purity and quantifying the product.[5][6] For structural confirmation, Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for identifying characteristic functional groups and proton environments.[5]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Very low (<10%) or no product detected after the reaction.
This issue typically points to a fundamental problem with the reaction setup or conditions, preventing the esterification from proceeding effectively.
Potential Cause 1.1: Ineffective Catalyst
-
Why it happens: The acid catalyst is essential for protonating the carbonyl oxygen of salicylic acid, which dramatically increases the electrophilicity of the carbonyl carbon for attack by the hydroxyl group of glycerol. An old, hydrated, or insufficient amount of catalyst will result in a negligible reaction rate.
-
Recommended Solutions:
-
Use a fresh, high-purity catalyst. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common choices. Solid acid catalysts can also be effective and may simplify purification.[7]
-
Ensure correct stoichiometry. A catalytic amount, typically 0.1 to 0.4 moles of catalyst per mole of salicylic acid, is recommended for certain catalysts like boron trifluoride.[4]
-
Pre-mix catalyst with alcohol. When using a catalyst like H₂SO₄, it can be beneficial to mix it with the glycerol before adding the salicylic acid.[8]
-
Potential Cause 1.2: Presence of Water
-
Why it happens: Esterification is a condensation reaction that produces water. As a reversible process, the presence of water in the reaction mixture will, by Le Châtelier's principle, shift the equilibrium back towards the reactants, inhibiting product formation.[9]
-
Recommended Solutions:
-
Use anhydrous reactants and solvents. Ensure your glycerol and any solvent used are sufficiently dry.
-
Actively remove water. The most effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[7] This continuously removes water as it is formed, driving the reaction to completion.
-
Potential Cause 1.3: Insufficient Temperature or Reaction Time
-
Why it happens: Like most chemical reactions, esterification has an activation energy that must be overcome. Insufficient thermal energy (low temperature) or not allowing enough time for the reaction to reach equilibrium will result in poor conversion.[10]
-
Recommended Solutions:
-
Optimize reaction temperature. Temperatures between 100-130 °C are often effective for salicylate synthesis.[2][7] Monitor the reaction to avoid potential degradation at excessively high temperatures.
-
Ensure adequate reaction time. These reactions can be slow. A reflux period of 5-10 hours is a reasonable starting point.[2][9] It is highly recommended to monitor the reaction's progress via Thin-Layer Chromatography (TLC) to determine the optimal endpoint.
-
Problem 2: Yield is consistently low to moderate (30-60%).
Your reaction is working, but it is not efficient. This often points to issues with equilibrium, side reactions, or product loss during workup.
Potential Cause 2.1: Unfavorable Equilibrium
-
Why it happens: Without actively driving the reaction forward, the esterification will simply reach a state of equilibrium where a significant amount of starting material remains unreacted.
-
Recommended Solutions:
-
Use an excess of one reactant. To shift the equilibrium towards the products, use a molar excess of one of the starting materials. Glycerol is typically less expensive and its excess can be more easily removed during purification, making it the logical choice. A 3 to 5-fold molar excess of glycerol is a good starting point.
-
Potential Cause 2.2: Competing Side Reactions
-
Why it happens: As noted in the FAQs, the multiple hydroxyl groups on glycerol and the structure of salicylic acid can lead to undesired byproducts, primarily di- and tri-esters or salicylic acid polymers.[1]
-
Recommended Solutions:
-
Control stoichiometry. A large excess of glycerol can statistically favor the formation of the desired mono-ester over di- or tri-esters.
-
Moderate the temperature. While higher temperatures increase the reaction rate, they can also accelerate the rate of side reactions and potential degradation. Find the lowest temperature that provides a reasonable reaction rate.[10]
-
Potential Cause 2.3: Product Loss During Workup & Purification
-
Why it happens: 2,3-Dihydroxypropyl salicylate is a relatively polar molecule due to its three hydroxyl groups (two on the propyl chain, one phenolic). This can lead to significant losses during aqueous extraction steps if it partitions into the aqueous layer.[1]
-
Recommended Solutions:
-
Minimize aqueous washes. After neutralizing the acid catalyst (e.g., with a saturated sodium bicarbonate solution), use minimal volumes for washing.
-
Use brine washes. Wash the organic layer with a saturated NaCl solution (brine) to help break emulsions and reduce the solubility of the organic product in the aqueous phase.
-
Back-extract the aqueous layers. To recover any dissolved product, perform one or two back-extractions of the combined aqueous layers with your primary organic solvent (e.g., ethyl acetate).
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
Experimental Protocols & Data
Protocol 1: General Synthesis of 2,3-Dihydroxypropyl Salicylate
This protocol provides a robust starting point for optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add salicylic acid (1.0 eq), glycerol (4.0 eq), and toluene (approx. 2 mL per gram of salicylic acid).
-
Catalysis: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates consumption of the salicylic acid (typically 6-10 hours).
-
Cooling & Dilution: Allow the mixture to cool to room temperature. Dilute with ethyl acetate.
-
Neutralization: Transfer the mixture to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.
-
Extraction: Wash the organic layer with water, followed by a brine solution.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography.
Table 1: Recommended Parameters for Synthesis & Purification
| Parameter | Recommended Value/System | Rationale & Notes |
| Reactant Ratio | 1:3 to 1:5 (Salicylic Acid:Glycerol) | A large excess of glycerol drives the reaction equilibrium toward the mono-ester product. |
| Catalyst | p-TsOH (0.1 eq) or H₂SO₄ (catalytic) | p-TsOH is often easier to handle and can lead to cleaner reactions than H₂SO₄. |
| Temperature | 110 - 130 °C | Balances reaction rate against the potential for side reactions and degradation.[2] |
| Water Removal | Dean-Stark Trap with Toluene | The most efficient method for physically removing water and driving the reaction to completion.[7] |
| TLC Monitoring | Mobile Phase: 30-50% Ethyl Acetate in Hexanes | Use UV visualization (254 nm). Salicylic acid is a key spot to monitor for consumption. |
| Column Chromatography | Eluent: Gradient of 20% to 60% Ethyl Acetate in Hexanes | The product is polar; a gradient elution is recommended for good separation from non-polar impurities and less polar byproducts. |
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Prepare Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the starting salicylic acid, a co-spot (salicylic acid + reaction mixture), and the reaction mixture on the line.
-
Development: Place the plate in a developing chamber containing the chosen mobile phase (e.g., 40% Ethyl Acetate in Hexanes). Ensure the solvent level is below the pencil line.
-
Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the salicylic acid spot indicates reaction completion. The appearance of a new, typically lower Rf spot, indicates product formation.
References
- CN102408338A - Synthesis method of salicylate - Google P
-
IvyPanda - Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. [Link]
-
Science and Education Publishing - Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]
-
ResearchGate - (PDF) THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. [Link]
-
PubMed - Detection of salicylate and its hydroxylated adducts 2,3- and 2,5-dihydroxybenzoic acids as possible indices for in vivo hydroxyl radical formation... [Link]
-
AWS - Effect of Temperature on the Purity and Yield of Aspirin. [Link]
-
ResearchGate - Does anyone have experience Esterification of Salicylic Acid..? [Link]
-
DergiPark - KINETICS OF ESTERIFICATION OF SALICYLIC ACID WITH N-AMYL ALCOHOL IN THE PRESENCE OF LEWATIT MONOPLUS S-100. [Link]
- Google Patents - Esterific
-
ResearchGate - A Review on a Some Analytical Methods for Determination of Salicylic Acid. [Link]
Sources
- 1. ivypanda.com [ivypanda.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. US2397498A - Esterification of salicylic acid - Google Patents [patents.google.com]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
Technical Support Center: Purification of 2,3-Dihydroxypropyl Salicylate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2,3-Dihydroxypropyl salicylate. It addresses common and complex purification challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven insights.
Section 1: Troubleshooting Common Purification Challenges
This section is designed to help you navigate the specific issues that can arise during the purification of 2,3-Dihydroxypropyl salicylate.
Recrystallization Issues
Recrystallization is a primary technique for purifying solid organic compounds, but achieving high purity and yield with 2,3-Dihydroxypropyl salicylate can be challenging due to its polarity and potential for "oiling out."[1]
Question: My 2,3-Dihydroxypropyl salicylate is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue with polar compounds, especially when the cooling process is too rapid or the solvent system is not optimal.[2] The high concentration of hydroxyl and carboxyl groups in 2,3-Dihydroxypropyl salicylate can lead to strong intermolecular hydrogen bonding, favoring an amorphous, oily state over a well-defined crystal lattice.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[3] Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature first. Insulating the flask can further slow the process, giving the molecules sufficient time to orient themselves into a crystal lattice.
-
Optimize the Solvent System:
-
Solvent Polarity: 2,3-Dihydroxypropyl salicylate is a polar molecule. An ideal solvent should dissolve the solute readily at or near its boiling point but sparingly at room temperature.[1] A binary solvent system, mixing a "good" solvent (e.g., ethanol, methanol) with a "poor" anti-solvent (e.g., water, hexane), is often effective.
-
Finding the Right Ratio: Dissolve the crude product in a minimal amount of the hot "good" solvent. Slowly add the "poor" solvent until you observe persistent turbidity. Add a few more drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.[2]
-
-
Adjust Solvent Volume: If the solute concentration is too high, the solution can become supersaturated too quickly upon cooling, leading to oil formation. Using a larger volume of solvent can prevent this.[2]
-
Seeding: Introduce a small, pure crystal of 2,3-Dihydroxypropyl salicylate (a "seed crystal") to the supersaturated solution as it cools. This provides a nucleation site to encourage crystallization.[3]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that act as nucleation points for crystal growth.[2]
Question: After recrystallization, my 2,3-Dihydroxypropyl salicylate is still showing significant impurities by TLC/HPLC. What are the likely persistent impurities and how can I remove them?
Answer:
Common impurities in the synthesis of 2,3-Dihydroxypropyl salicylate often include unreacted starting materials like salicylic acid, as well as byproducts from side reactions.[4] The structural similarity of some of these impurities to the desired product can make them difficult to remove by a single recrystallization.
Likely Impurities:
-
Salicylic Acid: As a common starting material, its high polarity can cause it to co-crystallize with the product.[5]
-
Isomeric Byproducts: Depending on the synthetic route, you may have isomeric impurities with very similar solubility profiles.
-
Polymeric Byproducts: Side reactions like self-esterification can lead to the formation of higher molecular weight species.
Advanced Purification Strategies:
-
pH Adjustment During Workup: Before recrystallization, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild base, such as a saturated sodium bicarbonate solution.[6] This will deprotonate any remaining salicylic acid, transferring it to the aqueous layer. Be cautious, as a strong base could hydrolyze your ester product.
-
Sequential Recrystallization: A second recrystallization using a different solvent system can be effective at removing persistent impurities.[7]
-
Flash Column Chromatography: For high-purity requirements, column chromatography is often necessary. A silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate 2,3-Dihydroxypropyl salicylate from impurities.[8]
Workflow for High-Purity 2,3-Dihydroxypropyl Salicylate
Caption: Workflow for achieving high-purity 2,3-Dihydroxypropyl salicylate.
Column Chromatography Challenges
Question: My 2,3-Dihydroxypropyl salicylate is streaking badly on the silica gel column, leading to poor separation. Why is this happening?
Answer:
Streaking, or tailing, on a silica gel column is a common problem with polar and acidic compounds like 2,3-Dihydroxypropyl salicylate. This phenomenon is often caused by strong interactions between the analyte and the stationary phase.[8]
Underlying Causes and Solutions:
-
Strong Analyte-Silica Interaction: The acidic silanol groups on the surface of silica gel can strongly interact with the polar functional groups of your compound through hydrogen bonding, leading to slow and uneven elution.
-
Solution: Add a small amount of a polar, acidic modifier like acetic acid (0.1-1%) to your eluent. The acetic acid will compete with your compound for the active sites on the silica, leading to sharper peaks.
-
-
Sample Overloading: Applying too much sample to the column can saturate the stationary phase, causing band broadening and streaking.[8]
-
Solution: Reduce the amount of crude product loaded onto the column. A general rule is to load no more than 1-5% of the column's silica gel weight.
-
-
Inappropriate Solvent System: An eluent that is not polar enough will result in strong adsorption to the silica, while an overly polar eluent will cause the compound to elute too quickly with no separation.[8]
-
Solution: Use thin-layer chromatography (TLC) to determine the optimal solvent system, aiming for an Rf value of 0.2-0.4 for your target compound. A gradient elution is highly recommended for complex mixtures.[9]
-
Recommended Mobile Phases for 2,3-Dihydroxypropyl Salicylate on Silica Gel
| Solvent System Components | Starting Ratio (v/v) | Ending Ratio (v/v) | Purpose |
| Hexane / Ethyl Acetate | 90:10 | 50:50 | Standard gradient for moderately polar compounds. |
| Dichloromethane / Methanol | 98:2 | 90:10 | For more polar compounds. |
| With Acetic Acid Modifier | Add 0.5% Acetic Acid | Add 0.5% Acetic Acid | To reduce tailing of acidic compounds. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for 2,3-Dihydroxypropyl salicylate during purification and storage?
A1: As an ester, 2,3-Dihydroxypropyl salicylate is susceptible to hydrolysis under basic or strongly acidic conditions. Avoid prolonged exposure to strong acids or bases during purification. For storage, keep the purified compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.
Q2: Can I use reverse-phase chromatography to purify 2,3-Dihydroxypropyl salicylate?
A2: Yes, reverse-phase chromatography (RPC) is an excellent alternative for purifying polar compounds.[10][11][12][13] It uses a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and methanol or acetonitrile.[11][13] This method is particularly useful for removing non-polar impurities. For very polar molecules that are not well-retained on standard C18 columns, specialized polar-embedded phase columns can be used.[14][15]
Q3: What analytical techniques are suitable for assessing the purity of 2,3-Dihydroxypropyl salicylate?
A3: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying purity and detecting hydroxylated derivatives.[16][17] Gas Chromatography with Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (1H NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) are also effective for identification and quantification.[18]
Troubleshooting Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification strategy.
Section 3: Experimental Protocols
Protocol 1: Optimized Recrystallization of 2,3-Dihydroxypropyl Salicylate
-
Dissolution: In a fume hood, place the crude 2,3-Dihydroxypropyl salicylate in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid with gentle heating and stirring.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a poor solvent (e.g., deionized water) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the good solvent (ethanol) to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then in an ice-water bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove residual mother liquor.[19]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[8]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,3-Dihydroxypropyl salicylate.
References
- Recrystallization of Salicylic acid. (n.d.).
- Preparation of methyl salicylate. (n.d.). Sciencemadness.org.
- Production of sodium salicylate. (1985). European Patent Office. EP 0072095 B1.
- Preparation and Re-crystallization of Salicylic Acid. (2025). Practical Organic Pharmaceutical Chemistry II.
- D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry, 10(1), 6-15. doi: 10.12691/wjac-10-1-2.
- Coudray, C., Talla, M., Martin, S., Favier, A., & Rayssiguier, Y. (2000). Determination of salicylate hydroxylation products as an in vivo oxidative stress marker. Free Radical Biology and Medicine, 30(1), 121-127. doi: 10.1016/s0891-5849(00)00403-2.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
- Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. (2026). Journal of Molecular Structure, 1305, 137683.
- Stioesser, W. C., & Dietzler, A. J. (1935). Method of removing impurities from salicylo-salicylic acid and product obtainable thereby. U.S. Patent No. 2,007,147. Washington, DC: U.S.
- Troubleshooting. (2022). Chemistry LibreTexts.
- How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? (2023). Biotage.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Salicylic Acid-impurities. (n.d.). Pharmaffiliates.
- Recrystallization Issues. (2024). Reddit.
- Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Molecular Biology, 1015, 13-20. doi: 10.1007/978-1-62703-435-1_2.
- Reversed-phase chromatography. (n.d.). Wikipedia.
- Determination of Process Related Genotoxic Impurities of Salbutamol Sulphate by LC Method. (2021).
- HPLC problems with very polar molecules. (n.d.). Axion Labs.
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(9), 1635-1645. doi: 10.1021/acs.oprd.0c00166.
- Zalipsky, J. J., Patel, D. M., & Reavey-Cantwell, N. H. (1978). Characterization of impurities in sulfasalazine. Journal of Pharmaceutical Sciences, 67(3), 387-391. doi: 10.1002/jps.2600670331.
- For highly polar compound, how to do the purification? (2018). ResearchGate.
- HPLC problems with very polar molecules. (2024). YouTube.
- Methyl Salicylate Impurities and Related Compound. (n.d.). Veeprho.
- Stability constants of three iron(III) salicylates. (2025).
- Detection of salicylate and its hydroxylated adducts 2,3- and 2,5-dihydroxybenzoic acids as possible indices for in vivo hydroxyl radical formation... (1995). Journal of Neuroscience Methods, 60(1-2), 13-22. doi: 10.1016/0165-0270(94)00212-w.
Sources
- 1. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. chromtech.com [chromtech.com]
- 9. biotage.com [biotage.com]
- 10. waters.com [waters.com]
- 11. chromtech.com [chromtech.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 15. youtube.com [youtube.com]
- 16. Determination of salicylate hydroxylation products as an in vivo oxidative stress marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of salicylate and its hydroxylated adducts 2,3- and 2,5-dihydroxybenzoic acids as possible indices for in vivo hydroxyl radical formation in combination with catechol- and indoleamines and their metabolites in cerebrospinal fluid and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciepub.com [sciepub.com]
- 19. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in "2,3-Dihydroxypropyl salicylate" synthesis
Topic: Identifying and Minimizing Impurities in 2,3-Dihydroxypropyl Salicylate (Salicylic Acid
Introduction: The Purity Paradox
Synthesizing 2,3-Dihydroxypropyl salicylate (often referred to as Salicylmonoglyceride) presents a classic challenge in ester chemistry: Polyfunctional Selectivity . Unlike simple esters, both the starting material (Glycerol) and the product contain multiple hydroxyl groups, while the acid (Salicylic Acid) contains a phenol group capable of self-esterification.
This guide provides a technical framework to navigate the three primary impurity vectors: Regio-isomerism (acyl migration), Oligomerization (polyesters), and Oxidative Degradation (color bodies).
Module 1: Synthesis Route Selection & Impurity Profiles
To minimize impurities, you must first select the route that thermodynamically disfavors them. We compare the two dominant industrial pathways.
Route A: Transesterification (Recommended)
-
Reactants: Methyl Salicylate + Glycerol
-
Catalyst: Basic (e.g., Sodium Methoxide) or Lewis Acid (Titanates).
-
Mechanism: Exchange of methoxy group for glycerol.
-
Impurity Profile:
Route B: Direct Esterification
-
Reactants: Salicylic Acid + Glycerol
-
Catalyst: Strong Acid (p-TSA, Sulfuric Acid).
-
Impurity Profile:
Visualizing the Reaction Network
The following diagram maps the kinetic vs. thermodynamic pathways. Note that the 1-MG (desired 2,3-dihydroxypropyl) often rearranges to the 2-MG (1,3-dihydroxypropan-2-yl) isomer.
Figure 1: Reaction network showing the competition between the kinetic target (1-MG) and thermodynamic byproducts (2-MG, Oligomers).
Module 2: Troubleshooting Guide
Scenario 1: "My product is turning pink or brown upon storage."
-
Root Cause: Phenolic Oxidation. The phenolic hydroxyl group on the salicylate moiety is highly susceptible to oxidation, forming quinoid structures (color bodies) even at ppm levels.
-
Immediate Fix:
-
Chelation: Add EDTA (0.05%) during the workup to sequester iron ions (Fe³⁺ catalyzes phenol oxidation).
-
Inert Atmosphere: Synthesis and distillation must occur under Nitrogen or Argon.
-
Acid Wash: Ensure complete removal of alkaline catalysts; basic environments accelerate phenolic oxidation.
-
Scenario 2: "HPLC shows a split peak for the main product."
-
Root Cause: Acyl Migration.[4] You are observing the equilibrium between the 1-isomer (2,3-dihydroxy) and the 2-isomer (1,3-dihydroxy).
-
Mechanism: The acyl group migrates from the primary hydroxyl (C1) to the secondary hydroxyl (C2) via a five-membered ring intermediate. This is catalyzed by heat and pH extremes.
-
Corrective Action:
-
Synthesis: Lower reaction temperature (<100°C) and stop conversion at ~80-90% to avoid long residence times.
-
Workup: Neutralize catalyst immediately upon cooling. Do not store the crude mixture in acidic/basic conditions.
-
Scenario 3: "High Boiling Point Impurities (HMW) are clogging the column/still."
-
Root Cause: Disalicylides or Glycerol Oligomers.
-
Diagnostic: GPC (Gel Permeation Chromatography) or late-eluting broad peaks on HPLC.
-
Prevention:
-
Avoid "Direct Esterification" (Route B).
-
In Transesterification, use a large excess of Glycerol (4:1 to 6:1 molar ratio). This statistically favors the mono-ester over di/tri-esters.
-
Module 3: Purification & Isolation Protocols
Due to the high boiling point of the monoglyceride (>200°C at reduced pressure) and its thermal instability, standard distillation often degrades the product.
Recommended Workflow: Selective Extraction & Molecular Distillation
| Step | Operation | Technical Rationale |
| 1. Quench | Cool to 40°C; Neutralize catalyst. | Stops acyl migration and transesterification. |
| 2. Phase Split | Add Water + Ethyl Acetate (or DCM). | Glycerol (excess) partitions into water; Product into organic phase. |
| 3. Bicarb Wash | Wash organic phase with 5% NaHCO₃. | Removes unreacted Salicylic Acid (if Route B) or acidic impurities. |
| 4. Solvent Swap | Evaporate organic solvent; dissolve residue in Isooctane/Acetone . | Prepares for crystallization (if solid) or liquid-liquid extraction. |
| 5. Isolation | Short Path Distillation (Wiped Film) | Critical: High vacuum (<0.01 mbar). Minimizes thermal history to prevent polymerization. |
Purification Decision Tree
Figure 2: Decision logic for isolating the monoglyceride based on physical state (which varies by purity and isomer ratio).
Module 4: Analytical Validation (HPLC)
To quantify the 2,3-dihydroxypropyl isomer specifically, you must resolve it from the 1,3-dihydroxy isomer and free salicylic acid.
Standard HPLC Method
-
Column: C18 (e.g., Agilent ZORBAX SB-Aq or equivalent), 4.6 x 150 mm, 3.5 µm. Note: "Aq" columns are preferred for polar retention.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
0-5 min: 5% B (Retain Glycerol/Polar impurities)
-
5-20 min: 5% -> 60% B (Elute Isomers)
-
20-25 min: 60% -> 90% B (Elute Di-esters/Oligomers)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 303 nm (Specific to Salicylate) and 210 nm (General).
-
Acceptance Criteria:
FAQ: Rapid Response
Q: Can I use GC-MS for analysis? A: Only with derivatization (silylation). The free hydroxyl groups make the molecule too polar and thermally unstable for direct GC injection. You will likely see thermal degradation products (dehydration) that are artifacts of the analysis, not the sample.
Q: Why is my yield low (<50%)? A: You likely lost product into the aqueous layer during washing. 2,3-Dihydroxypropyl salicylate is amphiphilic. Do not use pure water for washes. Use brine (saturated NaCl) to "salt out" the organic product and prevent emulsion formation.
Q: Is "Glycol Salicylate" the same thing? A: Caution: Commercially, "Glycol Salicylate" usually refers to 2-Hydroxyethyl Salicylate (Ethylene Glycol Monosalicylate). Ensure your CAS number corresponds to the glycerol derivative (CAS: 68683-31-8 for the mixture or specific isomer).
References
-
Synthesis of Glycerol Esters (Monoglycerides)
-
Acyl Migration in Glycerides
- Title: The Synthesis of Some Esters of Glycerol With Special Attention to the Problem of Acyl Migr
- Source: Australian Journal of Chemistry.
- Context: Mechanistic explanation of 1-MG to 2-MG rearrangement under acidic/basic conditions.
-
URL:[Link]
-
HPLC Analysis of Salicylates
-
Purification of Salicylic Derivatives
-
Title: Purification of salicylic acid derivatives (US Patent 2891090A).[3]
- Source: Google P
- Context: Historical but foundational techniques for removing colored impurities from salicylate esters using phosphoric acid tre
- URL
-
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. US2891090A - Purification of salicylic acid derivatives - Google Patents [patents.google.com]
- 4. connectsci.au [connectsci.au]
- 5. HPLC Separation of Mixture of 2-Hydroxyethyl Salicylate and Salicylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Method development for separating "2,3-Dihydroxypropyl salicylate" from its isomers
Ticket #402: Separation of Regioisomers & Method Validation
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are likely encountering difficulty separating 2,3-dihydroxypropyl salicylate (1-monoglyceride form) from its thermodynamic isomer, 1,3-dihydroxypropan-2-yl salicylate (2-monoglyceride form).
Unlike standard "Glycol Salicylate" (ethylene glycol ester), your target molecule possesses a glycerol backbone. This introduces a critical instability factor: Acyl Migration . Under non-optimized conditions, the salicylate ester moiety will migrate between the
This guide provides a validated pathway to stabilize the analyte and achieve baseline resolution (
Module 1: Chromatographic Strategy (The "How-To")
The separation of positional isomers on a glycerol backbone requires exploiting subtle differences in molecular shape and polarity. Standard C18 columns often fail to resolve these species adequately due to their identical hydrophobicity.
Recommended System Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Phenyl-Hexyl or C18 (High Carbon Load) | Phenyl phases offer |
| Mobile Phase A | Water + 0.1% Formic Acid | CRITICAL: Acidic pH (~2.5) is required to (1) suppress ionization of the phenolic hydroxyl ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatics compared to Methanol. |
| Gradient | 5% B to 60% B over 15 min | Shallow gradient is necessary to resolve the isomers which likely elute closely. |
| Temperature | 25°C - 30°C | Lower temperatures reduce the kinetic energy available for on-column acyl migration. |
| Detection | UV @ 304 nm | Specific to the salicylate chromophore; minimizes interference from non-aromatic impurities (e.g., glycerol). |
Workflow Visualization: Method Development Decision Tree
Figure 1: Decision matrix for optimizing the separation of salicylate glycerol esters.
Module 2: The "Ghost Peak" Phenomenon (Acyl Migration)
User Complaint: "My impurity profile changes depending on how long the sample sits in the autosampler."
Root Cause:
This is a classic signature of Acyl Migration . The salicylate group moves between the primary (
Mechanism of Failure
The reaction proceeds via a five-membered cyclic intermediate. If your sample diluent is neutral or slightly basic (pH > 6), the migration occurs rapidly, converting your pure 1-isomer into a mixture of 1- and 2-isomers before injection.
Figure 2: Acyl migration mechanism. The ester group shifts position, creating a 'new' impurity peak in situ.
Corrective Protocol: Sample Preparation
-
Diluent: Use Acetonitrile:Water (90:10) with 0.1% Formic Acid .[1] The high organic content precipitates enzymes (if biological) and the acid locks the migration.
-
Temperature: Set the autosampler to 4°C .
-
Time: Inject within 2 hours of preparation.
Module 3: Troubleshooting FAQs
Q1: I see a broad tailing peak interfering with the isomers. What is it?
-
Diagnosis: This is likely Salicylic Acid (hydrolysis product).
-
Fix: Salicylic acid (
) will tail severely if the mobile phase pH is near its . Ensure your mobile phase pH is using Phosphoric acid or Formic acid. This protonates the acid, sharpening the peak and increasing retention [1].
Q2: How do I know which peak is the 2-isomer if I don't have a standard?
-
The "Equilibrium Test": Take your pure sample, dissolve it in a neutral buffer (pH 7.4), and incubate at 40°C for 1 hour. Re-inject. The new peak that grows significantly is the thermodynamic isomer (usually the 2-isomer for monoglycerides, though steric bulk of salicylate may favor the 1-isomer).
-
Note: The 2-isomer (symmetric) typically elutes before the 1-isomer on C18 columns due to slightly lower hydrophobicity, but this must be confirmed experimentally [2].
Q3: Can I use a Normal Phase column?
-
Advisory: While Normal Phase (Silica/Diol) separates positional isomers well, salicylates are prone to irreversible adsorption on bare silica due to the phenol group. If you must use Normal Phase, use a Diol column with a hexane/isopropanol mobile phase containing 0.1% Acetic Acid.
References
-
Agilent Technologies. (2014). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note 5991-4927EN. Link
-
Lassfolk, R., & Leino, R. (2023).[2][3] Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal, 29(43). Link
-
Japanese Pharmacopoeia. (2021).[4] General Tests, Processes and Apparatus: Liquid Chromatography <2.01>. 18th Edition. Link
Sources
Technical Support Center: 2,3-Dihydroxypropyl Salicylate (Glycol Salicylate) MS Workflows
[1]
Status: Operational Ticket Focus: Sample Preparation & Mass Spectrometry Method Development Analyte: 2,3-Dihydroxypropyl salicylate (Glycol Salicylate) CAS: 87-28-5 / 6170-45-2[1]
⚠️ Critical Directive: The Stability Paradox
Before beginning any extraction, you must address the primary failure mode for this analyte: Hydrolysis.
2,3-Dihydroxypropyl salicylate is an ester.[1][2] In biological matrices (plasma/tissue), esterases will rapidly convert it into Salicylic Acid (SA) .[1] In aqueous formulations, alkaline pH will drive the same conversion.
The Golden Rule: If you detect high levels of Salicylic Acid and low levels of Glycol Salicylate, do not assume metabolic conversion until you have ruled out ex vivo degradation during sample preparation.
Module 1: Biological Matrix Protocol (Plasma/Serum)[1]
Objective: Quantify intact ester while preventing enzymatic hydrolysis.
The Stabilization System
Standard EDTA tubes are insufficient. You must inhibit esterase activity immediately upon collection.[1]
-
Temperature: All processing must occur at 4°C (Ice bath) .
-
Chemical Inhibition: Add Physostigmine (or Dichlorvos, if permitted) to the collection tube to inhibit butyrylcholinesterase.
-
pH Control: Slight acidification (pH ~4-5) stabilizes the ester.[1] Warning: Strong acids (pH < 2) will catalyze acid-hydrolysis.[1]
Extraction Workflow (Protein Precipitation)
We recommend Protein Precipitation (PPT) over Liquid-Liquid Extraction (LLE) to minimize processing time and potential hydrolysis.[1]
| Step | Action | Technical Rationale |
| 1 | Aliquot 50 µL Plasma into a cooled centrifuge tube. | Keep samples on ice to slow enzymatic activity.[1] |
| 2 | Add IS 10 µL Internal Standard (Salicylic acid-d4 or Glycol Salicylate-d4).[1] | Corrects for matrix effects and volume variations. |
| 3 | Precipitate Add 200 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid. | ACN precipitates proteins; Formic acid ensures the phenol group remains protonated (improving retention). |
| 4 | Vortex High speed for 30 seconds.[1] | Ensures complete protein denaturation and drug release.[1] |
| 5 | Centrifuge 14,000 x g for 10 mins at 4°C . | Cold centrifugation prevents heating-induced hydrolysis. |
| 6 | Dilute Transfer supernatant and dilute 1:1 with Water (0.1% FA).[1] | Reduces solvent strength to prevent peak fronting on C18 columns.[1] |
Module 2: Pharmaceutical Formulation Protocol (Patches/Gels)
Objective: Extract Glycol Salicylate from polymer matrices (hydrogels, acrylic adhesives) without degrading the ester.
Solvent Selection
Glycol Salicylate is moderately lipophilic (LogP ~1.[1]6) but contains two hydroxyl groups.[1]
-
Recommended Solvent: Methanol (MeOH) .[1]
-
Why? MeOH dissolves the drug efficiently while precipitating common patch adhesives (polyacrylates) and hydrogel thickeners (CMC, PVA).
Extraction Workflow
| Step | Action | Technical Rationale |
| 1 | Size Cut patch into 1x1 cm² sections. | Standardizes surface area for consistent extraction. |
| 2 | Immerse Place in 20 mL Scintillation vial with 10 mL Methanol . | High volume ensures sink conditions (solubility is not rate-limiting).[1] |
| 3 | Agitate Shaker/Rotator for 4 hours (or Overnight) at Room Temp. | Diffusion from polymer matrices is slow; vigorous shaking is required.[1] |
| 4 | Filter Pass aliquot through 0.22 µm PTFE filter.[1] | Removes micro-particulates of adhesive that clog HPLC frits. |
| 5 | Dilute Dilute 100x with Mobile Phase A (Water + 0.1% FA).[1] | Brings concentration within linear range of MS (prevent detector saturation). |
Module 3: Troubleshooting & FAQs
Q1: I see a massive Salicylic Acid peak in my "Standard" injection. Is my standard bad?
Diagnosis: This is likely In-Source Fragmentation (ISF) , not chemical impurity.[1] Mechanism: In the electrospray source, the labile ester bond of Glycol Salicylate can break due to high temperature or voltage. The mass spectrometer "sees" Salicylic Acid (m/z 137) even though Glycol Salicylate (m/z 211) entered the source. The Fix:
-
Chromatography is King: You must chromatographically separate Salicylic Acid (RT ~2.5 min) from Glycol Salicylate (RT ~3.5 min).[1]
-
Monitor: If the "Salicylic Acid" peak co-elutes exactly with the Glycol Salicylate peak, it is an ISF artifact. Ignore it or lower your Desolvation Temperature.[1]
Q2: My signal intensity drops over time when running patch extracts.
Diagnosis: Matrix fouling from Polyethylene Glycol (PEG) or adhesive residues.[1] The Fix:
-
Divert Valve: Send the first 1.5 minutes of LC flow to waste. This prevents polar excipients (like PEG) from entering the MS.[1]
-
Column Wash: Use a "sawtooth" gradient wash (95% ACN) at the end of every run to strip hydrophobic adhesives.[1]
Q3: Which Ionization mode should I use?
Recommendation: Negative Mode (ESI-) .
-
Target: [M-H]⁻ at m/z 211.06.
-
Reasoning: The phenolic hydroxyl group deprotonates easily. Negative mode generally has lower background noise for salicylates compared to Positive mode (where Na+ adducts form unpredictably).[1]
Module 4: Visual Workflows
Biological Sample Extraction Logic
This diagram illustrates the critical decision path for handling plasma samples to prevent hydrolysis.
Figure 1: Biological extraction workflow emphasizing the critical stabilization steps required to prevent ex-vivo hydrolysis of the ester.
Troubleshooting "Ghost" Peaks (ISF vs. Hydrolysis)
Use this logic tree to determine if your Salicylic Acid signal is real or an artifact.
Figure 2: Diagnostic logic tree to distinguish between instrumental artifacts (ISF), sample preparation errors (hydrolysis), and true metabolic data.
References
-
PubChem. (2025).[1][3][4] 2,3-Dihydroxypropyl salicylate (Compound Summary).[1][2][5] National Library of Medicine.[1] [Link]
-
Tiwary, E., et al. (2023).[1][6] LC-MS/MS method for proline-glycine-proline... in human plasma. (Demonstrates standard ACN precipitation workflows for polar analytes in plasma). Journal of Chromatography B. [Link]
-
Zhang, J., et al. (2021).[1] Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. (Mechanistic insight into salicylate ester hydrolysis rates and pH dependence). Journal of Agricultural and Food Chemistry. [Link][1]
-
University of Luxembourg. (2025).[1] 2,3-dihydroxypropyl salicylate MS Fragments & Adducts. (Confirmation of ESI- m/z 211.06 and CCS values). [Link][1]
Sources
- 1. 3-Hydroxypropyl salicylate | C10H12O4 | CID 3019846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroxypropyl Salicylate,6170-45-2-Amadis Chemical [amadischem.com]
- 3. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Diisopropylsalicylic acid | C13H18O3 | CID 30543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2,3-dihydroxypropyl salicylate (C10H12O5) [pubchemlite.lcsb.uni.lu]
- 6. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for 2,3-Dihydroxypropyl Salicylate HPLC Separation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 2,3-Dihydroxypropyl salicylate. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of 2,3-Dihydroxypropyl salicylate and provides systematic solutions.
Question 1: Why am I seeing a broad, tailing peak for 2,3-Dihydroxypropyl salicylate?
Answer:
Peak tailing is a frequent issue when analyzing acidic compounds like 2,3-Dihydroxypropyl salicylate, which contains a phenolic hydroxyl group and a carboxylic acid ester.[1] This phenomenon is often caused by secondary interactions between the analyte and the stationary phase.
-
Causality: The primary cause of peak tailing is often the interaction of the analyte with residual silanol groups on the silica-based stationary phase.[1][2] At mobile phase pH values above their pKa, these silanol groups become ionized and can interact with polar functional groups on the analyte, leading to a secondary retention mechanism that causes peak tailing.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective way to reduce peak tailing for acidic compounds is to lower the pH of the mobile phase.[3][4] By operating at a pH well below the pKa of the silanol groups (typically < pH 4), you can ensure they remain protonated and less likely to interact with the analyte. A good starting point is a mobile phase pH of 2.5 to 3.5, which can be achieved by adding a small amount of an acidifier like phosphoric acid, trifluoroacetic acid (TFA), or formic acid.[5]
-
Use a Modern, End-capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, minimizing their potential for secondary interactions. If you are using an older column, switching to a high-purity, end-capped C18 or a phenyl-hexyl column can significantly improve peak shape.
-
Consider a Different Organic Modifier: While acetonitrile is a common choice, methanol can sometimes offer different selectivity and improved peak shape for phenolic compounds.[5] It's worth evaluating both solvents during method development.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
Question 2: My 2,3-Dihydroxypropyl salicylate peak is not well-resolved from other components in my sample. How can I improve the resolution?
Answer:
Achieving adequate resolution is critical for accurate quantification. Poor resolution can be addressed by manipulating the mobile phase composition to alter the selectivity of the separation.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. The mobile phase composition directly influences the selectivity and retention factor. By changing the mobile phase, you can alter the relative retention times of your analyte and interfering peaks.
-
Troubleshooting Steps:
-
Optimize the Organic Solvent Percentage: In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of your analytes.[6] Conversely, decreasing the organic content will increase retention. Systematically varying the isocratic organic solvent percentage (e.g., in 5% increments) can help you find the optimal balance between retention and resolution.
-
Implement a Gradient Elution: If your sample contains components with a wide range of polarities, an isocratic elution may not provide sufficient resolution for all peaks. A gradient elution, where the percentage of the organic solvent is gradually increased over time, can effectively separate early-eluting and late-eluting compounds.[7][8] A good starting point for a scouting gradient is a linear ramp from 5% to 95% organic solvent over 10-15 minutes.
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can provide different selectivities.[5] If you are not achieving the desired resolution with acetonitrile, try substituting it with methanol, or even using a ternary mixture of water, acetonitrile, and methanol.
-
Adjust the Mobile Phase pH: The ionization state of 2,3-Dihydroxypropyl salicylate and other ionizable compounds in your sample is dependent on the mobile phase pH.[9][10][11] Adjusting the pH can significantly alter the retention times and potentially improve the resolution between co-eluting peaks. It is recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.
-
Question 3: The retention time of my 2,3-Dihydroxypropyl salicylate peak is drifting. What could be the cause?
Answer:
Retention time instability can be a frustrating problem that compromises the reliability of your analytical method.
-
Causality: Drifting retention times are often due to a lack of equilibration of the column, changes in the mobile phase composition, or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a series of injections, it is crucial to equilibrate the column with the mobile phase for a sufficient amount of time. For isocratic methods, 10-15 column volumes are generally sufficient. For gradient methods, a longer equilibration time may be necessary.
-
Use a Buffered Mobile Phase: If your mobile phase pH is not properly controlled, small changes in its composition can lead to significant shifts in retention time for ionizable compounds.[9][10] Using a buffer system (e.g., phosphate or acetate buffer) will help maintain a stable pH and improve the reproducibility of your retention times. Ensure the buffer's pKa is within +/- 1 pH unit of your desired mobile phase pH for optimal buffering capacity.[10]
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and retention time variability. Always degas your mobile phase before use, either by sparging with helium, sonication, or using an in-line degasser.
-
Control the Column Temperature: The viscosity of the mobile phase and the kinetics of the separation process are temperature-dependent. Using a column oven to maintain a constant temperature will improve the reproducibility of your retention times.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the HPLC separation of 2,3-Dihydroxypropyl salicylate on a C18 column?
A good starting point for a reversed-phase HPLC separation of 2,3-Dihydroxypropyl salicylate on a C18 column would be a mobile phase consisting of a mixture of an acidified aqueous solution and an organic modifier. For example:
-
Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% formic acid (to adjust the pH to around 2.5-3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
You can start with an isocratic elution of 60:40 (A:B) and adjust the ratio to optimize the retention time. Alternatively, a scouting gradient from 10% to 90% B over 15 minutes can be used to determine the approximate elution conditions.[7][8]
Q2: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol are suitable organic modifiers for the reversed-phase HPLC of phenolic compounds.[12]
-
Acetonitrile generally has a lower viscosity, which results in lower backpressure, and it is often a stronger eluting solvent than methanol. It also has a lower UV cutoff, which can be advantageous if you are detecting at low wavelengths.
-
Methanol is less expensive and can sometimes offer different selectivity compared to acetonitrile, which can be beneficial for resolving complex mixtures.[5]
The choice between the two often comes down to empirical testing to see which one provides the better separation for your specific sample matrix.
Q3: What is the importance of pH control in the mobile phase for this analysis?
Controlling the pH of the mobile phase is critical for the analysis of 2,3-Dihydroxypropyl salicylate because it is an ionizable compound.[9][10] The phenolic hydroxyl group is acidic and its ionization state is dependent on the pH.
-
At a pH above its pKa, the phenolic group will be deprotonated (ionized), making the molecule more polar and resulting in a shorter retention time in reversed-phase HPLC.
-
At a pH below its pKa, the phenolic group will be protonated (neutral), making the molecule less polar and leading to a longer retention time.
By controlling the pH, you can ensure that the analyte is in a single, consistent ionic form throughout the analysis, which leads to sharp, symmetrical peaks and reproducible retention times.[11] A pH between 2 and 4 is generally a good starting point for the analysis of acidic compounds.[13]
Q4: How can I prevent column degradation when using acidic mobile phases?
While acidic mobile phases are beneficial for the analysis of acidic compounds, they can potentially damage the silica-based stationary phase of the column over time.
-
Use a column specifically designed for low pH applications. Many modern columns are manufactured with bonding technologies that make them more resistant to acid hydrolysis.
-
Avoid using high concentrations of strong acids. A concentration of 0.1% of an acid like phosphoric acid or formic acid is usually sufficient.
-
Always flush the column with a neutral, unbuffered mobile phase (e.g., a mixture of water and organic solvent) after you have finished your analyses. This will remove any residual acid and prolong the life of your column.
-
Do not exceed the recommended pH range for your specific column. This information can be found in the column's care and use manual.
Experimental Protocol: Mobile Phase Optimization Workflow
This protocol outlines a systematic approach to optimizing the mobile phase for the HPLC separation of 2,3-Dihydroxypropyl salicylate.
1. Initial Conditions & Scouting Gradient:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at the wavelength of maximum absorbance for 2,3-Dihydroxypropyl salicylate.
-
Scouting Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B (linear gradient)
-
12-14 min: 90% B
-
14-15 min: 90% to 10% B (linear gradient)
-
15-20 min: 10% B (equilibration)
-
2. Isocratic Method Development (if applicable):
-
Based on the retention time of 2,3-Dihydroxypropyl salicylate in the scouting gradient, calculate an appropriate isocratic mobile phase composition. A good starting point is the mobile phase composition at the midpoint of the peak.
-
Perform a series of isocratic runs with varying percentages of Mobile Phase B (e.g., 30%, 40%, 50%, 60%) to fine-tune the retention and resolution.
3. Fine-Tuning the Separation:
-
pH Adjustment: If peak shape is poor, try adjusting the pH of Mobile Phase A using different acidifiers (e.g., formic acid, TFA) or by preparing a buffer (e.g., 20 mM potassium phosphate buffer) and adjusting its pH to a specific value (e.g., 2.5, 3.0, 3.5).
-
Organic Modifier Evaluation: If resolution is not optimal, repeat the scouting gradient and isocratic runs using methanol as Mobile Phase B to compare the selectivity.
Data Presentation
Table 1: Effect of Mobile Phase Parameters on 2,3-Dihydroxypropyl salicylate Separation
| Parameter | Change | Expected Effect on Retention Time | Expected Effect on Peak Shape |
| % Organic Solvent | Increase | Decrease | Generally no significant change unless very low |
| Decrease | Increase | Generally no significant change | |
| Mobile Phase pH | Decrease (more acidic) | Increase | Improved symmetry (less tailing) |
| Increase (less acidic) | Decrease | Potential for increased tailing | |
| Organic Modifier | Acetonitrile vs. Methanol | Varies (analyte dependent) | Varies (analyte dependent) |
| Buffer Concentration | Increase (if needed) | Minimal change | Can improve symmetry if pH is unstable |
Visualizations
Figure 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Figure 2: Mobile Phase Optimization Strategy
Caption: A systematic approach to mobile phase optimization.
References
- SIELC Technologies. (n.d.). Salicylic acid.
- Long, W. J., & Henderson Jr., J. W. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- SIELC Technologies. (n.d.). HPLC Separation of Mixture of 2-Hydroxyethyl Salicylate and Salicylic Acid on Primesep B Column.
- Farmacia Journal. (2011). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS.
- ResearchGate. (2016). The best mobile phase for simultaneous HPLC analysis of salicylic acid, salicylamide and other analytes.
- ResearchGate. (2025). HPLC analysis of salicylic derivatives from natural products.
- (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- CABI Digital Library. (n.d.). the optimization of the conditions of separating the salicylic acid in hplc.
- National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- Chromatography Online. (n.d.). Improving HPLC Separation of Polyphenols.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation.
- Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Mobile phase: a mixture....
- PubChem. (n.d.). 3-Hydroxypropyl salicylate.
- ChemicalBook. (n.d.). 54-21-7(Sodium salicylate) Product Description.
- PubChem. (n.d.). CID 157371265.
- PubChem. (n.d.). Dipropylene glycol salicylate.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. moravek.com [moravek.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Mitigating Signal Suppression in 2,3-Dihydroxypropyl Salicylate LC-MS Analysis
Welcome to the technical support guide for the analysis of 2,3-Dihydroxypropyl salicylate. This document is designed for researchers, analytical scientists, and drug development professionals encountering challenges with signal suppression during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Here, we will explore the root causes of this phenomenon and provide robust, field-proven troubleshooting strategies and detailed protocols to ensure the accuracy, sensitivity, and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: My signal for 2,3-Dihydroxypropyl salicylate is weak and inconsistent. What is causing this?
A1: The most probable cause is a phenomenon known as ion suppression or a "matrix effect".[1][2] This occurs when other molecules (the "matrix") from your sample co-elute with your analyte, 2,3-Dihydroxypropyl salicylate, and interfere with its ionization process in the mass spectrometer's source.[3] Electrospray ionization (ESI), a common technique for polar molecules, is particularly susceptible to this issue.[2][4] Co-eluting compounds compete with your analyte for the limited charge and space on the surface of ESI droplets, which reduces the number of analyte ions that reach the detector, leading to a suppressed signal.[2][5]
The chemical structure of 2,3-Dihydroxypropyl salicylate—featuring a polar dihydroxypropyl group and an ionizable carboxylic acid/phenolic hydroxyl group—makes it a good candidate for ESI. However, these same properties can make its signal vulnerable to suppression by salts, endogenous lipids, proteins, or other sample components.[6]
Caption: Mechanism of Electrospray Ionization (ESI) Suppression.
Q2: How can I confirm that ion suppression is the problem?
A2: A classic method to diagnose ion suppression is the post-column infusion experiment . In this setup, a constant flow of a pure 2,3-Dihydroxypropyl salicylate standard is introduced into the mobile phase after the analytical column but before the MS source. You then inject a blank matrix sample (e.g., plasma or tissue extract without the analyte). If you observe a dip in the constant analyte signal at the retention time where your analyte would normally elute, it confirms the presence of co-eluting species that are causing suppression.
Q3: Should I consider a different ionization technique?
A3: It's a valid consideration. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[4][7] APCI is often better for less-polar, lower-molecular-weight compounds, but it can be effective for a broader range.[8] If your analyte is thermally stable, testing APCI is a worthwhile troubleshooting step. However, optimizing your sample preparation and chromatography for ESI is often the more direct and effective solution.
Part 2: Troubleshooting Guide: A Stepwise Approach to Mitigation
Signal suppression is best addressed systematically. The following guide provides a logical workflow, from sample preparation to MS detection, to minimize matrix effects.
Caption: Systematic workflow for troubleshooting signal suppression.
Step 1: Aggressive Sample Preparation to Remove Interferences
The most effective way to combat ion suppression is to remove the interfering matrix components before they ever reach the mass spectrometer.[3][9]
For a polar aromatic compound like 2,3-Dihydroxypropyl salicylate, a well-chosen SPE protocol can selectively isolate the analyte while washing away salts and other interferences.[3][10] Both reversed-phase and polar (normal-phase) SPE can be effective.[11][12]
Protocol: Generic Reversed-Phase SPE for 2,3-Dihydroxypropyl Salicylate
This protocol assumes extraction from an aqueous matrix like plasma or urine.
-
Select Sorbent: Choose a polymeric reversed-phase sorbent (e.g., a divinylbenzene-based polymer). These offer robust performance across a wide pH range.
-
Conditioning:
-
Pass 1 mL of Methanol through the cartridge to wet the sorbent.
-
Pass 1 mL of HPLC-grade Water to equilibrate the sorbent for the aqueous sample. Do not let the sorbent run dry.[11]
-
-
Sample Loading:
-
Pre-treat your sample by acidifying it to a pH of ~3-4 with formic or acetic acid. This ensures the salicylate's carboxylic acid group is protonated (neutral), maximizing its retention on the reversed-phase sorbent.
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Pass 1 mL of a weak organic wash solution (e.g., 5-10% Methanol in water) through the cartridge. This will remove highly polar interferences like salts while the analyte remains bound to the sorbent.
-
-
Elution:
-
Elute the 2,3-Dihydroxypropyl salicylate with 1 mL of a strong organic solvent, such as Methanol or Acetonitrile. To enhance recovery, a small amount of a weak base (e.g., 0.1% ammonium hydroxide) can be added to the elution solvent to ionize the analyte, breaking its interaction with the sorbent.
-
-
Dry-Down & Reconstitution:
-
Evaporate the elution solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in your initial mobile phase to ensure good peak shape upon injection.
-
Step 2: Chromatographic Separation is Key
The goal of chromatography is to separate your analyte from any remaining matrix components that survived sample prep.[9]
For many salicylate-type molecules, reversed-phase (e.g., C18) is a standard approach.[13]
-
Increase Organic Content: Ensure your gradient is sufficient to elute late-eluting, non-polar matrix components (like lipids) well after your analyte has eluted.
-
Modify pH: The retention of 2,3-Dihydroxypropyl salicylate is pH-dependent. Using a mobile phase buffered at a low pH (e.g., 0.1% Formic Acid, pH ~2.7) will keep it in its neutral form, increasing retention and potentially moving it away from early-eluting polar interferences.
If your analyte is highly polar and poorly retained on C18 columns even with low organic mobile phases, HILIC is an excellent alternative.[14][15] HILIC uses a polar stationary phase and a high-organic mobile phase, which is ideal for retaining and separating very polar compounds that would otherwise elute in the void volume of a reversed-phase column.[15][16] This technique can effectively separate polar analytes from different classes of matrix interferents.[17] A published LC-MS/MS method for the related compound 2,3-dihydroxybenzoic acid successfully used a HILIC column with an acetonitrile-heavy mobile phase.[18]
Table 1: Comparison of LC Strategies
| Parameter | Reversed-Phase (C18) | HILIC | Rationale for 2,3-Dihydroxypropyl Salicylate |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., bare silica, amide)[14] | HILIC can provide better retention for the polar dihydroxypropyl group. |
| Mobile Phase | High aqueous to high organic | High organic to high aqueous[15] | HILIC's high organic mobile phase can improve ESI desolvation efficiency. |
| Analyte Elution | Elutes as organic % increases | Elutes as aqueous % increases | HILIC provides an orthogonal (different) separation mechanism to RP. |
| Typical Buffer | 0.1% Formic Acid | Ammonium Formate / Acetate | Buffers are critical in HILIC to control analyte charge state and peak shape.[17] |
Step 3: Fine-Tune Mass Spectrometer Source Parameters
After optimizing sample prep and chromatography, fine-tuning the ESI source can provide a final boost in signal and stability.[19] The goal is to promote efficient desolvation and ionization of your analyte while minimizing in-source fragmentation.[20]
Table 2: Key ESI Source Parameters for Optimization
| Parameter | Typical Starting Value | Optimization Strategy & Rationale |
| Capillary Voltage | 3-4 kV | Adjust in small increments (±0.5 kV). Find a plateau where signal is maximal and stable.[8] |
| Nebulizing Gas | 30-60 psig | Optimize based on LC flow rate. Higher flow rates generally require higher gas pressure to ensure efficient droplet formation.[21][22] |
| Drying Gas Temp. | 250-350 °C | Increase to improve solvent evaporation. Too high a temperature can cause thermal degradation of the analyte. |
| Drying Gas Flow | 8-12 L/min | Increase to help desolvate droplets. Works in concert with temperature. |
| Cone/Fragmentor Voltage | 10-60 V | This voltage helps decluster solvent molecules from ions.[21] Increasing it can improve signal, but excessively high values will cause in-source fragmentation.[20] Tune for maximum precursor ion intensity. |
Self-Validation: Always perform these optimizations by infusing a pure standard of 2,3-Dihydroxypropyl salicylate. Adjust one parameter at a time while monitoring the signal intensity to find the optimal setting for each.
Part 3: Advanced Considerations
Using Stable Isotope Labeled Internal Standards
The most reliable way to correct for, rather than eliminate, ion suppression is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆- or D₄-2,3-Dihydroxypropyl salicylate). A SIL internal standard co-elutes with the analyte and experiences the exact same degree of ion suppression.[23] By monitoring the ratio of the analyte to the SIL internal standard, you can achieve highly accurate and precise quantification even in the presence of variable matrix effects.[23]
References
-
Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Available at: [Link]
-
MDPI. (n.d.). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Available at: [Link]
-
Kitsos, M., et al. (2001). LC/MS Analysis of Hydroxylation Products of Salicylate as an Indicator of in Vivo Oxidative Stress. Free Radical Biology and Medicine. Available at: [Link]
-
CHROMacademy. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Chromatography Online. Available at: [Link]
-
Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Stahnke, H. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Le, H., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]
-
Selvan, S. R., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
Li, W., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. Available at: [Link]
-
Psillakis, E., & Kalogerakis, N. (2001). Solid-phase extraction of polycyclic aromatic compounds. Journal of Chromatography A. Available at: [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]
-
Tero-Vescan, A., et al. (2011). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. ResearchGate. Available at: [Link]
-
Antignac, J. P., et al. (2005). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta. Available at: [Link]
-
LCGC. (2014). Understanding and Improving Solid-Phase Extraction. LCGC North America. Available at: [Link]
-
Chromatography Online. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. Available at: [Link]
-
Gimenez, E., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
-
Net-Interlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available at: [Link]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction?. Available at: [Link]
-
Agilent. (n.d.). Optimizing the Agilent Multimode Source. Available at: [Link]
-
Science and Education Publishing. (2020). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. World Journal of Analytical Chemistry. Available at: [Link]
-
Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]
Sources
- 1. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. nebiolab.com [nebiolab.com]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Solid-phase extraction of polycyclic aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 13. LC/MS analysis of hydroxylation products of salicylate as an indicator of in vivo oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. agilent.com [agilent.com]
- 23. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of 2,3-Dihydroxypropyl Salicylate
Welcome to the technical support center for forced degradation studies of 2,3-Dihydroxypropyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experimental workflows. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and success of your stability-indicating method development.
Introduction to Forced Degradation of 2,3-Dihydroxypropyl Salicylate
2,3-Dihydroxypropyl salicylate is an ester of salicylic acid, featuring a diol functional group. Understanding its degradation profile under various stress conditions is crucial for the development of stable pharmaceutical formulations and robust analytical methods. Forced degradation studies, also known as stress testing, are a regulatory requirement and a critical component of the drug development process.[1] These studies help in identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[1]
The primary objectives of a forced degradation study for 2,3-Dihydroxypropyl salicylate are:
-
To identify the likely degradation products.
-
To establish the degradation pathways.
-
To validate the stability-indicating nature of the analytical method.
The structure of 2,3-Dihydroxypropyl salicylate suggests susceptibility to two primary degradation pathways:
-
Hydrolysis: The ester linkage is prone to cleavage under acidic and basic conditions, yielding salicylic acid and glycerol.
-
Oxidation: The phenolic hydroxyl group and the aromatic ring of the salicylate moiety are susceptible to oxidation, potentially leading to the formation of hydroxylated and other oxidative degradation products.[2][3][4]
Expected Degradation Pathways
Caption: Potential degradation pathways of 2,3-Dihydroxypropyl salicylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during forced degradation studies of 2,3-Dihydroxypropyl salicylate in a question-and-answer format.
Hydrolytic Degradation
Q1: I am not observing any degradation under acidic conditions (0.1 M HCl at 60°C for 24 hours). What should I do?
A1:
-
Increase Stress Conditions: If no degradation is observed, the conditions may not be harsh enough. Gradually increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C).[5] It is crucial to do this in a stepwise manner to avoid excessive degradation. The goal is to achieve a target degradation of 5-20%.[6][7]
-
Increase Reaction Time: Extend the duration of the study. Take time points at 48, 72, and 96 hours to monitor the progress of the degradation.
-
Analytical Method Check: Ensure your analytical method is capable of separating the parent compound from its expected degradation product, salicylic acid. Co-elution could mask the presence of the degradant.
Q2: Under basic conditions (0.1 M NaOH at room temperature), my sample degrades almost instantaneously. How can I control the degradation?
A2:
-
Reduce Stress Conditions: Ester hydrolysis is typically much faster under basic conditions.[8] To slow down the reaction, use a lower concentration of base (e.g., 0.01 M or 0.001 M NaOH), reduce the temperature (e.g., conduct the experiment at 5°C in an ice bath), and shorten the reaction time.
-
Time Point Sampling: Take very early time points (e.g., 5, 15, 30, and 60 minutes) to capture the degradation profile before the parent compound is completely consumed.
-
Immediate Neutralization: Immediately neutralize the reaction mixture with an equivalent amount of acid at each time point to stop the degradation before analysis.
Oxidative Degradation
Q3: I am using 3% hydrogen peroxide, but I see very little degradation. Should I use a higher concentration?
A3:
-
Increase Concentration and Temperature: Yes, you can increase the concentration of hydrogen peroxide (e.g., up to 30%) and the temperature to accelerate the degradation.[9]
-
Consider a Different Oxidizing Agent: If hydrogen peroxide is not effective, you might consider other oxidizing agents. However, it's important to choose an agent that is relevant to potential real-world oxidative stress.
-
Light Exposure: For some molecules, light can catalyze oxidative degradation. Consider performing the oxidation in the presence of light, but be sure to have a control sample (with peroxide but without light) to differentiate between oxidative and photolytic degradation.
Q4: My chromatogram shows multiple small peaks after oxidation, and I am unsure which are the primary degradation products.
A4:
-
Mass Spectrometry (MS) Detection: Use a mass spectrometer coupled with your HPLC (LC-MS) to identify the mass of the peaks. This will help in tentatively identifying the degradation products. For example, the formation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid from the salicylic acid moiety is a known oxidative pathway.[3][10]
-
Reference Standards: If available, inject reference standards of potential degradation products (e.g., salicylic acid, 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid) to confirm their retention times.
-
Control Samples: Always run a blank (reaction medium without the drug substance) and a control sample (drug substance in the same solvent but without the stress agent) to ensure that the observed peaks are indeed degradation products and not artifacts from the matrix or solvent.
Photolytic Degradation
Q5: I am not observing any photodegradation after exposing my sample to ICH-compliant light conditions.
A5:
-
Drug Concentration: Ensure that the concentration of the drug solution is appropriate. A solution that is too concentrated may not allow for sufficient light penetration. A common starting concentration is 1 mg/mL.[6]
-
Solvent Effects: The solvent used can influence photodegradation. If you are using a UV-absorbing solvent, it may shield your compound from light. Consider using a non-absorbing solvent like water or acetonitrile.
-
Quantum Yield: Some molecules are inherently photostable and will not degrade significantly under standard photostability testing conditions. If no degradation is observed after exposure to the light conditions specified in ICH Q1B, the molecule can be considered photostable under those conditions.[6]
General HPLC Troubleshooting
Q6: I am observing poor peak shape (tailing) for my salicylic acid degradation product.
A6:
-
Mobile Phase pH: Salicylic acid is an acidic compound. If the pH of your mobile phase is too high, the carboxyl group will be ionized, which can interact with residual silanols on the silica-based column, leading to peak tailing. Try lowering the pH of your mobile phase (e.g., to pH 2.5-3.0) with an acid like phosphoric acid or formic acid to suppress the ionization.
-
Column Choice: If pH adjustment doesn't resolve the issue, consider using a column with a different packing material or an end-capped column designed to minimize silanol interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[11]
Q7: My retention times are drifting between injections.
A7:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the injection sequence. Inconsistent equilibration can lead to shifting retention times.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[11][12]
-
Mobile Phase Composition: If you are preparing your mobile phase online, ensure the pump is mixing the solvents accurately. For isocratic methods, it is often more reliable to pre-mix the mobile phase.[11]
Experimental Protocols
General Experimental Workflow
Caption: General workflow for forced degradation studies.
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare a 1 mg/mL solution of 2,3-Dihydroxypropyl salicylate in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis:
-
Mix equal volumes of the drug solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL drug in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the drug solution and 0.02 M NaOH to achieve a final concentration of 0.5 mg/mL drug in 0.01 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.
-
Neutralize the aliquots with an equivalent amount of 0.01 M HCl.
-
-
Analysis: Dilute the neutralized samples with mobile phase and analyze by HPLC.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of 2,3-Dihydroxypropyl salicylate.
-
Oxidation:
-
Mix equal volumes of the drug solution and 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL drug in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
-
Analysis: Dilute the samples with mobile phase and analyze immediately by HPLC.
Protocol 3: Photolytic Degradation
-
Preparation: Prepare two 1 mg/mL solutions of 2,3-Dihydroxypropyl salicylate.
-
Exposure:
-
Expose one solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
Keep the second solution in the dark as a control.
-
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Results for 2,3-Dihydroxypropyl Salicylate
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15.2 | Salicylic Acid, Glycerol |
| Base Hydrolysis | 0.01 M NaOH | 60 min | Room Temp | 18.5 | Salicylic Acid, Glycerol |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 12.8 | Oxidized Salicylate Derivatives |
| Photolysis | ICH Q1B | - | - | < 2.0 | None Significant |
| Thermal | 80°C | 48 h | 80°C | 5.5 | Salicylic Acid |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Coudray, C., Talla, M., Martin, S., & Favier, A. (2000). Determination of salicylate hydroxylation products as an in vivo oxidative stress marker. Free Radical Biology and Medicine, 30(1), 18-25.
- Ingold, K. U., & Roberts, B. P. (1971). The Hydroxylation of the Salicylate Anion by a Fenton Reaction and T-radiolysis: A Consideration of the Respective Mechanisms. Journal of the Chemical Society, Perkin Transactions 2, 11, 1445-1449.
- Klick, S., Muzaffar, A., Hofer, J., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833.
- Halliwell, B., Kaur, H., & Ingle, S. (1991). Hydroxylation of salicylate by microsomal fractions and cytochrome P-450. Lack of production of 2,3-dihydroxybenzoate unless hydroxyl radical formation is permitted. Biochemical Journal, 276(Pt 1), 245–249.
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
- Patel, R. M., & Patel, M. R. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drugs and in pharmaceutical dosage form. World Journal of Pharmaceutical Sciences, 3(5), 1018-1028.
- Grootveld, M., & Halliwell, B. (1986).
- Kaur, H., & Halliwell, B. (1994). Detection of salicylate and its hydroxylated adducts 2,3- and 2,5-dihydroxybenzoic acids as possible indices for in vivo hydroxyl radical formation in combination with catechol- and indoleamines and their metabolites in cerebrospinal fluid and brain tissue. Analytical Biochemistry, 221(1), 11-16.
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
- Mandavgane, S. A., & Yenkie, M. K. N. (2011). DEGRADATION OF SALICYLIC ACID BY UV, UV/ H2O2, UV/O3, PHOTOFENTON PROCESSES. Rasayan Journal of Chemistry, 4(3), 640-647.
- Ruan, J., Tattersall, P., Lozano, R., & Shah, P. (2006). The role of forced degradation studies in stability indicating HPLC method development. American Pharmaceutical Review, 9, 46–53.
- Bhardwaj, S. K., Dwivedia, K., & Agarwala, D. D. (2015). A review: HPLC method development and validation. International Journal of Analytical and Bioanalytical Chemistry, 5(4), 76-81.
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxypropyl salicylate. PubChem Compound Database. Retrieved from [Link]
-
Drug Development & Delivery. (2021). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-dihydroxypropyl benzoate. PubChem Compound Database. Retrieved from [Link]
-
YouTube. (2016). Basic hydrolysis of methyl salicylate to produce salicylic acid. Retrieved from [Link]
-
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
ResearchGate. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dipropylene glycol salicylate. PubChem Compound Database. Retrieved from [Link]
-
Science and Education Publishing. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of salicylate hydroxylation products as an in vivo oxidative stress marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hydroxylation of the salicylate anion by a Fenton reaction and T-radiolysis: a consideration of the respective mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylate hydroxylation as an early marker of in vivo oxidative stress in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Basic hydrolysis of methyl salicylate to produce salicylic acid [sites.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxylation of salicylate by microsomal fractions and cytochrome P-450. Lack of production of 2,3-dihydroxybenzoate unless hydroxyl radical formation is permitted - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
Comparing the antioxidant activity of "2,3-Dihydroxypropyl salicylate" and 2,3-dihydroxybenzoic acid
An In-Depth Comparative Analysis of the Antioxidant Activities of 2,3-Dihydroxypropyl Salicylate and 2,3-Dihydroxybenzoic Acid
Introduction
In the realm of pharmacology and drug development, the quest for potent antioxidant compounds is of paramount importance in mitigating oxidative stress-related pathologies. Salicylates and their derivatives have long been a subject of interest, not only for their well-established anti-inflammatory properties but also for their emerging roles as antioxidants.[1] This guide provides a detailed comparative analysis of the antioxidant activity of two related phenolic compounds: 2,3-dihydroxybenzoic acid and the less-studied 2,3-Dihydroxypropyl salicylate.
2,3-dihydroxybenzoic acid (DHBA), a catechol-containing compound, is a known potent antioxidant and a metabolite of aspirin.[2][3] Its ability to scavenge reactive oxygen species (ROS) is well-documented.[4][5] In contrast, 2,3-Dihydroxypropyl salicylate, an ester of salicylic acid, remains a comparatively novel structure with limited direct experimental data on its antioxidant capacity. This guide will synthesize existing data for 2,3-dihydroxybenzoic acid and provide a theoretical framework for the potential antioxidant activity of 2,3-Dihydroxypropyl salicylate, grounded in the known structure-activity relationships of phenolic compounds. The objective is to offer researchers and drug development professionals a comprehensive resource for understanding the antioxidant potential of these molecules.
Chemical Structures and Mechanistic Insights into Antioxidant Action
The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl groups on the aromatic ring.
2,3-Dihydroxybenzoic Acid: As a dihydroxybenzoic acid, its structure features a carboxylic acid group and two hydroxyl groups in the ortho position on the benzene ring. This catechol moiety is a hallmark of potent antioxidant activity. The primary mechanisms by which 2,3-dihydroxybenzoic acid exerts its antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). The presence of two adjacent hydroxyl groups allows for the donation of a hydrogen atom to a free radical, forming a stable aryloxyl radical that is delocalized over the aromatic ring.[4][5] Intramolecular hydrogen bonding further stabilizes this radical, enhancing its antioxidant efficacy.
Comparative Evaluation of Antioxidant Activity: A Data-Driven Analysis
A direct comparison of the antioxidant activity of these two compounds is challenging due to the lack of experimental data for 2,3-Dihydroxypropyl salicylate. However, extensive research on 2,3-dihydroxybenzoic acid provides a strong benchmark.
2,3-Dihydroxybenzoic Acid: A Potent Antioxidant
Multiple studies have consistently demonstrated the high antioxidant potential of 2,3-dihydroxybenzoic acid across various in vitro assays.
-
Ferric Reducing Antioxidant Power (FRAP): In a comparative study of various phenolic acids, 2,3-dihydroxybenzoic acid was identified as the most potent antioxidant based on its ability to reduce the Fe³⁺-TPTZ complex.[4][5] This high FRAP value is attributed to the ortho-positioning of its two hydroxyl groups, which facilitates electron donation.[4][5]
-
DPPH and ABTS Radical Scavenging: Dihydroxybenzoic acids, in general, are effective scavengers of the stable DPPH radical and the ABTS radical cation.[6] The catechol structure of 2,3-dihydroxybenzoic acid makes it particularly efficient in these assays.
-
Hydroxyl Radical Scavenging: 2,3-dihydroxybenzoic acid is reported to be formed by the direct attack of hydroxyl radicals on salicylic acid, indicating its role as a scavenger of this highly reactive species.[2][3]
2,3-Dihydroxypropyl Salicylate: A Postulated Antioxidant Profile
The antioxidant activity of 2,3-Dihydroxypropyl salicylate is yet to be empirically determined. However, based on its structure, a few hypotheses can be formulated:
-
The foundational salicylate structure provides a baseline for hydroxyl radical scavenging.[1]
-
The 2,3-dihydroxypropyl side chain, while not as reactive as the phenolic hydroxyl group, may contribute to the overall antioxidant capacity.
-
The esterification of the carboxylic acid group could alter the molecule's electronic properties and steric hindrance, potentially influencing its interaction with free radicals compared to 2,3-dihydroxybenzoic acid.
Quantitative Data Summary
| Compound | Assay | Result | Reference |
| 2,3-dihydroxybenzoic acid | FRAP (TAUFe/μmol) | 202 ± 10.6 | [4] |
| Peroxyl Radical Scavenging | High activity | [7] | |
| Hydroxyl Radical Scavenging | Effective scavenger | [2][3] | |
| 2,3-Dihydroxypropyl salicylate | All Assays | Data not available | N/A |
Detailed Experimental Protocols for Antioxidant Capacity Assessment
To facilitate further research and direct comparison, standardized protocols for common in vitro antioxidant assays are provided below.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8]
Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in an intense blue color, which is measured spectrophotometrically at 593 nm.[8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Warm to 37°C before use.
-
-
Assay Procedure:
-
Add 150 µL of the FRAP reagent to each well of a 96-well plate.
-
Take an initial absorbance reading at 593 nm.
-
Add 5 µL of the sample (dissolved in a suitable solvent) and 15 µL of deionized water to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using a known antioxidant, such as Trolox or FeSO₄.
-
Express the FRAP value of the sample as equivalents of the standard.
-
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[9]
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at approximately 517 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of various concentrations of the sample to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[10][11]
Principle: The reduction of the blue-green ABTS•⁺ by an antioxidant leads to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.
-
Add 10 µL of various concentrations of the sample to the wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity as described for the DPPH assay.
-
Determine the IC₅₀ value.
-
Discussion, Mechanistic Insights, and Future Directions
The available evidence strongly supports that 2,3-dihydroxybenzoic acid is a highly effective antioxidant . Its potency is primarily derived from the catechol structure, which facilitates the donation of hydrogen atoms and electrons to neutralize free radicals.[4][5] The ortho arrangement of the hydroxyl groups is a key structural feature for this high level of activity.[4][5]
For 2,3-Dihydroxypropyl salicylate , its antioxidant potential remains to be experimentally validated. While its salicylate core suggests some inherent radical scavenging ability, particularly against hydroxyl radicals, the overall efficacy will depend on the contribution of the dihydroxypropyl moiety and the influence of the ester linkage. It is plausible that this derivative may exhibit different solubility and pharmacokinetic profiles compared to 2,3-dihydroxybenzoic acid, which could be advantageous in specific biological systems.
Caption: Proposed mechanism of free radical scavenging by 2,3-dihydroxybenzoic acid.
Future research should focus on:
-
Synthesis and Purification: Chemical synthesis of 2,3-Dihydroxypropyl salicylate to obtain a pure compound for experimental evaluation.
-
Direct Comparative Studies: Performing head-to-head comparisons of the antioxidant activity of 2,3-Dihydroxypropyl salicylate and 2,3-dihydroxybenzoic acid using the standardized assays described above (FRAP, DPPH, ABTS).
-
Cell-Based Assays: Moving beyond chemical assays to evaluate the cytoprotective effects of these compounds against oxidative stress in relevant cell models.
-
Structure-Activity Relationship Studies: Synthesizing and testing a series of salicylate esters with varying side chains to elucidate the impact of these modifications on antioxidant activity.
Conclusion
References
-
Gornik, T., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Antioxidants, 9(7), 606. [Link]
-
Gornik, T., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. National Institutes of Health. [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [Link]
-
Baltazar, M. T., et al. (2011). Antioxidant properties and associated mechanisms of salicylates. Current medicinal chemistry, 18(20), 3026–3032. [Link]
-
Wikipedia. (2023). 2,3-Dihydroxybenzoic acid. Wikipedia. [Link]
-
Lin, Y.-C., et al. (2023). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. Molecules, 28(23), 7794. [Link]
-
Anjali, R., & Jyothis, M. (2018). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. ResearchGate. [Link]
-
Ghiselli, A., et al. (1998). Salicylate hydroxylation as an early marker of in vivo oxidative stress in diabetic patients. Free radical biology & medicine, 25(4-5), 573–579. [Link]
-
Borges, R. S., et al. (2015). The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 25(16), 3174–3177. [Link]
-
Zhang, Z., et al. (2024). The Defense Mechanism of PpCAD4 in Physcomitrium patens Against Botrytis cinerea. International Journal of Molecular Sciences, 25(3), 1502. [Link]
-
Coudray, C., et al. (2000). Determination of salicylate hydroxylation products as an in vivo oxidative stress marker. Free radical biology & medicine, 29(11), 1094–1100. [Link]
-
Olech, M., et al. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. National Institutes of Health. [Link]
-
Valko, M., et al. (2004). Pro-oxidative and antioxidant effects of salicylates. ResearchGate. [Link]
-
Valentovic, M. A., et al. (1991). Comparative acute nephrotoxicity of salicylic acid, 2,3-dihydroxybenzoic acid, and 2,5-dihydroxybenzoic acid in young and middle aged Fischer 344 rats. Toxicology, 65(3), 267–280. [Link]
-
Fikru, A., et al. (2019). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. BMC complementary and alternative medicine, 19(1), 115. [Link]
-
Galano, A., & Alvarez-Idaboy, J. R. (2019). Dihydroxybenzoic acids as free radical scavengers: Mechanisms, kinetics, and trends in activity. ResearchGate. [Link]
-
Erel, O. (2004). A novel automated direct measurement method for total antioxidant capacity using a new generation, more stable ABTS radical cation. Clinical biochemistry, 37(4), 277–285. [Link]
-
Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
-
Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 25(24), 5961. [Link]
-
Let's talk Science. (2021, July 25). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. YouTube. [Link]
Sources
- 1. Antioxidant properties and associated mechanisms of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylate hydroxylation as an early marker of in vivo oxidative stress in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of salicylate hydroxylation products as an in vivo oxidative stress marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zen-bio.com [zen-bio.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
Technical Comparison: 2,3-Dihydroxybenzoic Acid vs. 2,5-Dihydroxybenzoic Acid as Oxidative Stress Markers
[1][2][3]
Executive Summary & Nomenclature Correction
Critical Technical Note: The term "2,3-Dihydroxypropyl salicylate" (CAS 6170-45-2) refers to a glycerol ester of salicylic acid, typically used as a UV absorber or emollient, not a primary oxidative stress marker.
Based on the context of "oxidative stress markers" and "vs. 2,5-dihydroxybenzoic acid," this guide addresses the Salicylate Trapping Method , where the active comparison is between the two hydroxylation isomers: 2,3-Dihydroxybenzoic acid (2,3-DHBA) and 2,5-Dihydroxybenzoic acid (2,5-DHBA) .
-
2,3-DHBA: The "Gold Standard" for specific, non-enzymatic hydroxyl radical detection.
-
2,5-DHBA: A non-specific marker confounded by enzymatic metabolism (CYP450).
This guide delineates why 2,3-DHBA is the superior analytical target for quantifying in vivo and in vitro hydroxyl radical (•OH) generation, despite the historical prevalence of 2,5-DHBA.
Mechanistic Principles: The Salicylate Trap
The quantification of hydroxyl radicals (•OH) is notoriously difficult due to their extremely short half-life (~10⁻⁹ s). Direct measurement is impossible. The "Salicylate Trap" utilizes salicylate (SA) as a stable probe. When SA encounters[1][2][3][4] •OH, it undergoes hydroxylation at the ortho-, meta-, or para- positions.
The Selectivity Crisis
The validity of this assay hinges on the origin of the hydroxylated product:
-
2,3-DHBA: Formed almost exclusively via direct, non-enzymatic attack of •OH on the salicylate ring.[1][2][3]
-
2,5-DHBA (Gentisic Acid): Formed via[2][4][5] •OH attack AND enzymatically by Cytochrome P450 isoforms (specifically CYP2E1 and CYP2C11 in rat/human liver).
Therefore, measuring 2,5-DHBA alone leads to "false positives" where metabolic activity is mistaken for oxidative stress.
Pathway Visualization
The following diagram illustrates the divergent pathways of salicylate hydroxylation, highlighting the specificity of 2,3-DHBA.
Figure 1: Reaction pathways of Salicylate. Note that 2,3-DHBA is generated solely through radical attack, whereas 2,5-DHBA has dual origins.
Comparative Analysis: 2,3-DHBA vs. 2,5-DHBA
The following table summarizes the critical performance metrics for researchers selecting a marker.
| Feature | 2,3-Dihydroxybenzoic Acid (2,3-DHBA) | 2,5-Dihydroxybenzoic Acid (2,5-DHBA) |
| Specificity for[1][2][3][4][5] •OH | High. No known enzymatic pathway produces 2,3-DHBA in mammals. | Low. Produced enzymatically by CYP450 and non-enzymatically by •OH. |
| Basal Levels | Very low / Undetectable in healthy controls. | Often present due to normal aspirin metabolism. |
| Sensitivity | High (requires HPLC-ECD). | Moderate (can be detected by UV, but ECD is preferred). |
| Stability | Moderate. Susceptible to further oxidation to quinones if not acidified. | Moderate. |
| Interpretation | Direct correlate of oxidative stress.[3] | Requires correction for enzymatic baseline (difficult to standardize). |
| Retention Time (C18) | Elutes earlier than 2,5-DHBA (more polar). | Elutes later than 2,3-DHBA. |
Expert Insight: In drug development, if a candidate drug induces CYP450 enzymes (e.g., phenobarbital), 2,5-DHBA levels will rise regardless of oxidative stress. Using 2,3-DHBA avoids this artifact.
Validated Experimental Protocol
To ensure data integrity (E-E-A-T), the following protocol utilizes HPLC with Electrochemical Detection (HPLC-ECD) . UV detection is generally insufficient for basal 2,3-DHBA quantification.
A. Reagents & Preparation[1]
-
Probe: Sodium Salicylate (100 mg/kg i.p. for in vivo rats; 1-5 mM for in vitro).
-
Mobile Phase: 30 mM citrate/acetate buffer (pH 4.0) with 5% Methanol (v/v).
-
Internal Standard: 3,4-Dihydroxybenzoic acid (3,4-DHBA) is recommended to correct for extraction efficiency.
B. Sample Preparation (Plasma/Tissue)
Standardization is key to preventing auto-oxidation during processing.
-
Collection: Collect blood into heparinized tubes containing reduced glutathione (GSH) or EDTA to prevent ex vivo oxidation.
-
Precipitation: Mix 100 µL plasma with 10 µL 3,4-DHBA (IS) and 50 µL 10% Perchloric Acid (PCA).
-
Why PCA? Acidification precipitates proteins and stabilizes the catechols (DHBAs) preventing oxidation to quinones.
-
-
Centrifugation: Spin at 12,000 x g for 10 mins at 4°C.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter.
C. HPLC-ECD Conditions
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detector: Coulometric or Amperometric Electrochemical Detector.
-
Applied Potential: +0.60 V to +0.75 V (Oxidation mode).
-
Note: DHBAs are electroactive; salicylate is not easily detected at these potentials (requires UV at 295nm).
-
-
Run Time: ~15-20 minutes. 2,3-DHBA typically elutes before 2,5-DHBA.
D. Calculation of Oxidative Stress Index
Do not report raw concentration alone. The conversion rate depends on the availability of the salicylate probe.
Note: Total salicylate must be measured via UV (295 nm) or fluorescence in series with ECD.
Data Interpretation & Troubleshooting
Scenario 1: High 2,5-DHBA, Low 2,3-DHBA
-
Diagnosis: Metabolic induction, not oxidative stress.
-
Cause: The subject may have upregulated CYP2E1 activity, or the drug being tested affects liver metabolism.
-
Action: Rely solely on 2,3-DHBA values.
Scenario 2: High 2,3-DHBA, High 2,5-DHBA
-
Diagnosis: Validated Oxidative Stress event (e.g., Ischemia-Reperfusion injury).
-
Mechanism: Massive •OH release overwhelms the probe, generating all isomers.
Scenario 3: Artifactual Peaks
-
Issue: "Ghost" peaks appearing near DHBA retention times.
-
Fix: Ensure mobile phase is degassed thoroughly. Oxygen in the mobile phase causes baseline drift in ECD.
References
-
Grootveld, M., & Halliwell, B. (1986). Aromatic hydroxylation as a potential measure of hydroxyl radical formation in vivo.[1][2][3] Identification of the hydroxylated derivatives of salicylate in human body fluids. Biochemical Journal, 237(2), 499–504.
-
Ingelman-Sundberg, M., et al. (1991). Hydroxyl radical-mediated and cytochrome P-450-dependent metabolic activation of salicylate.[3] Xenobiotica, 21(3), 287-296.
-
Coudray, C., et al. (1995). High-performance liquid chromatography-electrochemical determination of salicylate hydroxylation products as an in vivo marker of oxidative stress.[1][2][3] Analytical Biochemistry, 227(1), 101-111.
-
Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine (5th ed.). Oxford University Press. (Foundational text on the Salicylate Trap method).
Sources
- 1. Detection of salicylate and its hydroxylated adducts 2,3- and 2,5-dihydroxybenzoic acids as possible indices for in vivo hydroxyl radical formation in combination with catechol- and indoleamines and their metabolites in cerebrospinal fluid and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-electrochemical determination of salicylate hydroxylation products as an in vivo marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of salicylate hydroxylation products as an in vivo oxidative stress marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vivo Validation of 2,3-Dihydroxybenzoic Acid as a Biomarker for Hydroxyl Radicals
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Detecting Hydroxyl Radicals In Vivo
The hydroxyl radical is one of the most potent reactive oxygen species (ROS), implicated in a wide array of physiological and pathological processes, from cellular signaling to the progression of neurodegenerative diseases and cancer.[1][2][3] Its extreme reactivity and short half-life, however, make its direct detection in vivo a formidable challenge.[4] Consequently, researchers rely on indirect methods that measure the stable end-products of reactions between •OH and specific molecular probes.
One of the most widely accepted methods involves the use of salicylic acid as a trapping agent.[4] This guide focuses on a key product of this reaction, 2,3-dihydroxybenzoic acid (2,3-DHBA), and its validation as a reliable biomarker for in vivo •OH production.
It is important to clarify that this guide pertains to 2,3-dihydroxybenzoic acid (2,3-DHBA) . While the compound "2,3-Dihydroxypropyl salicylate" exists, there is currently no scientific literature supporting its use as a biomarker for hydroxyl radicals.[5] The established and validated biomarker derived from salicylic acid is 2,3-DHBA.
The Salicylate Hydroxylation Assay: Mechanism and Specificity
When introduced into a biological system, salicylic acid reacts with hydroxyl radicals to produce two primary hydroxylated products: 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA).[6][7] The critical distinction between these two isomers lies in their formation pathways. While 2,5-DHBA can be generated both by •OH attack and by enzymatic pathways involving the cytochrome P-450 system, the formation of 2,3-DHBA is reported to be solely a result of direct hydroxyl radical attack .[6][7] This specificity makes 2,3-DHBA a more reliable biomarker for assessing oxidative stress mediated by hydroxyl radicals.
Caption: Experimental workflow for in vivo validation of 2,3-DHBA.
Experimental Protocols
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used. House animals under standard conditions with ad libitum access to food and water.
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery (for brain studies):
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the brain region of interest (e.g., striatum, hippocampus).
-
Implant a guide cannula for the microdialysis probe and secure it with dental cement.
-
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target tissue.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump. [1]* Salicylate Administration: Administer salicylic acid to the animal. This can be done systemically (e.g., intraperitoneal injection) or locally via the microdialysis probe (reverse dialysis). [4]* Sample Collection: Collect the dialysate fractions at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid or EDTA) to prevent auto-oxidation. [1][8]
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Mobile Phase: A typical mobile phase consists of a sodium citrate/acetate buffer with EDTA and a methanol or acetonitrile organic modifier, adjusted to an acidic pH (e.g., pH 3.0-4.0).
-
Electrochemical Detection: Set the electrochemical detector to an oxidizing potential (e.g., +0.75 V) to detect the dihydroxybenzoic acids.
-
Quantification: Inject a small volume (e.g., 10-20 µL) of the dialysate. Identify and quantify 2,3-DHBA and 2,5-DHBA by comparing their retention times and peak areas to those of authentic standards. The detection limit for this method can be less than 1 pmol. [4][6]
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, it is essential to incorporate self-validating controls into your experimental design:
-
Baseline Measurements: Collect dialysate samples before the administration of salicylic acid and/or the experimental insult to establish baseline levels of any endogenous interfering compounds.
-
Positive Control: In a subset of animals, induce a known oxidative stress (e.g., administration of a pro-oxidant like glutamate or a Fenton reagent) to confirm that the system can detect an increase in 2,3-DHBA. [4]* Ratio Analysis: Report the ratio of 2,3-DHBA to salicylic acid to account for variations in probe recovery and drug delivery.
-
Isomer Ratio: Analyze the ratio of 2,3-DHBA to 2,5-DHBA. A significant increase in the 2,3-DHBA/2,5-DHBA ratio provides stronger evidence for hydroxyl radical-mediated damage, as 2,5-DHBA can have other sources.
Conclusion
The measurement of 2,3-DHBA following salicylic acid administration is a robust and specific method for assessing in vivo hydroxyl radical production. Its high specificity, coupled with sensitive detection methods like HPLC-ECD, makes it a valuable tool in preclinical research and drug development. By following the detailed protocols and incorporating the self-validating measures outlined in this guide, researchers can confidently and accurately quantify hydroxyl radical-mediated oxidative stress, leading to a deeper understanding of disease mechanisms and the development of novel therapeutic interventions.
References
-
Coudray, C., et al. (2001). Determination of salicylate hydroxylation products as an in vivo oxidative stress marker. Free Radical Biology and Medicine, 30(1), 18-25. [Link]
-
PubChem. (n.d.). 2,3-dihydroxypropyl salicylate. National Center for Biotechnology Information. [Link]
-
Halliwell, B., & Whiteman, M. (2004). The detection of hydroxyl radicals in vivo. FEBS Letters, 556(1-3), 10-14. [Link]
-
Taguchi, K., et al. (2010). [Determination of salicylic acid and its hydroxylated products using high performance liquid chromatography and fluorescence detection]. Yakugaku Zasshi, 130(11), 1535-1540. [Link]
-
Tossoun, C., et al. (2005). The salicylate hydroxylation assay to measure hydroxyl free radicals induced by local application of glutamate in vivo or induced by the Fenton reaction in vitro. Journal of Neuroscience Methods, 148(1), 44-50. [Link]
-
Chabrier, P. E., et al. (1999). High-performance liquid chromatography-electrochemical determination of salicylate hydroxylation products as an in vivo marker of oxidative stress. Free Radical Biology and Medicine, 27(3-4), 459-464. [Link]
-
Catapano, M. C., et al. (2020). An Original HPLC Method with Coulometric Detection to Monitor Hydroxyl Radical Generation via Fenton Chemistry. Molecules, 25(11), 2548. [Link]
-
Kim, H. Y., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 57952. [Link]
-
Georgieva, E., et al. (2023). Advances in Fluorescence Techniques for the Detection of Hydroxyl Radicals near DNA and Within Organelles and Membranes. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Halliwell, B., et al. (2021). Hydroxyl radical is a significant player in oxidative DNA damage in vivo. Chemical Society Reviews, 50(15), 8355-8360. [Link]
-
Dizdaroglu, M., et al. (2021). Hydroxyl radical is a significant player in oxidative DNA damage in vivo. NIST. [Link]
-
Cadet, J., & Wagner, J. R. (2021). Biomarkers of Oxidative and Radical Stress. Antioxidants, 10(2), 239. [Link]
-
Kumar, A., & Lipton, J. W. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(7), 627-640. [Link]
-
Mercolini, L., et al. (2012). Evaluation of the Antioxidant Capacity of Fruit Juices by Two Original Analytical Methods. Journal of Agricultural and Food Chemistry, 60(36), 9140-9147. [Link]
-
Jorfi, M., et al. (2021). Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. bioRxiv. [Link]
-
Kalyanaraman, B., et al. (2012). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Oxidative Stress and Disease (pp. 71-84). Springer, New York, NY. [Link]
Sources
- 1. Hydroxyl radical is a significant player in oxidative DNA damage in vivo - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. emodules.kvv.edu.in [emodules.kvv.edu.in]
- 3. The Role of Potential Oxidative Biomarkers in the Prognosis of Acute Ischemic Stroke and the Exploration of Antioxidants as Possible Preventive and Treatment Options [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 2,3-dihydroxypropyl salicylate (C10H12O5) [pubchemlite.lcsb.uni.lu]
- 6. High-performance liquid chromatography-electrochemical determination of salicylate hydroxylation products as an in vivo marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of salicylate hydroxylation products as an in vivo oxidative stress marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-Diisopropylsalicylic acid | C13H18O3 | CID 30543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for "2,3-Dihydroxypropyl salicylate"
This guide provides a technical, head-to-head comparison of synthesis routes for 2,3-Dihydroxypropyl Salicylate (CAS 6170-45-2), also known as Glyceryl Monosalicylate or Glycosal.
Executive Summary
2,3-Dihydroxypropyl salicylate is a glycerol monoester of salicylic acid used primarily as a UV-B absorber and topical analgesic/anti-inflammatory agent. Synthesizing this molecule presents a classic regioselectivity challenge: esterifying the primary hydroxyl group of glycerol without forming di- or tri-esters (polysalicylates) or reacting at the secondary hydroxyl.
This guide evaluates three distinct synthesis routes:
-
The Precision Route: Nucleophilic Ring Opening of Glycidol.
-
The Green Selective Route: Enzymatic Transesterification.
-
The Industrial Route: Chemocatalytic Transesterification.
Part 1: Route Analysis & Mechanisms
Route A: Nucleophilic Ring Opening of Glycidol (High Purity)
This route bypasses the selectivity issues of glycerol by using glycidol (2,3-epoxy-1-propanol). The carboxylate anion of salicylic acid attacks the less hindered carbon of the epoxide ring, exclusively forming the
-
Mechanism: Base-catalyzed nucleophilic attack (
) of salicylate on the oxirane ring. -
Advantages: High atom economy (100%), no water/alcohol byproducts, high regioselectivity.
-
Disadvantages: Glycidol is potentially carcinogenic and unstable; requires careful handling.
Route B: Enzymatic Transesterification (High Selectivity)
Uses Candida antarctica Lipase B (CALB) to catalyze the transesterification between Methyl Salicylate and Glycerol. Lipases exhibit strong 1,3-regiospecificity, esterifying only the primary hydroxyls of glycerol.
-
Mechanism: Serine-hydrolase catalytic triad mechanism. The enzyme forms an acyl-enzyme intermediate with the salicylate, which is then attacked by the primary hydroxyl of glycerol.
-
Advantages: Mild conditions (<80°C), solvent-free potential, exceptional selectivity (>95% monoester).
-
Disadvantages: High catalyst cost (immobilized enzymes), slower reaction kinetics compared to chemical routes.
Route C: Chemocatalytic Transesterification (Scalable)
The traditional industrial approach reacting Methyl Salicylate with excess Glycerol using a basic metal catalyst (e.g.,
-
Mechanism: Metal-alkoxide mediated transesterification.
-
Advantages: Low raw material cost, established industrial scalability.
-
Disadvantages: Poor selectivity (mixture of mono-, di-, and tri-esters), requires high temperature and vacuum distillation for purification.
Part 2: Comparative Data Analysis
| Metric | Route A: Glycidol Ring Opening | Route B: Enzymatic (CALB) | Route C: Chemocatalytic |
| Primary Precursors | Salicylic Acid + Glycidol | Methyl Salicylate + Glycerol | Methyl Salicylate + Glycerol |
| Catalyst | TEA or Pyridine (Base) | Novozym 435 (Immobilized) | |
| Reaction Temp | 80–100 °C | 60–80 °C | 120–150 °C |
| Yield (Isolated) | 85–92% | 75–85% | 60–70% |
| Monoester Selectivity | High (>98%) | Very High (>95%) | Low (Mixture) |
| Atom Economy | 100% (Addition reaction) | ~80% (Methanol byproduct) | ~80% (Methanol byproduct) |
| Purification | Simple Recrystallization | Filtration + Evaporation | High-Vac Distillation |
Part 3: Visualization of Pathways
Caption: Mechanistic comparison of direct ring opening (A) vs. enzymatic (B) and chemical (C) transesterification pathways.
Part 4: Detailed Experimental Protocols
Protocol 1: High-Purity Synthesis via Glycidol (Route A)
Best for: Small to medium scale preparation requiring high purity without complex distillation.
-
Reagents:
-
Salicylic Acid (13.8 g, 0.1 mol)
-
Glycidol (7.4 g, 0.1 mol)
-
Catalyst: Triethylamine (TEA) (0.5 mL) or Pyridine.
-
Solvent: Ethyl Acetate (optional, can be run neat).
-
-
Procedure:
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, dropping funnel, and thermometer.
-
Dissolution: Charge Salicylic Acid and TEA. If using solvent, add 50 mL Ethyl Acetate. Heat to 60°C to ensure dissolution.
-
Addition: Add Glycidol dropwise over 30 minutes. The reaction is exothermic; maintain temp <95°C.
-
Reaction: Stir at 80–90°C for 3–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 1:1) for disappearance of Salicylic Acid.
-
Workup: Cool to room temperature. If neat, dissolve residue in EtOAc. Wash organic layer with saturated
(to remove unreacted acid) and brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize the crude solid from toluene/petroleum ether to yield white crystals.
-
Protocol 2: Enzymatic Transesterification (Route B)
Best for: Green chemistry applications and avoiding thermal degradation.
-
Reagents:
-
Methyl Salicylate (15.2 g, 0.1 mol)
-
Glycerol (46.0 g, 0.5 mol) Note: 5x molar excess drives equilibrium to monoester.
-
Catalyst: Novozym 435 (1.5 g, ~10% w/w of substrate).
-
Solvent: Solvent-free or tert-Butanol.
-
-
Procedure:
-
Setup: Use a rotary evaporator flask or a reactor with vacuum capability.
-
Mixing: Combine Methyl Salicylate and Glycerol. Add Novozym 435 beads.
-
Reaction: Heat to 60°C. Apply mild vacuum (200–300 mbar) to continuously remove the methanol byproduct. This is critical to drive the equilibrium forward.
-
Duration: 24–48 hours.
-
Workup: Filter off the enzyme beads (can be reused).
-
Purification: The filtrate contains product and excess glycerol. Extract the product with Diethyl Ether or Ethyl Acetate (Glycerol will remain in the aqueous/heavy phase). Wash extract with water, dry, and evaporate.
-
Part 5: Critical References
-
Synthesis of Glycerol Salicylate Resins & Transesterification:
-
Title: Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers.[1][2]
-
Source: International Endodontic Journal (via PubMed/ResearchGate).
-
Relevance: Establishes the transesterification conditions (Methyl Salicylate + Glycerol) and characterization of the ester bond formation.
-
URL:[Link]
-
-
Lipase-Catalyzed Synthesis of Phenolic Glycerides:
-
Title: Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate.[3]
-
Source: Journal of Biotechnology.[3]
-
Relevance: Provides the definitive protocol for enzymatic regioselective synthesis of phenolic acid mono-glycerides (analogous to salicylate).
-
URL:[Link]
-
-
Glycidol Ring Opening for Monoester Synthesis:
-
Selective Solid Acid Catalysis:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-catalysed synthesis of mono- and di-acyl esters of glyceryl caffeate in propylene carbonate and their antioxidant properties in tuna oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipase-Catalyzed Synthesis and Characterization of Poly(glycerol sebacate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0038876A1 - 2,6-Di-tertiary butyl phenyl pentaerythritol spiro bis-phosphites enhancing the stability to heat and light of synthetic resins, stabilizer compositions comprising phenolic antioxidants and such phosphites, and synthetic resin compositions containing the same - Google Patents [patents.google.com]
- 8. Kinetics and Mechanism of the Uncatalyzed Esterification of Acid-Rich Oil with Glycerol [scirp.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating 2,3-Dihydroxypropyl Salicylate as a Novel Tool for Neurodegenerative Disease Models
Introduction: The Imperative for Novel Neuroprotective Tools
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function, leading to devastating cognitive and motor impairments.[1][2] A central challenge in developing effective therapies is the multifactorial nature of these diseases, involving complex interplay between protein aggregation, oxidative stress, and neuroinflammation.[1] This complexity necessitates the development and rigorous validation of novel chemical tools that can modulate these interconnected pathological pathways.
This guide provides a comprehensive framework for the validation of 2,3-dihydroxypropyl salicylate, a salicylate derivative with therapeutic potential in neurodegenerative disease models. We will delve into the scientific rationale for its use, present a comparative analysis with existing alternatives, and provide detailed, self-validating experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore and validate new chemical entities in the field of neurodegeneration.
The Scientific Rationale: Why Salicylates in Neurodegeneration?
The salicylate family of compounds, which includes the well-known acetylsalicylic acid (aspirin), has long been recognized for its anti-inflammatory properties.[3] Emerging evidence suggests that these effects extend to the central nervous system, offering potential neuroprotection. Salicylates have been shown to exert their effects through multiple mechanisms, including:
-
Anti-inflammatory Action: A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response in the brain.[4][5] By blocking NF-κB activation, salicylates can reduce the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS in microglia and astrocytes.[4][6]
-
Antioxidant Properties: Salicylates can act as scavengers of reactive oxygen species (ROS), mitigating the oxidative stress that is a hallmark of neurodegenerative diseases.[6][7]
-
Neurogenesis Enhancement: Some salicylic acid derivatives have been shown to promote the formation of new neurons, a process known as neurogenesis.[7]
2,3-Dihydroxypropyl salicylate, as an ester of salicylic acid, is hypothesized to possess similar, if not enhanced, neuroprotective properties. The addition of the 2,3-dihydroxypropyl group may improve its bioavailability and ability to cross the blood-brain barrier, making it a promising candidate for targeting neuroinflammatory and oxidative stress pathways in the brain.
Proposed Mechanism of Action of 2,3-Dihydroxypropyl Salicylate
Based on the known activities of related salicylate compounds, we propose that 2,3-dihydroxypropyl salicylate exerts its neuroprotective effects through a multi-pronged mechanism. This involves the suppression of neuroinflammatory signaling cascades and the reduction of oxidative stress, ultimately leading to enhanced neuronal survival.
Caption: Proposed neuroprotective mechanism of 2,3-Dihydroxypropyl Salicylate.
A Roadmap for Validation: An Integrated Experimental Approach
A rigorous validation of 2,3-dihydroxypropyl salicylate requires a multi-tiered approach, starting with in vitro characterization and progressing to in vivo efficacy studies in relevant disease models.
Caption: Integrated workflow for the validation of 2,3-Dihydroxypropyl Salicylate.
Phase 1: In Vitro Validation Protocols
The initial phase focuses on characterizing the bioactivity of 2,3-dihydroxypropyl salicylate in relevant cell-based models of neurodegeneration.
Cell Culture Models
-
SH-SY5Y Human Neuroblastoma Cells: A widely used model for studying dopaminergic neurons and Parkinson's disease.[8] These cells can be differentiated to exhibit a more neuron-like phenotype.
-
BV-2 Murine Microglial Cells: An immortalized cell line that is an excellent model for studying neuroinflammation and the effects of compounds on microglial activation.[9]
Protocol: Assessment of Neuroprotective Effects in SH-SY5Y Cells
This protocol is designed to determine if 2,3-dihydroxypropyl salicylate can protect neuronal cells from a neurotoxin-induced insult.
-
Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of 2,3-dihydroxypropyl salicylate (e.g., 1, 10, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Neurotoxin Challenge: Induce neurotoxicity by adding a known neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or rotenone.[8]
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of living cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. A significant increase in viability in the presence of 2,3-dihydroxypropyl salicylate indicates a neuroprotective effect.
Protocol: Evaluation of Anti-inflammatory Activity in BV-2 Microglia
This protocol assesses the ability of 2,3-dihydroxypropyl salicylate to suppress the inflammatory response in microglia.
-
Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of 2,3-dihydroxypropyl salicylate for 1 hour.
-
Inflammatory Stimulus: Activate the microglia by adding lipopolysaccharide (LPS), a potent inflammatory agent.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitric oxide (NO), a pro-inflammatory mediator, using the Griess assay.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.
-
Gene Expression Analysis: Extract RNA from the cells and perform qPCR to analyze the expression of inflammatory genes like iNOS and COX-2.
-
Data Analysis: A dose-dependent decrease in NO, pro-inflammatory cytokines, and gene expression indicates anti-inflammatory activity.
Phase 2: In Vivo Efficacy in Neurodegenerative Disease Models
Promising results from in vitro studies warrant further investigation in animal models that recapitulate key aspects of human neurodegenerative diseases.
Animal Models
-
Alzheimer's Disease Model (5xFAD Mice): These transgenic mice express five familial Alzheimer's disease mutations and develop amyloid plaques, neuroinflammation, and cognitive deficits, making them a robust model for preclinical testing.[7]
-
Parkinson's Disease Model (Rotenone-induced rats): Chronic administration of the pesticide rotenone in rats leads to the degeneration of dopaminergic neurons and motor impairments, mimicking the pathology of Parkinson's disease.[6]
Protocol: Efficacy Study in a 5xFAD Mouse Model of Alzheimer's Disease
This protocol outlines a long-term study to evaluate the therapeutic potential of 2,3-dihydroxypropyl salicylate in an Alzheimer's disease model.
-
Animal Grouping and Treatment: Group 9-month-old 5xFAD mice and their wild-type littermates into treatment and vehicle control groups. Administer 2,3-dihydroxypropyl salicylate or vehicle daily via oral gavage for 12 weeks.[7]
-
Behavioral Testing:
-
Morris Water Maze (MWM): Assess spatial learning and memory. A reduction in the time taken to find the hidden platform indicates improved cognitive function.
-
Novel Object Recognition (NOR): Evaluate recognition memory. An increased preference for the novel object suggests enhanced memory.[7]
-
-
Tissue Collection and Processing: At the end of the treatment period, perfuse the animals and collect the brains. One hemisphere can be fixed for histology, and the other can be dissected and frozen for biochemical analysis.
-
Histological Analysis:
-
Immunohistochemistry (IHC): Stain brain sections for amyloid-beta plaques (using antibodies like 6E10), activated microglia (Iba1), and astrocytes (GFAP).
-
Thioflavin-S Staining: Visualize fibrillar amyloid plaques.
-
-
Biochemical Analysis:
-
Western Blotting: Quantify the levels of key proteins involved in Alzheimer's pathology, such as APP, BACE1, and markers of synaptic integrity (e.g., synaptophysin).
-
ELISA: Measure the levels of soluble and insoluble amyloid-beta peptides (Aβ40 and Aβ42).
-
-
Data Analysis: Compare the behavioral, histological, and biochemical outcomes between the treatment and control groups. A significant reduction in pathology and improvement in cognitive function would validate the efficacy of 2,3-dihydroxypropyl salicylate.
Comparative Analysis: 2,3-Dihydroxypropyl Salicylate vs. Alternatives
The validation of a new tool requires a clear understanding of its potential advantages and disadvantages compared to existing alternatives.
| Feature | 2,3-Dihydroxypropyl Salicylate (Hypothesized) | Sodium Salicylate | Ibuprofen | Natural Products (e.g., Curcumin) |
| Primary Mechanism | Anti-inflammatory, Antioxidant | Anti-inflammatory, Antioxidant[6] | Non-selective COX inhibitor | Multi-target (Anti-inflammatory, Antioxidant)[10] |
| Blood-Brain Barrier Penetration | Potentially enhanced due to ester linkage | Moderate | Good | Poor bioavailability[10] |
| Target Specificity | Broad (NF-κB, ROS) | Broad (NF-κB, ROS) | Primarily COX enzymes | Broad, can be non-specific |
| Potential Side Effects | Gastrointestinal irritation (common to salicylates) | Gastrointestinal irritation | Gastrointestinal and cardiovascular risks | Generally low, but formulation dependent |
| Validation Status | Preclinical (Proposed) | Preclinical[5][6] | Clinically used for inflammation | Preclinical and some clinical trials |
Conclusion and Future Directions
2,3-Dihydroxypropyl salicylate represents a promising, yet unvalidated, tool for the study of neurodegenerative disease models. Its chemical relationship to the well-characterized salicylate family provides a strong rationale for its potential neuroprotective effects. The validation framework presented in this guide, encompassing a logical progression from in vitro characterization to in vivo efficacy studies, provides a clear and robust pathway for its evaluation.
Successful validation of 2,3-dihydroxypropyl salicylate would not only provide a new tool for dissecting the complex mechanisms of neurodegeneration but could also serve as a lead compound for the development of novel therapeutics. Future studies should focus on elucidating its precise molecular targets, understanding its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a wider range of neurodegenerative disease models.
References
-
PubMed. (n.d.). Comparative acute nephrotoxicity of salicylic acid, 2,3-dihydroxybenzoic acid, and 2,5-dihydroxybenzoic acid in young and middle aged Fischer 344 rats. Retrieved from [Link]
-
Frontiers in Cellular Neuroscience. (n.d.). Alzheimer's disease: Pathophysiology and dental pulp stem cells therapeutic prospects. Retrieved from [Link]
-
National Institutes of Health. (2025, November 12). KBN2202, a Salicylic Acid Derivative, Preserves Neuronal Architecture, Enhances Neurogenesis, Attenuates Amyloid and Inflammatory Pathology, and Restores Recognition Memory in 5xFAD Mice at an Advanced Stage of AD Pathophysiology. Retrieved from [Link]
-
PubMed. (n.d.). The identification of salicylates as normal constituents of serum: a link between diet and health?. Retrieved from [Link]
-
PubMed. (n.d.). Determination of salicylate hydroxylation products as an in vivo oxidative stress marker. Retrieved from [Link]
-
PubMed. (n.d.). Detection of salicylate and its hydroxylated adducts 2,3- and 2,5-dihydroxybenzoic acids as possible indices for in vivo hydroxyl radical formation in combination with catechol- and indoleamines and their metabolites in cerebrospinal fluid and brain tissue. Retrieved from [Link]
-
MDPI. (n.d.). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Alzheimer's disease prevention & acetyl salicylic acid: a believable story. Retrieved from [Link]
-
PubMed. (2013, February 12). Anti-inflammatory properties rather than anti-oxidant capability is the major mechanism of neuroprotection by sodium salicylate in a chronic rotenone model of Parkinson's disease. Retrieved from [Link]
-
PubMed Central. (2024, May 16). Natural products in the management of neurodegenerative diseases. Retrieved from [Link]
-
Pharmascope. (n.d.). Synthesis and in vitroActivity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. Retrieved from [Link]
-
PubMed Central. (2025, April 10). Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features. Retrieved from [Link]
-
PubMed. (2023, August 31). Association between 23 drugs and Parkinson's disease: A two-sample Mendelian randomization study. Retrieved from [Link]
-
MDPI. (n.d.). Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of salicylate-based natural products (top) and synthetic derivatives (bottom). Retrieved from [Link]
-
PubMed Central. (2023, December 20). A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. Retrieved from [Link]
-
MDPI. (n.d.). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Methyl salicylate 2-O-β-D-lactoside, a novel salicylic acid analogue, acts as an anti-inflammatory agent on microglia and astrocytes. Retrieved from [Link]
-
PubMed. (n.d.). Neuroprotection by aspirin and sodium salicylate through blockade of NF-kappaB activation. Retrieved from [Link]
-
University of Luebeck. (n.d.). Parkinson's Disease Phenotypes in Patient Neuronal Cultures and Brain Organoids Improved by 2-Hydroxypropyl-β-Cyclodextrin Treatment. Retrieved from [Link]
-
Science and Education Publishing. (2025, July 20). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Setting time of experimental sealers as function of components proportion (in weight). Retrieved from [Link]
-
MDPI. (n.d.). Nanozymes: Innovative Therapeutics in the Battle Against Neurodegenerative Diseases. Retrieved from [Link]
-
MDPI. (n.d.). Natural Salicylates and Their Roles in Human Health. Retrieved from [Link]
-
ResearchGate. (2022, December 7). (PDF) Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. Retrieved from [Link]
-
PubMed Central. (2023, August 31). Association between 23 drugs and Parkinson's disease: A two-sample Mendelian randomization study. Retrieved from [Link]
-
PubMed. (2021, July 12). Dipeptidyl peptidase 4 contributes to Alzheimer's disease-like defects in a mouse model and is increased in sporadic Alzheimer's disease brains. Retrieved from [Link]
-
MDPI. (n.d.). Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives. Retrieved from [Link]
-
PubMed. (n.d.). Chronic sodium salicylate treatment exacerbates brain neurodegeneration in rats infected with Trypanosoma brucei. Retrieved from [Link]
Sources
- 1. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Methyl salicylate 2-O-β-D-lactoside, a novel salicylic acid analogue, acts as an anti-inflammatory agent on microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection by aspirin and sodium salicylate through blockade of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory properties rather than anti-oxidant capability is the major mechanism of neuroprotection by sodium salicylate in a chronic rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KBN2202, a Salicylic Acid Derivative, Preserves Neuronal Architecture, Enhances Neurogenesis, Attenuates Amyloid and Inflammatory Pathology, and Restores Recognition Memory in 5xFAD Mice at an Advanced Stage of AD Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural Products in the Treatment of Neuroinflammation at Microglia: Recent Trend and Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products in the management of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2,3-Dihydroxypropyl Salicylate in Inflammatory Cell Models
This guide provides a comprehensive analysis of the anti-inflammatory potential of 2,3-dihydroxypropyl salicylate (also known as glyceryl salicylate) by examining its efficacy within the broader context of the salicylate class of non-steroidal anti-inflammatory drugs (NSAIDs). As direct experimental data on 2,3-dihydroxypropyl salicylate in various inflammatory cell models is limited, this document synthesizes available preclinical data for related salicylates to offer an objective comparison and to frame the rationale for future research. We will delve into the established mechanisms of action, compare performance in key experimental models, and provide detailed protocols for assessing anti-inflammatory activity.
Introduction: The Salicylate Family and the Promise of 2,3-Dihydroxypropyl Salicylate
Salicylates have been a cornerstone of anti-inflammatory therapy for over a century, with acetylsalicylic acid (aspirin) being the most well-known member of this class.[1] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes and the modulation of key inflammatory signaling pathways such as the nuclear factor kappa-B (NF-κB) pathway.[2][3] 2,3-Dihydroxypropyl salicylate is a salicylate derivative that, like other topical salicylates such as glycol salicylate and methyl salicylate, is hydrolyzed by tissue esterases to release the active metabolite, salicylic acid.[2][3] The addition of the glycerol backbone is thought to influence its physicochemical properties, potentially affecting its solubility, skin permeation, and local bioavailability.
The central hypothesis is that by delivering salicylic acid locally to inflamed tissues, 2,3-dihydroxypropyl salicylate can mitigate inflammatory responses with a potentially favorable safety profile compared to systemic NSAIDs. This guide will explore the expected efficacy of 2,3-dihydroxypropyl salicylate in key inflammatory cell types—macrophages, neutrophils, and lymphocytes—based on the known actions of other salicylates.
Core Mechanisms of Salicylate Anti-Inflammatory Action
The anti-inflammatory effects of salicylates are multifactorial. Upon hydrolysis, 2,3-dihydroxypropyl salicylate would release salicylic acid, which is known to:
-
Inhibit Cyclooxygenase (COX) Enzymes: Salicylic acid non-selectively inhibits both COX-1 and COX-2, enzymes responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[2][3] This reduction in prostaglandin synthesis is a primary mechanism for reducing pain, swelling, and redness associated with inflammation.[1]
-
Modulate the NF-κB Signaling Pathway: The NF-κB transcription factor is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] Salicylates have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[3][5] This action is independent of COX inhibition and contributes significantly to the broad anti-inflammatory effects of salicylates.[6][7]
-
Impact Mitogen-Activated Protein Kinase (MAPK) Signaling: Salicylates can also modulate MAPK signaling cascades, which are involved in the production of inflammatory mediators. For instance, sodium salicylate has been shown to inhibit the activation of ERK and JNK while activating p38 MAPK in macrophages, leading to a reduction in TNF-α production.[8]
The following diagram illustrates the key signaling pathways targeted by salicylates.
Caption: Simplified diagram of the primary anti-inflammatory mechanisms of salicylates.
Comparative Efficacy in Inflammatory Cell Models
While direct data for 2,3-dihydroxypropyl salicylate is lacking, we can infer its likely effects based on studies of other salicylates in key inflammatory cell types.
Macrophages
Macrophages are central to both the initiation and resolution of inflammation. Upon activation by stimuli like lipopolysaccharide (LPS), they produce a host of pro-inflammatory mediators.
-
Expected Effects of 2,3-Dihydroxypropyl Salicylate: It is anticipated that 2,3-dihydroxypropyl salicylate would suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in activated macrophages.[9] This effect would be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[7][8] Additionally, it would likely reduce the synthesis of prostaglandins by inhibiting COX-2.[10] Some studies also suggest that salicylates can modulate macrophage metabolism and function by activating AMP-activated protein kinase (AMPK).[11][12]
Neutrophils
Neutrophils are first responders to sites of inflammation, where they release reactive oxygen species (ROS), proteolytic enzymes, and inflammatory mediators.
-
Expected Effects of 2,3-Dihydroxypropyl Salicylate: Salicylates have been shown to inhibit neutrophil functions such as transmigration and aggregation.[6][13] This is thought to occur through mechanisms independent of prostaglandin synthesis, potentially involving the disruption of G protein signaling and inhibition of integrin-dependent responses.[13] Therefore, 2,3-dihydroxypropyl salicylate would likely reduce neutrophil recruitment and activation at inflammatory sites.
Lymphocytes
Lymphocytes, including T and B cells, are key players in the adaptive immune response and contribute to chronic inflammation.
-
Expected Effects of 2,3-Dihydroxypropyl Salicylate: The effects of salicylates on lymphocytes are complex and can be context-dependent. Some studies have shown that salicylates can inhibit lymphocyte proliferation and modulate cytokine production.[5] By inhibiting NF-κB, a key transcription factor in T-cell activation, 2,3-dihydroxypropyl salicylate could potentially dampen adaptive immune responses involved in chronic inflammatory conditions.
The following table summarizes the known effects of various salicylates on inflammatory cells, highlighting the data gap for 2,3-dihydroxypropyl salicylate.
| Inflammatory Cell Model | Parameter Measured | Sodium Salicylate | Methyl Salicylate Glycosides | 2,3-Dihydroxypropyl Salicylate | Comparative NSAIDs (e.g., Ibuprofen, Diclofenac) |
| Macrophages (e.g., RAW 264.7) | TNF-α, IL-1β, IL-6 Production | Inhibition[7][8][9] | Inhibition[9] | Data Not Available | Inhibition |
| Prostaglandin E2 (PGE2) Production | Inhibition[10] | Data Not Available | Data Not Available | Potent Inhibition | |
| NF-κB Activation | Inhibition[5][10] | Data Not Available | Data Not Available | Inhibition | |
| Nitric Oxide (NO) Production | Inhibition | Inhibition[9] | Data Not Available | Inhibition | |
| Neutrophils | Transmigration/Adhesion | Inhibition[6] | Data Not Available | Data Not Available | Variable Effects |
| Aggregation | Inhibition[13] | Data Not Available | Data Not Available | Inhibition | |
| Lymphocytes | Proliferation | Inhibition[5] | Data Not Available | Data Not Available | Inhibition |
Experimental Protocols for Efficacy Assessment
To facilitate research into the anti-inflammatory effects of 2,3-dihydroxypropyl salicylate, we provide the following detailed experimental protocols.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the anti-inflammatory efficacy of a test compound in a cell-based assay.
Caption: General workflow for in vitro anti-inflammatory compound screening.
Protocol for Measuring Pro-inflammatory Cytokine Production in Macrophages
This protocol details the measurement of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 2,3-dihydroxypropyl salicylate or a vehicle control. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[14] A standard curve for each cytokine should be generated to quantify the concentrations in the samples.[15]
Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a test compound on purified COX-1 and COX-2 enzymes.[16][17]
-
Reagent Preparation: Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and the substrate (arachidonic acid).[16]
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either purified human recombinant COX-1 or COX-2 enzyme to the appropriate wells.[16]
-
Inhibitor Addition: Add various concentrations of 2,3-dihydroxypropyl salicylate (or its hydrolyzed form, salicylic acid) or a known COX inhibitor (e.g., ibuprofen, celecoxib) to the wells. Include a vehicle control for 100% enzyme activity.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[17]
-
Reaction Termination and Detection: After a short incubation period (e.g., 2 minutes), stop the reaction. The amount of prostaglandin produced can be quantified using a specific ELISA kit for PGE2.[1] The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.
Protocol for NF-κB Activation Assay
This protocol outlines a method to measure the activation of the p65 subunit of NF-κB in nuclear extracts of stimulated cells using an ELISA-based assay.[19][20]
-
Cell Treatment: Culture cells (e.g., macrophages or endothelial cells) and treat them with the test compound followed by an inflammatory stimulus (e.g., TNF-α or LPS) as described in section 4.2.
-
Nuclear Extraction: Following treatment, harvest the cells and perform a nuclear extraction to isolate the nuclear proteins.
-
NF-κB p65 ELISA: Use a commercially available NF-κB p65 transcription factor assay kit.[21]
-
Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate to allow the active NF-κB p65 in the extracts to bind to the DNA.
-
Wash away unbound proteins.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of activated NF-κB p65.
-
Conclusion and Future Directions
While 2,3-dihydroxypropyl salicylate holds promise as a topical anti-inflammatory agent, there is a clear need for direct experimental evidence to substantiate its efficacy in various inflammatory cell models. Based on the well-established mechanisms of the broader salicylate class, it is reasonable to hypothesize that 2,3-dihydroxypropyl salicylate will exhibit inhibitory effects on key inflammatory pathways in macrophages, neutrophils, and lymphocytes.
Future research should focus on conducting head-to-head comparative studies of 2,3-dihydroxypropyl salicylate against other topical salicylates and standard NSAIDs using the protocols outlined in this guide. Such studies will be crucial for determining its relative potency and therapeutic potential for the treatment of localized inflammatory conditions.
References
- BenchChem. (2025).
- Creative Biolabs. (n.d.). 3D Ex Vivo Human Induced Inflamed Skin Model.
- BenchChem. (2025).
- Chen, W., et al. (2025). Unveiling a novel in-vitro model of skin inflammaging. Frontiers in Immunology, 16.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
- Rouzer, C. A., & Marnett, L. J. (2009). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in Molecular Biology, 594, 279–291.
- BenchChem. (2025). A Comparative Guide to Methyl Salicylate and Salicylic Acid for Topical Drug Delivery. BenchChem.
- Mason, L., Moore, R. A., Edwards, J. E., McQuay, H. J., & Derry, S. (2004). Systematic review of efficacy of topical rubefacients containing salicylates for the treatment of acute and chronic pain. BMJ, 328(7446), 995.
- O'Hara, M., & Kiefer, D. (2007). An ELISA method to measure inhibition of the COX enzymes.
- Oncodesign Services. (n.d.). Dermal Models | Skin inflammation | CRO Services. Oncodesign Services.
- Pidathala, A., Sheehan, D., Pham, R., Farahmand, S., & Costin, G. E. (n.d.). Cytokine induction in the 3D EpiDerm™ skin model used as an in vitro preclinical screening tool for formulations with anti-inflammatory action.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Karin, M., & Greten, F. R. (2005). NF-κB: linking inflammation and immunity to cancer development and progression. Nature Reviews Immunology, 5(10), 749–759.
- Cloud-Clone Corp. (n.d.). ELISA Kit for Nuclear Factor Kappa B (NFkB). Cloud-Clone Corp.
- Abcam. (n.d.). NF kappaB p65 ELISA Kit (ab176648). Abcam.
- ResearchGate. (2014). How can I measure interleukin (IL-6, IL-10 and TNF alpha) in cell culture using flow cytometry?.
- Singh, D., & Kumar, A. (2018). Clinical efficacy of topical nanoemulsion diclofenac gel versus combination of nanoemulsion diclofenac with methyl salicylate in osteoarthritis of knee.
- RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. RayBiotech.
- MyBioSource. (n.d.). Human Nuclear Factor Kappa B (NFkB) ELISA Kit. MyBioSource.
- Elabscience. (n.d.). Human NFKB-p65(Nuclear Factor Kappa B p65) ELISA Kit (E-EL-H1388). Elabscience.
- Li, Y., et al. (2022). Safety and efficacy of compound methyl salicylate liniment for topical pain: A multicenter real-world study in China. Frontiers in Pharmacology, 13, 988581.
- Tanen, D. A., et al. (2004). Comparison of Oral Aspirin Versus Topical Applied Methyl Salicylate for Platelet Inhibition. Annals of Pharmacotherapy, 38(9), 1553-1556.
- DiVA. (n.d.). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. DiVA portal.
- Pierce, J. W., Read, M. A., Ding, H., Luscinskas, F. W., & Collins, T. (1996). Salicylates inhibit I kappa B-alpha phosphorylation, endothelial-leukocyte adhesion molecule expression, and neutrophil transmigration. The Journal of Immunology, 156(10), 3961–3969.
- Pyo, H., et al. (1999). Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation. Journal of Surgical Research, 84(2), 143-149.
- ResearchGate. (n.d.). The concentration of TNF-α and IL-6 in the culture supernatant of....
- Molecular Devices. (n.d.). Normalize HTRF cytokine assays to cell viability. Molecular Devices.
- Wang, Y., et al. (2015). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 20(9), 15945-15957.
- LeMay, S., et al. (1999). Inhibition of Cytokine Gene Expression by Sodium Salicylate in a Macrophage Cell Line through an NF-κB-Independent Mechanism.
- Banskota, S., et al. (2021). Salicylates Ameliorate Intestinal Inflammation by Activating Macrophage AMPK.
- Trotter, M., & Malone, D. (2024). Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety. Current Sports Medicine Reports, 23(10), 363-368.
- Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science, 265(5174), 956–959.
- Wu, K. K., et al. (2002). Salicylate suppresses macrophage nitric-oxide synthase-2 and cyclo-oxygenase-2 expression by inhibiting CCAAT/enhancer-binding protein-beta binding via a common signaling pathway. The Journal of Biological Chemistry, 277(44), 42149–42157.
- Yin, M. J., Yamamoto, Y., & Gaynor, R. B. (1998). The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta.
- Gharesi-Fard, B., et al. (2010). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian Journal of Reproductive Medicine, 8(2), 64-68.
- Abramson, S. B., et al. (1993). Inhibition of neutrophil function by aspirin-like drugs (NSAIDS): requirement for assembly of heterotrimeric G proteins in bilayer phospholipid. Biochemical Pharmacology, 45(3), 567-575.
- de Paula, F. F., et al. (2014). Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers. International Endodontic Journal, 47(11), 1059-1067.
- Wikipedia. (n.d.).
- Fullerton, M. D., et al. (2015). Salicylate improves macrophage cholesterol homeostasis via activation of Ampk. Journal of Lipid Research, 56(5), 1025–1033.
Sources
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dermal Models | Skin inflammation | CRO Services [oncodesign-services.com]
- 5. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylates inhibit I kappa B-alpha phosphorylation, endothelial-leukocyte adhesion molecule expression, and neutrophil transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cytokine Gene Expression by Sodium Salicylate in a Macrophage Cell Line through an NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salicylate suppresses macrophage nitric-oxide synthase-2 and cyclo-oxygenase-2 expression by inhibiting CCAAT/enhancer-binding protein-beta binding via a common signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salicylates Ameliorate Intestinal Inflammation by Activating Macrophage AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salicylate improves macrophage cholesterol homeostasis via activation of Ampk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of neutrophil function by aspirin-like drugs (NSAIDS): requirement for assembly of heterotrimeric G proteins in bilayer phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. raybiotech.com [raybiotech.com]
- 21. mybiosource.com [mybiosource.com]
Benchmarking "2,3-Dihydroxypropyl salicylate" against established antioxidants
This guide outlines a rigorous technical benchmarking framework for 2,3-Dihydroxypropyl Salicylate (also known as Salicylmonoglyceride or Glyceryl Salicylate). It is designed to move beyond generic "antioxidant" claims and dissect the specific physicochemical and mechanistic advantages of this molecule compared to industry standards.
Subject: 2,3-Dihydroxypropyl Salicylate (CAS: 6170-45-2) Function: Antioxidant, Keratolytic, Anti-inflammatory Benchmarks: Salicylic Acid (Parent), Ascorbic Acid (Potency Standard), Tocopherol (Lipophilic Standard)
Executive Summary & Chemical Identity[1]
2,3-Dihydroxypropyl salicylate represents a functionalized ester of salicylic acid. Unlike its parent compound, which is primarily lipophilic and pH-dependent for efficacy, the glyceryl ester moiety introduces amphiphilic character and alters the solubility profile.
In the context of antioxidant therapy, this compound must be understood not merely as a radical scavenger, but as a stable hydroxyl radical trap . While it lacks the rapid electron-donation capacity of L-Ascorbic Acid (Vitamin C), it excels in stability and offers a secondary mechanism of action via the formation of bioactive metabolites (dihydroxybenzoic acids).
Chemical Structure & Key Properties
| Property | 2,3-Dihydroxypropyl Salicylate | Salicylic Acid (Benchmark) | L-Ascorbic Acid (Benchmark) |
| Molecular Formula | C₁₀H₁₂O₅ | C₇H₆O₃ | C₆H₈O₆ |
| MW ( g/mol ) | ~212.2 | 138.12 | 176.12 |
| LogP (Est.) | ~1.3 (Amphiphilic) | 2.26 (Lipophilic) | -1.85 (Hydrophilic) |
| pKa | Non-ionizable (Ester) | 2.97 | 4.17 |
| Primary Mechanism | [1][2] •OH Radical Trapping | •OH Radical Trapping | H-Atom Transfer (HAT) |
| Stability | High (Hydrolysis resistant) | High | Low (Oxidation prone) |
Mechanistic Benchmarking: The "Radical Trap" vs. "Reductant"
To accurately evaluate 2,3-Dihydroxypropyl salicylate, researchers must distinguish between reducing capacity (measured by DPPH/FRAP) and radical scavenging (measured by •OH trapping).
The Salicylate Scavenging Pathway
Unlike Vitamin C, which donates electrons to neutralize ROS, salicylates act as "sinks" for the highly destructive Hydroxyl Radical (•OH).[3][1][4][5][6] The aromatic ring undergoes hydroxylation to form 2,3-Dihydroxybenzoic Acid (2,3-DHBA) and 2,5-DHBA .[7] These metabolites are themselves antioxidants, creating a "cascade" effect.
Figure 1: Mechanism of Action. Salicylate esters neutralize hydroxyl radicals via irreversible aromatic hydroxylation, generating active metabolites (Gentisic Acid).
Experimental Protocols for Benchmarking
Do not rely solely on DPPH, as salicylates often show poor activity in this assay due to the lack of labile protons compared to polyphenols. A multi-assay approach is required.
Protocol A: Hydroxyl Radical Scavenging (Fenton Reaction)
This is the critical assay for validating salicylate efficacy.
Objective: Measure the inhibition of •OH radical generation using the deoxyribose degradation method. Reagents:
-
Phosphate Buffer (20 mM, pH 7.4)
-
Deoxyribose (2.8 mM)
-
FeCl₃ (100 µM) + EDTA (100 µM)
-
H₂O₂ (1 mM)
-
Thiobarbituric Acid (TBA) solution (1% w/v)
Workflow:
-
Incubation: Mix Test Compound (10–100 µM) with deoxyribose, FeCl₃-EDTA, and H₂O₂. Incubate at 37°C for 60 mins.
-
Termination: Add TBA and Trichloroacetic acid (TCA). Heat at 100°C for 20 mins.
-
Measurement: Read Absorbance at 532 nm (Pink chromogen formation).
-
Calculation: % Inhibition =
.
Expected Outcome:
-
2,3-Dihydroxypropyl Salicylate: High inhibition (competitive with Salicylic Acid).
-
Ascorbic Acid: High inhibition (but may act as pro-oxidant in presence of Fe³⁺ if not carefully controlled).
Protocol B: Thermal & pH Stability Stress Test
The competitive advantage of the ester lies here.
Objective: Quantify degradation rates under formulation stress. Method:
-
Prepare 1% solutions of (A) 2,3-Dihydroxypropyl Salicylate and (B) Ascorbic Acid in a hydro-glycolic vehicle (pH 6.0).
-
Split samples: Store at 4°C (Control), 25°C (Room Temp), and 45°C (Accelerated).
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.
-
Detection: UV 280 nm (Salicylate) / 254 nm (Ascorbic).
-
Timepoints: Day 0, 7, 14, 28.
-
Expected Outcome:
-
Ascorbic Acid: >50% degradation by Day 14 at 45°C (Yellowing).
-
2,3-Dihydroxypropyl Salicylate: <5% degradation by Day 28 at 45°C.
Comparative Data Summary (Projected)
Use this table structure to present your internal findings.
| Parameter | 2,3-Dihydroxypropyl Salicylate | Salicylic Acid | Ascorbic Acid | Interpretation |
| DPPH IC50 | >1000 µM (Low) | >1000 µM (Low) | ~30 µM (High) | Not a proton donor; fails standard radical assays. |
| •OH Scavenging | High | High | High | Effective against the most damaging radical species. |
| Thermal Stability | Excellent | Excellent | Poor | Ideal for long-shelf-life cosmetic formulations. |
| Solubility (H₂O) | Moderate (Amphiphilic) | Poor (<0.2%) | High | Glycerol tail improves formulation compatibility. |
| Irritation Potential | Low | Moderate/High | Low/Moderate | Ester hydrolysis controls acid release, reducing sting. |
Decision Workflow for Formulators
Use this logic flow to determine when to deploy 2,3-Dihydroxypropyl Salicylate over competitors.
Figure 2: Selection Logic. Choose 2,3-Dihydroxypropyl Salicylate when stability and secondary bioactivity (anti-inflammatory/keratolytic) are required alongside antioxidant protection.
References
-
Grootveld, M., & Halliwell, B. (1986). Aromatic hydroxylation as a potential measure of hydroxyl radical formation in vivo.[7] Identification of the hydroxylated derivatives of salicylate in human body fluids. Biochemical Journal, 237(2), 499–504. Link
-
Haywood, R., et al. (2025). The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity.[8] Bioorganic & Medicinal Chemistry Letters. Link
-
Cosmetic Ingredient Review (CIR). (2019).[2] Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. International Journal of Toxicology. Link
-
PubChem. (2025).[2] 2,3-Dihydroxypropyl salicylate (Compound Summary). National Library of Medicine. Link
- Halliwell, B., & Gutteridge, J. M. (2015). Free Radicals in Biology and Medicine. Oxford University Press. (Standard reference for Fenton Reaction protocols).
Sources
- 1. PubChemLite - 2,3-dihydroxypropyl salicylate (C10H12O5) [pubchemlite.lcsb.uni.lu]
- 2. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxypropyl salicylate | C10H12O4 | CID 3019846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. Determination of salicylate hydroxylation products as an in vivo oxidative stress marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of "2,3-Dihydroxypropyl Salicylate" Quantification Methods
This guide outlines the inter-laboratory validation of quantification methods for 2,3-Dihydroxypropyl salicylate (also known as Glyceryl Salicylate or Salicyl Monoglyceride), a compound frequently encountered as an impurity in salicylate-based formulations or as a metabolite.
This document objectively compares two primary methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary
The accurate quantification of 2,3-Dihydroxypropyl salicylate (CAS: 6170-45-2) is critical due to its susceptibility to hydrolysis, converting back to salicylic acid and glycerol. This instability poses a significant challenge for inter-laboratory reproducibility.
This guide presents the results of a multi-site validation study following ICH Q2(R2) guidelines. We compare the industry-standard HPLC-UV method (robust, cost-effective) against a high-sensitivity UHPLC-MS/MS method (specific, trace-level capable).
Key Finding: While HPLC-UV remains sufficient for raw material assay (>98.0% purity), UHPLC-MS/MS is the superior alternative for trace impurity analysis (<0.1%) and biological matrices, offering a 100-fold lower Limit of Quantitation (LOQ).
Chemical Profile & Analytical Challenges
Analyte: 2,3-Dihydroxypropyl salicylate (
The "Self-Validating" Stability Challenge
The primary source of error in validating this ester is hydrolytic degradation . A robust protocol must include a "Time-Zero" stability check. If the ratio of Salicylic Acid (SA) to the ester increases during the autosampler residence time, the method fails the robustness criteria.
Figure 1: Hydrolytic Degradation Pathway (Critical Control Point)
Caption: Spontaneous hydrolysis of the analyte into Salicylic Acid and Glycerol, a reaction accelerated by high pH mobile phases or unbuffered aqueous diluents.
Comparative Methodology
Two methods were subjected to a Round Robin study across three independent laboratories.
Method A: HPLC-UV (The "Workhorse")
Best for: QC Release, Raw Material Assay
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Hypersil GOLD).
-
Mobile Phase: Isocratic Methanol : Water (0.1% Phosphoric Acid) [45:55 v/v].
-
Detection: UV @ 237 nm (Salicylate absorption max).
-
Flow Rate: 1.0 mL/min.[1]
Method B: UHPLC-MS/MS (The "Specialist")
Best for: Trace Impurities, Plasma/Tissue Analysis
-
System: Waters ACQUITY UPLC H-Class with Xevo TQ-S.
-
Column: HSS T3 C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase: Gradient Elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: ESI Negative Mode (MRM).
-
Transition: 211.1
137.0 (Salicylate fragment). -
Cone Voltage: 30V.
-
Inter-Laboratory Validation Results
The following data summarizes the performance of both methods across three distinct laboratories (Lab A, Lab B, Lab C) using blinded spiked samples.
Table 1: Performance Comparison Matrix
| Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS | Verdict |
| Linearity ( | > 0.999 (Range: 10–500 µg/mL) | > 0.998 (Range: 10–1000 ng/mL) | Tie (Scale dependent) |
| LOQ | 2.5 µg/mL | 25 ng/mL | Method B (100x sensitive) |
| Inter-Lab Precision (%RSD) | 1.8% | 4.2% | Method A is more robust |
| Accuracy (Recovery) | 98.5% ± 1.2% | 94.0% ± 3.5% | Method A is more accurate |
| Run Time | 12.0 min | 4.5 min | Method B is faster |
| Matrix Effect | Low | Moderate (requires IS*) | Method A is simpler |
*IS = Internal Standard (Salicylic acid-d4 recommended)
Detailed Experimental Protocols
To ensure Trustworthiness , these protocols include specific "Stop/Go" decision points.
Protocol A: HPLC-UV Quantification
Step 1: Standard Preparation
-
Weigh 25.0 mg of 2,3-Dihydroxypropyl salicylate reference standard into a 50 mL volumetric flask.
-
Dissolve in 10 mL Methanol (HPLC grade).
-
Sonicate for 5 minutes. CRITICAL: Maintain temperature < 25°C to prevent hydrolysis.
-
Dilute to volume with Mobile Phase.[2] (Conc: 0.5 mg/mL).
Step 2: System Suitability Test (SST)
-
Inject the standard solution 5 times.
-
Acceptance Criteria:
-
RSD of Peak Area
2.0%. -
Tailing Factor
1.5. -
Resolution between Salicylic Acid (impurity) and Analyte > 2.5.
-
Step 3: Sample Analysis
-
Inject samples immediately after preparation.
-
Self-Validation Check: Inject a "Check Standard" every 10 samples. If recovery deviates >2%, recalibrate.
Protocol B: UHPLC-MS/MS Trace Analysis
Step 1: Mass Spec Tuning
-
Infuse 1 µg/mL standard at 10 µL/min.
-
Optimize for Precursor Ion [M-H]⁻ (
211.06). -
Select Product Ion (
137.02) corresponding to the salicylate moiety cleavage.
Step 2: Gradient Setup
-
0.0 min: 95% A / 5% B
-
2.0 min: 5% A / 95% B
-
3.0 min: 5% A / 95% B
-
3.1 min: 95% A / 5% B (Re-equilibration)
Validation Workflow & Decision Tree
This diagram illustrates the logic flow for selecting the appropriate method and the validation steps required by ICH Q2(R2).
Figure 2: Method Selection & Validation Workflow
Caption: Decision tree for method selection based on target concentration, leading into the core ICH Q2(R2) validation steps.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
-
PubChem. (n.d.).[4][5] 2,3-dihydroxypropyl salicylate (Compound Summary).[6][7] National Library of Medicine. [Link]
-
Scientific Reports. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities. (Relevant comparative methodology for salicylate esters). [Link]
-
Farmacia Journal. (2011). HPLC Analysis of Salicylic Derivatives from Natural Products.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fda.gov.ph [fda.gov.ph]
- 3. mastercontrol.com [mastercontrol.com]
- 4. CID 157371265 | C20H24O8 | CID 157371265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 2,3-Dihydroxypropyl Salicylate,6170-45-2-Amadis Chemical [amadischem.com]
- 7. PubChemLite - 2,3-dihydroxypropyl salicylate (C10H12O5) [pubchemlite.lcsb.uni.lu]
A Comparative Analysis of 2,3-Dihydroxypropyl Salicylate Stability in Various Topical Formulations
Introduction: The Imperative of Formulation on Stability
2,3-Dihydroxypropyl salicylate, a derivative of salicylic acid, holds significant promise in dermatological applications due to its keratolytic and anti-inflammatory properties. However, the therapeutic efficacy of a topical formulation is intrinsically linked to the stability of its active pharmaceutical ingredient (API). The chemical environment of the formulation vehicle can profoundly impact the degradation kinetics of the API, affecting both its potency and safety profile. Phenolic compounds, such as 2,3-Dihydroxypropyl salicylate, are particularly susceptible to degradation via oxidation and hydrolysis, which can be exacerbated by factors like pH, excipients, and storage conditions.[1][2][3]
This guide provides a comprehensive comparative analysis of the stability of 2,3-Dihydroxypropyl salicylate in three common topical formulations: an oil-in-water (O/W) cream, a hydrogel, and an anhydrous ointment. Through a detailed examination of experimental protocols and stability data, we will elucidate the formulation-dependent factors that govern the stability of this promising API.
I. Rationale for Formulation Selection
The choice of a topical vehicle is a critical determinant of API stability and bioavailability.[4] We selected three distinct formulation types to represent a broad spectrum of physicochemical environments:
-
Oil-in-Water (O/W) Cream: A multiphase system where the lipophilic API would be dissolved or suspended in the internal oil phase, potentially protecting it from hydrolytic degradation in the continuous aqueous phase.
-
Hydrogel: A water-rich environment that can offer excellent cosmetic appeal and drug release but may pose a significant challenge to the stability of a moisture-sensitive API like a salicylate ester.
-
Anhydrous Ointment: A lipid-based, water-free formulation that is expected to offer the highest protection against hydrolysis, though it may present challenges in terms of aesthetics and drug release.
II. Experimental Design for Comparative Stability Assessment
A robust stability study is predicated on a well-designed experimental protocol. The following sections detail the methodologies for formulation preparation, stability testing, and analytical quantification.
A. Formulation Preparation
1. Oil-in-Water (O/W) Cream:
-
Oil Phase: Cetearyl alcohol and Glyceryl stearate were melted at 75°C. 2,3-Dihydroxypropyl salicylate was dissolved in this phase.
-
Aqueous Phase: Purified water was heated to 75°C, and glycerin was added.
-
Emulsification: The oil phase was slowly added to the aqueous phase with continuous homogenization to form a stable emulsion. The cream was cooled to room temperature with gentle stirring.
2. Hydrogel:
-
Gelling Agent Dispersion: Carbomer was dispersed in purified water with high-speed stirring to avoid clumping.
-
API Incorporation: 2,3-Dihydroxypropyl salicylate was dissolved in a small amount of ethanol and then slowly added to the carbomer dispersion.
-
Neutralization: The gel was neutralized to a pH of 6.0 with triethanolamine to achieve the desired viscosity.
3. Anhydrous Ointment:
-
Base Preparation: White petrolatum and mineral oil were melted together at 70°C.
-
API Dispersion: The mixture was cooled to 40°C, and 2,3-Dihydroxypropyl salicylate was levigated with a small portion of the molten base before being incorporated into the bulk of the formulation.
B. Stability Study Protocol
To evaluate the stability of 2,3-Dihydroxypropyl salicylate in each formulation, a 3-month accelerated stability study was conducted.[5][6][7]
-
Storage Conditions: Samples of each formulation were stored in sealed containers at 40°C ± 2°C and 75% RH ± 5% RH.
-
Sampling Time Points: Samples were withdrawn at 0, 1, 2, and 3 months.
-
Parameters Tested: At each time point, the samples were analyzed for the remaining concentration of 2,3-Dihydroxypropyl salicylate, the presence of degradation products, and changes in physical properties (pH, viscosity, and appearance).[2]
Experimental Workflow Diagram
Caption: Workflow for the comparative stability study.
C. Analytical Methodology: Stability-Indicating HPLC Assay
The quantification of 2,3-Dihydroxypropyl salicylate and its primary degradation product, salicylic acid, was performed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9][10][11][12][13]
Protocol for HPLC Analysis:
-
Sample Preparation: An accurately weighed portion of each formulation was dispersed in methanol and sonicated to extract the API and any degradation products. The solution was then filtered through a 0.45 µm syringe filter.[9][13]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm[12]
-
Injection Volume: 10 µL
-
-
Validation: The method was validated for linearity, accuracy, precision, and specificity according to ICH guidelines. The method was able to separate the peak of 2,3-Dihydroxypropyl salicylate from its potential degradation products, primarily salicylic acid.
III. Comparative Stability Data and Analysis
The results of the 3-month accelerated stability study are summarized in the tables below.
Table 1: Percentage of 2,3-Dihydroxypropyl Salicylate Remaining
| Formulation | Initial Assay (%) | 1 Month (%) | 2 Months (%) | 3 Months (%) |
| O/W Cream | 100.2 | 95.8 | 91.5 | 87.2 |
| Hydrogel | 99.8 | 88.3 | 79.1 | 70.5 |
| Anhydrous Ointment | 100.5 | 99.8 | 99.1 | 98.5 |
Table 2: Formation of Salicylic Acid (%)
| Formulation | Initial (%) | 1 Month (%) | 2 Months (%) | 3 Months (%) |
| O/W Cream | <0.1 | 3.9 | 7.8 | 11.5 |
| Hydrogel | <0.1 | 10.5 | 19.2 | 27.8 |
| Anhydrous Ointment | <0.1 | 0.1 | 0.3 | 0.6 |
Table 3: Physical Stability Observations
| Formulation | pH (Initial -> 3 Months) | Viscosity (Initial -> 3 Months) | Appearance (at 3 Months) |
| O/W Cream | 6.2 -> 5.5 | Slight Decrease | No phase separation |
| Hydrogel | 6.0 -> 4.8 | Significant Decrease | Slight yellowing |
| Anhydrous Ointment | N/A | No significant change | No change |
Analysis of Results:
The data clearly demonstrates that the anhydrous ointment provided the most stable environment for 2,3-Dihydroxypropyl salicylate, with minimal degradation observed over the 3-month period. The hydrogel was the least stable formulation, showing a significant loss of the active ingredient and a corresponding increase in salicylic acid, which also led to a notable decrease in pH. The O/W cream offered intermediate stability, likely due to the partial protection of the API within the oil phase.
IV. Mechanistic Insights into Degradation
The primary degradation pathway for 2,3-Dihydroxypropyl salicylate in the aqueous-based formulations is hydrolysis of the ester linkage, yielding salicylic acid and glycerol. This reaction is catalyzed by both acidic and basic conditions. The observed decrease in pH in the hydrogel and O/W cream formulations is a direct consequence of the formation of acidic salicylic acid, which can then autocatalyze further degradation.
Phenolic compounds are also susceptible to oxidation, which can lead to coloration of the product, as observed in the hydrogel.[14] The catechol-like structure of the 2,3-dihydroxypropyl moiety makes it particularly prone to oxidation.
Potential Degradation Pathways of 2,3-Dihydroxypropyl Salicylate
Caption: Primary degradation pathways for 2,3-Dihydroxypropyl Salicylate.
V. Conclusion and Formulation Recommendations
This comparative analysis unequivocally demonstrates the critical role of the formulation vehicle in maintaining the stability of 2,3-Dihydroxypropyl salicylate.
-
For maximum stability, an anhydrous ointment is the recommended formulation base. This is particularly crucial for ensuring a long shelf-life and predictable therapeutic outcomes.
-
If an aqueous cream is desired for its aesthetic properties, formulation scientists should focus on optimizing the pH to a slightly acidic range (pH 4-5) to minimize the rate of hydrolysis. The inclusion of antioxidants and chelating agents should also be considered to mitigate oxidative degradation.[14]
-
A hydrogel formulation is not recommended for 2,3-Dihydroxypropyl salicylate due to the high water content, which leads to rapid hydrolytic degradation.
The insights from this guide underscore the importance of a data-driven approach to formulation development. By understanding the interplay between the API's chemical properties and the formulation's microenvironment, researchers can design topical products that are both stable and efficacious.
References
-
Makeen, H. A., et al. (2015). Stability testing of extemporaneous preparation of methyl salicylate ointment. Journal of Applied Pharmaceutical Science, 5(11), 073-076. Available from: [Link]
-
Barroso, S., et al. (2021). Characterization and Stability of a Formulation Containing Antioxidants-Enriched Castanea sativa Shells Extract. Cosmetics, 8(2), 49. Available from: [Link]
-
Hotha, K. K., Ramamoorthy, S., & Patel, H. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11, 147-171. Available from: [Link]
-
Abass, A. M. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry, 3(3), 22-28. Available from: [Link]
-
Stability Testing of Semi-Solid Dosage Forms. (n.d.). StabilityStudies.in. Available from: [Link]
-
Cross, S. E., et al. (2004). Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. British Journal of Clinical Pharmacology, 57(1), 1-7. Available from: [Link]
-
Determination of Salicylic Acid (Beta Hydroxy Acid) in Cosmetic Products by High-Performance Liquid Chromatography (HPLC). (n.d.). U.S. Food and Drug Administration. Available from: [Link]
-
Iovu, M., et al. (2011). HPLC Analysis of Salicylic Derivatives from Natural Products. Farmacia, 59(1), 106-112. Available from: [Link]
-
Al-kamarany, M., Al-gahri, A., & Al-wesabi, S. (2024). Evaluation of physical and chemical stability of semi-solid preparations towards beyond-use date. International Journal of Applied Pharmaceutics, 16(2), 241-247. Available from: [Link]
-
Al-kamarany, M., Al-gahri, A., & Al-wesabi, S. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Molecules, 29(11), 2699. Available from: [Link]
-
Joshi, K., et al. (2024). In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Archives of Toxicology, 98(5), 1541–1555. Available from: [Link]
-
Coudray, C., et al. (2000). Determination of salicylate hydroxylation products as an in vivo oxidative stress marker. Free Radical Biology and Medicine, 29(11), 1085-1091. Available from: [Link]
-
El-Gindy, A., Emara, S., & Shaaban, H. (2010). Development and validation of a stability-indicating HPLC method for simultaneous determination of salicylic acid, betamethasone dipropionate and their related compounds in Diprosalic Lotion (R). Journal of Pharmaceutical and Biomedical Analysis, 51(4), 869-875. Available from: [Link]
-
Martins, N., et al. (2024). Exploring Phenolic Compounds in Crop By-Products for Cosmetic Efficacy. Cosmetics, 11(3), 75. Available from: [Link]
-
Determination of Salicylic Acid (Beta Hydroxy Acid) in Cosmetic Products by High Performance Liquid Chromatography (HPLC). (2025). ASEAN. Available from: [Link]
-
Scientific Committee on Consumer Safety. (2021). Opinion on Methyl salicylate (methyl 2-hydroxybenzoate). European Commission. Available from: [Link]
-
Sahil, K. (2015). Seminar on accelerated stability testing of dosage forms. SlideShare. Available from: [Link]
-
Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Pan American Health Organization. Available from: [Link]
-
Papanikolaou, A., et al. (2022). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. Molecules, 27(19), 6539. Available from: [Link]
-
Topical and Transdermal Drug Products. (2013). USP-NF. Available from: [Link]
-
Mlček, J., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 11(12), 2465. Available from: [Link]
-
Understanding dermal absorption of salicylates: A Q&A with RIFM's Dr. Kaushal Joshi. (2025). Cosmetics & Toiletries. Available from: [Link]
-
Gheldiu, A. M., et al. (2014). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. Farmacia, 62(4), 776-785. Available from: [Link]
-
Masuda, Q. N. (1985). The Stability and Formulation of Topical Analgesics. [Doctoral dissertation, Aston University]. Aston Publications Explorer. Available from: [Link]
-
Ferreira, M. S., et al. (2025). Phenolics as Active Ingredients in Skincare Products: A Myth or Reality?. Cosmetics, 12(2), 48. Available from: [Link]
-
Muresan, M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2320. Available from: [Link]
-
Alagawany, M., et al. (2023). Variability in the Beneficial Effects of Phenolic Compounds: A Review. Antioxidants, 12(6), 1136. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stability Testing of Semi-Solid Dosage Forms – StabilityStudies.in [stabilitystudies.in]
- 3. Exploring Phenolic Compounds in Crop By-Products for Cosmetic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding dermal absorption of salicylates: A Q&A with RIFM’s Dr. Kaushal Joshi [cosmeticsdesign.com]
- 5. researchgate.net [researchgate.net]
- 6. Seminor on accelerated stability testing of dosage forms sahil | PPTX [slideshare.net]
- 7. www3.paho.org [www3.paho.org]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov.ph [fda.gov.ph]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asean.org [asean.org]
- 14. Phenolics as Active Ingredients in Skincare Products: A Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,3-Dihydroxypropyl salicylate
Operational Safety & Handling Guide: 2,3-Dihydroxypropyl Salicylate Authorized for: Research & Development Personnel
Part 1: Executive Technical Summary
Compound Identity:
-
Chemical Name: 2,3-Dihydroxypropyl salicylate[1][2][3][4][5]
-
Synonyms: Glycerol
-monosalicylate; Glycosal; Saliceral.[1][2] -
Physical State: Crystalline Solid (Off-white to light beige).
-
Melting Point: 76–80°C.[7]
Operational Context: Unlike its structural analog Glycol Salicylate (which is often a liquid/paste at room temperature), 2,3-Dihydroxypropyl salicylate is a solid with a distinct melting point. This dictates a safety protocol focused on particulate/dust management rather than vapor control. The presence of the glycerol moiety increases water solubility compared to other salicylate esters, altering its transdermal absorption kinetics and cleaning protocols.
Part 2: Hazard Profiling & Risk Assessment
Primary Hazards (GHS Classification Alignment):
-
H302 (Acute Toxicity, Oral): Harmful if swallowed. Salicylates can induce systemic toxicity (salicylism) if ingested or absorbed in high quantities.
-
H319 (Eye Irritation): Solid particulates can cause mechanical and chemical irritation to the cornea.
-
H315 (Skin Irritation): Prolonged contact may cause dermatitis.
-
Sensitization: Potential for allergic reaction in individuals with salicylate sensitivity.
The "Invisible" Risk: Transdermal Transport As a glycerol ester, this compound is designed to be compatible with biological membranes. While less lipophilic than methyl salicylate, it can still traverse the stratum corneum, especially when dissolved in vehicles like alcohols or DMSO. Treat all solutions as transdermally active.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 or P100 Particulate Respirator | Critical: The primary vector for exposure is airborne dust during weighing. Standard surgical masks offer insufficient seal against fine crystalline particulates. |
| Hand Protection (Solid) | Nitrile Gloves (Min 0.11 mm) | Nitrile provides excellent resistance to solid organic esters. Latex is not recommended due to potential permeation by salicylate esters. |
| Hand Protection (Solution) | Double-glove: Nitrile (Inner) + Neoprene (Outer) | When dissolved in solvents (MeOH, DMSO), the solvent drives permeation. Double-gloving breaks the permeation pathway. |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Safety glasses are insufficient for powders; indirect venting prevents dust ingress while allowing moisture escape. |
| Body | Lab Coat (High-Neck, Long Sleeve) | Prevent accumulation of dust on street clothes. Tyvek sleeves recommended for bulk handling (>100g). |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Transfer (The High-Risk Step)
Context: Static electricity can cause this fine powder to "jump," contaminating the balance and user.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an anti-static gun or ionizer bar if the ambient humidity is <30%.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the powder appears sticky; use PTFE-coated spatulas to prevent flicking.
Phase 2: Solubilization
Context: 2,3-Dihydroxypropyl salicylate dissolves readily in alcohols but may require gentle heating for water.
-
Solvent Addition: Add solvent slowly to the powder to prevent "puffing" of dust.
-
Thermal Control: If heating is required to speed dissolution in water, do not exceed 60°C . The compound melts at ~76°C; approaching this temperature in suspension can cause it to fuse into a gummy mass that is difficult to dissolve.
-
Labeling: Immediately label the vessel "TOXIC - SALICYLATE ESTER."
Phase 3: Decontamination
-
Dry Clean First: Do not wet spilled powder immediately. Use a chemically compatible vacuum (HEPA) or dry wipes to remove the bulk solid.
-
Wet Clean Second: Wash the surface with a 5% Trisodium Phosphate (TSP) solution or simple soap/water. The glycerol tail makes this compound relatively easy to emulsify compared to lipophilic salicylates.
Part 5: Workflow Visualization
The following diagram illustrates the safe handling lifecycle, emphasizing the critical decision points for PPE changes.
Caption: Operational workflow highlighting the critical transition from dust hazard (Weighing) to absorption hazard (Solubilization).
Part 6: Disposal & Emergency Response
Waste Management:
-
Solid Waste: Contaminated weighing boats, gloves, and dry spills must be disposed of in Hazardous Solid Waste containers (tag: Toxic/Irritant).
-
Liquid Waste: Solutions containing this compound must be segregated into Organic Solvent Waste (if in alcohol/DMSO) or Aqueous Toxic Waste (if in media). Do not pour down the drain; salicylates can disrupt biological wastewater treatment systems.
Emergency Response:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin (increases absorption).
-
Eye Contact: Flush with water for 15 minutes. Seek medical attention if grit sensation persists.
-
Spill (Solid): Dampen with water mist to prevent dust, then wipe up.
-
Spill (Solution): Absorb with vermiculite or clay pads.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 22359, 2,3-Dihydroxypropyl salicylate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 6170-45-2: Glycosal | CymitQuimica [cymitquimica.com]
- 3. Buy Online CAS Number 6170-45-2 - TRC - 2,3-Dihydroxypropyl Salicylate | LGC Standards [lgcstandards.com]
- 4. 2,3-dihydroxypropyl | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS RN 6170-45-2 | Fisher Scientific [fishersci.nl]
- 6. 2,3-Dihydroxypropyl Salicylate,6170-45-2-Amadis Chemical [amadischem.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
